molecular formula C9H12N4O2 B1198810 1,3,7,8-Tetramethylxanthine CAS No. 832-66-6

1,3,7,8-Tetramethylxanthine

Cat. No.: B1198810
CAS No.: 832-66-6
M. Wt: 208.22 g/mol
InChI Key: LFHHOHMIVKIHMG-UHFFFAOYSA-N
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Description

1,3,7,8-Tetramethylxanthine is a methylxanthine derivative of significant interest in biochemical and pharmacological research. As a structural analog of caffeine (1,3,7-Trimethylxanthine), it serves as a valuable tool for investigating the structure-activity relationships of purine alkaloids . Methylxanthines are known to function primarily as antagonists of adenosine receptors , and this compound allows researchers to probe the specific effects of additional methylation on receptor binding affinity and selectivity. Studying such analogs is crucial for understanding their potential influence on the central nervous system, as well as their downstream physiological effects. Beyond its application in neuroscience, this compound is also relevant in environmental and plant science research. Related methylxanthines have been studied for their roles in plant defense mechanisms and their potential to modulate plant physiology under stress conditions . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,7,8-tetramethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N4O2/c1-5-10-7-6(11(5)2)8(14)13(4)9(15)12(7)3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHHOHMIVKIHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232215
Record name 1-Methylcaffeine
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Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832-66-6
Record name 3,7-Dihydro-1,3,7,8-tetramethyl-1H-purine-2,6-dione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylcaffeine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcaffeine
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Foundational & Exploratory

Synthesis of 1,3,7,8-Tetramethylxanthine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,7,8-Tetramethylxanthine, also known as 8-methylcaffeine, is a derivative of caffeine with potential applications in medicinal chemistry and pharmacological research. Unlike its parent compound, direct methylation of the C-8 position of caffeine is not feasible. This technical guide provides a comprehensive overview of a well-established synthetic route to this compound, commencing from readily available caffeine. The synthesis involves a two-step process: the formation of an 8-alkoxycaffeine intermediate followed by a reaction with an acid anhydride. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to facilitate understanding and replication.

Introduction

Xanthine and its derivatives are a class of purine alkaloids that exhibit a wide range of pharmacological activities. Caffeine (1,3,7-trimethylxanthine) is the most well-known member of this family, acting as a central nervous system stimulant. Chemical modification of the caffeine scaffold, particularly at the 8-position, has been a subject of interest for developing novel therapeutic agents with altered or enhanced biological activities. The introduction of a methyl group at the C-8 position to yield this compound presents a unique synthetic challenge, as direct methylation of caffeine at this position is not successful.

This guide outlines a reliable and documented procedure for the synthesis of this compound, providing researchers with the necessary information to produce this compound for further investigation.

Synthesis Pathway

The synthesis of this compound from caffeine is a two-step process. The first step involves the introduction of an oxygen-containing functional group at the 8-position of the caffeine molecule to create an 8-alkoxycaffeine intermediate. This is typically achieved by first halogenating caffeine at the 8-position to produce 8-halocaffeine (e.g., 8-bromocaffeine or 8-chlorocaffeine), followed by a nucleophilic substitution reaction with an alkoxide. The resulting 8-alkoxycaffeine is then heated with an acid anhydride, such as acetic anhydride, to yield the final product, this compound.

Synthesis_Pathway Caffeine Caffeine (1,3,7-Trimethylxanthine) Halocaffeine 8-Halocaffeine Caffeine->Halocaffeine Halogenation (e.g., NBS, HBr/H2O2) Alkoxycaffeine 8-Alkoxycaffeine Halocaffeine->Alkoxycaffeine Alkoxide (e.g., NaOMe in MeOH) Tetramethylxanthine This compound Alkoxycaffeine->Tetramethylxanthine Acetic Anhydride, Heat Experimental_Workflow Start Caffeine Halogenation Halogenation Start->Halogenation Isolation1 Isolation of 8-Halocaffeine Halogenation->Isolation1 Alkoxylation Alkoxylation Isolation1->Alkoxylation Isolation2 Isolation of 8-Alkoxycaffeine Alkoxylation->Isolation2 Reaction Reaction with Acetic Anhydride Isolation2->Reaction Workup Workup and Purification Reaction->Workup Characterization Characterization Workup->Characterization FinalProduct FinalProduct Characterization->FinalProduct Final Product: This compound

"1,3,7,8-tetramethylxanthine chemical properties"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 1,3,7,8-Tetramethylxanthine

Introduction

This compound, also known as 8-methylcaffeine, is a derivative of xanthine and a close structural analog of caffeine (1,3,7-trimethylxanthine). As a member of the methylxanthine class, it is of significant interest to researchers in pharmacology and medicinal chemistry for its potential as a central nervous system (CNS) stimulant and its unique metabolic profile.[1][2] The key structural difference from caffeine is the presence of an additional methyl group at the 8-position of the purine ring system. This modification has profound implications for its metabolism and biological activity, distinguishing it from its more famous counterpart.[1]

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and pharmacological context of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for experimental design, formulation development, and understanding its pharmacokinetic profile.

PropertyValueSource
IUPAC Name 1,3,7,8-tetramethylpurine-2,6-dioneN/A
Synonyms 8-Methylcaffeine, 1-methylcaffeine[3]
CAS Number 832-66-6[3]
Chemical Formula C₉H₁₂N₄O₂[3]
Molecular Weight 208.22 g/mol [3]
Melting Point 210 - 211 °C[3]
Boiling Point 410.7 °C at 760 mmHg[3]
Density 1.4 g/cm³[3]
Water Solubility 2.175 g/L (at 20 °C)[3]
LogP (Octanol-Water) -0.72090[3]
XLogP3 0.3[3]
Vapor Pressure 5.89E-07 mmHg at 25°C[3]
Flash Point 202.2 °C[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 0[3]
Exact Mass 208.09602564[3]
Complexity 319[3]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via the methylation of caffeine (1,3,7-trimethylxanthine). While various specific reagents and conditions can be employed, the general protocol involves the introduction of a methyl group at the C8 position of the xanthine core.

General Methodology: N-Methylation of Caffeine

A common synthetic route involves the direct methylation of 1,3,7-trimethylxanthine. A literature-reported approach outlines this conversion with a reference yield of 65.0%.[3]

  • Starting Material: High-purity 1,3,7-trimethylxanthine (caffeine).

  • Methylating Agent: A suitable methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is used to provide the methyl group.

  • Base and Solvent: The reaction is typically carried out in the presence of a base (e.g., dimsyl sodium) and an appropriate aprotic solvent (e.g., THF) to facilitate the nucleophilic substitution.[4]

  • Reaction Conditions: The reactants are stirred at a controlled temperature (e.g., room temperature) for a sufficient duration to ensure complete reaction.[4]

  • Work-up and Purification: Following the reaction, the mixture is quenched and the crude product is extracted. Purification is achieved through techniques such as recrystallization or column chromatography to isolate pure this compound.[4]

G cluster_workflow Synthetic Workflow SM Starting Material (1,3,7-Trimethylxanthine) React Reaction (Methylating Agent + Base in Solvent) SM->React Step 1 Workup Work-up & Purification (Extraction, Recrystallization) React->Workup Step 2 Product Final Product (this compound) Workup->Product Step 3

A generalized workflow for the synthesis of this compound.

Pharmacology and Signaling Pathways

Mechanism of Action

Like other methylxanthines, the primary mechanism of action for this compound is expected to be the competitive antagonism of adenosine receptors.[2][5][6] Adenosine is an inhibitory neurotransmitter that promotes drowsiness and slows down neural activity.[7] By blocking adenosine receptors (primarily A₁ and A₂A subtypes), methylxanthines prevent adenosine from binding, leading to an increase in neuronal firing and the release of stimulatory neurotransmitters like dopamine and norepinephrine.[6][7] This antagonism results in the classic stimulant effects associated with this class of compounds, such as increased alertness and reduced fatigue.[8]

A secondary mechanism for methylxanthines can involve the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic AMP (cAMP).[2][5] However, this action typically requires concentrations higher than those achieved through normal consumption.[2]

G cluster_pathway General Methylxanthine Signaling Pathway Adenosine Adenosine Receptor Adenosine Receptor Adenosine->Receptor Binds Effect_Normal Inhibitory Effect (e.g., Drowsiness) Receptor->Effect_Normal Leads to Effect_Blocked Stimulant Effect (e.g., Alertness) Receptor->Effect_Blocked Results in TMX This compound TMX->Receptor Blocks

Antagonism of adenosine receptors by this compound.

Metabolic Considerations

A critical distinction for this compound lies in its metabolism. The methylation at the 8-position is significant because the primary metabolic pathway for caffeine involves oxidation at this very position by the enzyme xanthine oxidase.[1] By blocking this site, the metabolism of this compound is likely hindered, which is predicted to result in a longer biological half-life compared to caffeine.[1] This altered pharmacokinetic profile suggests that its physiological effects could be more prolonged, a factor of considerable importance for drug development and safety assessment. This structural change may also place a greater metabolic burden on the liver.[1]

References

A Comprehensive Pharmacological Profile of 1,3,7,8-Tetramethylxanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

1,3,7,8-tetramethylxanthine, also known as 8-methylcaffeine, is a derivative of the widely consumed central nervous system stimulant, caffeine. As a member of the methylxanthine class, its pharmacological profile is anticipated to be primarily characterized by the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes. Structure-activity relationship studies of xanthine derivatives suggest that substitution at the C8-position can significantly modulate receptor affinity and selectivity, indicating that this compound may possess unique pharmacological properties distinct from its parent compound. This technical guide provides a projected pharmacological profile based on established knowledge of xanthine derivatives, outlines detailed experimental protocols for its empirical determination, and presents key signaling and experimental workflows through standardized visualizations. Due to a lack of specific experimental data for this compound in publicly available literature, this document serves as a foundational framework to guide future research and drug development efforts.

Introduction

Xanthine and its methylated derivatives, known as methylxanthines, are a class of purine alkaloids with significant pharmacological effects. The most notable member of this family is caffeine (1,3,7-trimethylxanthine), the world's most consumed psychoactive substance, found in beverages like coffee and tea.[1][2] The primary mechanisms of action for methylxanthines include antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes, which leads to a wide range of physiological effects, including central nervous system stimulation, bronchodilation, and diuresis.[3][4]

This compound is a synthetic derivative of caffeine, featuring an additional methyl group at the 8-position of the xanthine core. Structure-activity relationship (SAR) studies on xanthine derivatives have consistently shown that substitutions at the C8-position can dramatically alter the compound's affinity and selectivity for adenosine receptor subtypes.[5][6][7] Specifically, the introduction of aryl or cycloalkyl groups at this position has been a key strategy in developing potent and selective adenosine receptor antagonists.[7][8] While less is known about a simple methyl substitution, it is plausible that this modification could alter the pharmacological profile compared to caffeine. This guide aims to consolidate the theoretical pharmacology of this compound and provide the necessary experimental framework for its empirical validation.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
IUPAC Name 1,3,7,8-tetramethyl-3,7-dihydro-1H-purine-2,6-dioneN/A
Synonyms 8-Methylcaffeine, TemacaffeineN/A
Molecular Formula C₉H₁₂N₄O₂N/A
Molecular Weight 208.22 g/mol N/A
Appearance White crystalline powder (predicted)N/A
Melting Point Data not availableN/A
Solubility Low aqueous solubility (predicted)[5]

Pharmacodynamics

The pharmacodynamics of this compound are predicted to be centered on two primary molecular targets: adenosine receptors and phosphodiesterase enzymes.

Mechanism of Action: Adenosine Receptor Antagonism

Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[7] Methylxanthines, including caffeine, act as non-selective competitive antagonists at these receptors, with most of their stimulant effects attributed to the blockade of A₁ and A₂ₐ receptors.[1][7]

  • A₁ Receptor Blockade : Primarily found in the brain, heart, and kidneys. Antagonism leads to increased neuronal firing, enhanced neurotransmitter release, and increased cardiac contractility.

  • A₂ₐ Receptor Blockade : Highly expressed in the striatum and vascular smooth muscle. Antagonism reverses the inhibitory effects of adenosine on dopamine signaling, contributing to increased motor activity and alertness.

The methyl group at the C8-position of this compound may alter its binding affinity for these receptor subtypes compared to caffeine.

Adenosine_Receptor_Antagonism cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling AR Adenosine Receptor (A1/A2A) G_Protein G Protein Activation AR->G_Protein Blocked Blocked Adenosine Adenosine (Agonist) Adenosine->AR Xanthine This compound (Antagonist) Xanthine->AR AC Adenylyl Cyclase Modulation G_Protein->AC cAMP cAMP Level Change AC->cAMP Response Cellular Response cAMP->Response

Caption: Competitive antagonism at adenosine receptors by this compound.
Mechanism of Action: Phosphodiesterase (PDE) Inhibition

Methylxanthines are non-selective inhibitors of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9] By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, leading to effects such as smooth muscle relaxation (bronchodilation) and increased cardiac muscle contractility. However, this action typically requires higher concentrations than those needed for adenosine receptor antagonism.[10] Caffeine is considered a weak PDE inhibitor.[10] The potency of this compound as a PDE inhibitor remains to be determined.

Quantitative Pharmacodynamic Data

Quantitative data on binding affinities (Ki) and inhibitory concentrations (IC₅₀) are essential for characterizing the potency and selectivity of a drug candidate. Currently, no such data is available for this compound. The tables below are presented as a template for future experimental characterization, with comparative values for caffeine provided for context.

Table 1: Adenosine Receptor Binding Affinity (Ki, µM)

CompoundHuman A₁Human A₂ₐHuman A₂ₑHuman A₃Reference
This compound Data not availableData not availableData not availableData not available
Caffeine (1,3,7-Trimethylxanthine) ~12-40~24-50>100>100[5][7]

Table 2: Phosphodiesterase Inhibition (IC₅₀, µM)

CompoundPDE1PDE2PDE3PDE4PDE5Reference
This compound Data not availableData not availableData not availableData not availableData not available
Caffeine (1,3,7-Trimethylxanthine) ~280~540~600~400~200[10]

Pharmacokinetics

The pharmacokinetic profile describes the journey of a drug through the body. The ADME properties of this compound have not been experimentally determined. The profile is predicted to be similar to other methylxanthines, which are generally well-absorbed orally, distribute widely throughout the body, and are extensively metabolized by the liver.[11]

Table 3: Projected Pharmacokinetic Parameters

ParameterProjected Value / InformationComparative Value (Caffeine)Reference
Bioavailability (Oral) High (>80%)~99%[1]
Protein Binding Low to moderate10-36%[1]
Metabolism Hepatic, primarily via CYP450 enzymes (e.g., CYP1A2)Primary: CYP1A2[12]
Metabolites Demethylated and hydroxylated derivativesParaxanthine, Theobromine, Theophylline[4]
Half-life (t½) Data not available~5 hours (variable)[12]
Excretion Primarily renal (as metabolites)<2% excreted unchanged[11]

Experimental Protocols

To empirically determine the pharmacological profile of this compound, standardized in vitro assays are required. The following sections detail the methodologies for key experiments.

Radioligand Competition Binding Assay for Adenosine Receptors

This protocol describes a method to determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

Objective: To quantify the affinity of the test compound for a specific adenosine receptor subtype (e.g., A₁) by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Cell membranes from a stable cell line expressing the human adenosine receptor of interest (e.g., HEK293-hA₁).

  • Radioligand: e.g., [³H]DPCPX (for A₁ receptors) or [³H]CGS 21680 (for A₂ₐ receptors).[13]

  • Test Compound: this compound, serially diluted.

  • Non-specific binding control: A high concentration of a known agonist/antagonist (e.g., 10 µM R-PIA for A₁).[13]

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells and isolate the membrane fraction through differential centrifugation. Resuspend the final membrane pellet in binding buffer to a specific protein concentration (e.g., 50-100 µg/mL).

  • Assay Setup: In a 96-well plate, combine the radioligand (at a concentration near its Kd), varying concentrations of this compound, and the membrane suspension in a final volume of 200-250 µL.

    • Total Binding: Wells containing radioligand and membranes only.

    • Non-specific Binding: Wells containing radioligand, membranes, and the non-specific control.

    • Competition: Wells containing radioligand, membranes, and serially diluted test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow P1 Prepare Reagents: Membranes, Radioligand, Test Compound P2 Set up 96-Well Plate: Total, Non-specific, & Competition Wells P1->P2 P3 Incubate to Equilibrium (e.g., 60 min at 25°C) P2->P3 P4 Harvest by Rapid Filtration P3->P4 P5 Quantify Radioactivity (Scintillation Counting) P4->P5 P6 Data Analysis: IC50 → Ki Calculation P5->P6

Caption: General workflow for a radioligand competition binding assay.
Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of this compound against various PDE isozymes.

Objective: To measure the concentration of the test compound required to inhibit 50% of the activity of a specific PDE enzyme.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE1, PDE4, PDE5).

  • Substrate: cAMP or cGMP.

  • Test Compound: this compound, serially diluted.

  • Assay Buffer (specific to the PDE isozyme).

  • Detection Reagents (e.g., Malachite Green-based kit for phosphate detection).[14]

  • Microplate reader.

Methodology:

  • Assay Setup: In a microplate, add the PDE enzyme, assay buffer, and varying concentrations of this compound.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (cAMP or cGMP) to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate for a defined period during which the enzyme activity is linear (e.g., 20-30 minutes at 30°C).

  • Stop Reaction & Detection: Terminate the reaction and add detection reagents. In a common method, a 5'-nucleotidase is added to convert the product (AMP/GMP) to adenosine/guanosine and inorganic phosphate. The released phosphate is then quantified colorimetrically.[14]

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound represents an intriguing, yet understudied, derivative of caffeine. Based on established structure-activity relationships within the xanthine class, it is hypothesized to function as an adenosine receptor antagonist and a weak phosphodiesterase inhibitor. The addition of a methyl group at the C8-position could potentially enhance its affinity for certain adenosine receptor subtypes, leading to a unique pharmacological profile. This technical guide provides the theoretical foundation and, critically, the detailed experimental protocols necessary for the comprehensive characterization of this compound. The empirical data generated from these studies will be vital for determining its potential utility for researchers, scientists, and drug development professionals exploring novel central nervous system stimulants or therapeutics targeting the adenosinergic system.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1,3,7,8-Tetramethylxanthine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

1,3,7,8-Tetramethylxanthine is a derivative of caffeine, distinguished by a methyl group at the 8-position of the xanthine core. Based on extensive research into xanthine pharmacology, its mechanism of action is predicted to be primarily driven by two core processes: antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. The substitution at the 8-position is known to significantly influence the potency and selectivity of xanthines. It is hypothesized that the 8-methyl group in this compound will enhance its affinity for adenosine receptors compared to caffeine, potentially leading to more potent physiological effects. Furthermore, this substitution is expected to block the primary metabolic pathway of 8-oxidation, likely resulting in a longer plasma half-life and an altered metabolite profile.

Primary Molecular Mechanisms of Action

The physiological effects of xanthine derivatives are predominantly mediated through their interaction with two key cellular signaling systems.

Adenosine Receptor Antagonism

The most significant mechanism of action for xanthines at physiologically relevant concentrations is the competitive antagonism of adenosine receptors. Adenosine is an endogenous purine nucleoside that modulates a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation, by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.

  • A₁ and A₃ Receptors: Typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels.

  • A₂ₐ and A₂ₑ Receptors: Couple to Gs proteins, stimulating adenylyl cyclase and thereby increasing intracellular cAMP.

By blocking these receptors, xanthines inhibit the effects of adenosine, leading to a range of physiological responses, most notably the central nervous system stimulation associated with caffeine.

Structure-Activity Relationship at the 8-Position: Substitutions at the C8 position of the xanthine scaffold have a pronounced effect on adenosine receptor affinity and selectivity.

  • Increased Potency: The introduction of substituents at the 8-position, particularly aryl or cycloalkyl groups, generally increases antagonist potency at adenosine receptors by several orders of magnitude compared to the unsubstituted parent compounds. For example, 8-phenyltheophylline is significantly more potent than theophylline.[1]

  • Subtype Selectivity: 8-position modifications can introduce selectivity for specific receptor subtypes. Large, lipophilic groups such as cyclopentyl or cyclohexyl at the 8-position tend to confer selectivity for the A₁ receptor.[2]

Predicted Profile of this compound: Based on the established SAR, the methyl group at the 8-position of this compound is expected to enhance its binding affinity for adenosine receptors relative to caffeine. While a small alkyl group like methyl may not induce significant subtype selectivity, an overall increase in potency is the most probable outcome.

cluster_0 Adenosine Receptor Signaling cluster_A1_A3 A₁ / A₃ Receptor Pathway cluster_A2_A2B A₂ₐ / A₂ₑ Receptor Pathway TETRA This compound (Antagonist) A1_R A₁ / A₃ Receptor TETRA->A1_R Blocks A2_R A₂ₐ / A₂ₑ Receptor TETRA->A2_R Blocks ADENOSINE Adenosine (Agonist) ADENOSINE->A1_R ADENOSINE->A2_R Gi Gi Protein A1_R->Gi Activates AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Response_inhib Cellular Response (e.g., ↓ Neurotransmission) cAMP_dec->Response_inhib Gs Gs Protein A2_R->Gs Activates AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc Response_stim Cellular Response (e.g., ↑ Cardiac Contractility) cAMP_inc->Response_stim

Figure 1: Adenosine Receptor Antagonism by this compound.
Phosphodiesterase (PDE) Inhibition

Xanthines are also known to be competitive, non-selective inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that degrade the second messengers cAMP and cGMP.[3] By inhibiting PDEs, xanthines increase the intracellular levels of these cyclic nucleotides, which can potentiate the effects of processes mediated by adenylyl cyclase and guanylyl cyclase.

However, the concentrations of caffeine required to significantly inhibit PDEs are generally much higher than those required for adenosine receptor antagonism.[4] Therefore, PDE inhibition is considered a secondary mechanism of action, likely contributing to the overall pharmacological profile only at higher doses.

Structure-Activity Relationship at the 8-Position: The influence of 8-position substitution on PDE inhibitory activity is complex and appears to be isoform-specific.

  • Some studies report that 8-phenyltheophylline, a potent adenosine receptor antagonist, is an ineffective inhibitor of cAMP phosphodiesterases.[4]

  • Conversely, other research has described series of 8-aryl xanthine derivatives that are potent and selective inhibitors of PDE5, the enzyme responsible for cGMP degradation.[5]

  • Alkylation at other positions also modulates PDE inhibitory activity; for instance, substitution at the 3-position tends to increase inhibitory activity against all PDE isoenzymes.[6]

Predicted Profile of this compound: Given the variable effects of 8-substitutions on PDE inhibition, it is difficult to predict the precise profile of this compound without direct experimental data. It may exhibit weak, non-selective inhibition similar to caffeine, or it could potentially show enhanced activity against specific PDE isoforms.

cluster_1 Phosphodiesterase (PDE) Inhibition Signaling AC Adenylyl Cyclase cAMP cAMP AC->cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE_cAMP PDE (cAMP-specific) cAMP->PDE_cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE_cGMP PDE (cGMP-specific) cGMP->PDE_cGMP Degradation PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-AMP PDE_cAMP->AMP GMP 5'-GMP PDE_cGMP->GMP Response Cellular Responses (e.g., Smooth Muscle Relaxation) PKA->Response PKG->Response TETRA This compound TETRA->PDE_cAMP Inhibits TETRA->PDE_cGMP Inhibits

Figure 2: Phosphodiesterase Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC₅₀) for caffeine and select 8-substituted xanthine derivatives. This data provides a comparative baseline for predicting the activity of this compound.

Table 1: Adenosine Receptor Binding Affinities (Ki, nM) of Select Xanthines

CompoundA₁ ReceptorA₂ₐ ReceptorA₂ₑ ReceptorA₃ ReceptorReference(s)
Caffeine (1,3,7-Trimethylxanthine)12,000 - 25,0004,000 - 15,000~13,000>100,000[7][8]
Theophylline (1,3-Dimethylxanthine)8,500 - 14,0004,000 - 25,000~10,000>100,000[7][8]
8-Phenyltheophylline15 - 505,000 - 10,000--[1]
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)0.5 - 21,000 - 2,000--[2]

Note: Values are compiled from multiple sources and may vary based on species and experimental conditions.

Table 2: Phosphodiesterase Inhibitory Concentrations (IC₅₀, µM) of Select Xanthines

CompoundPDE1PDE2PDE3PDE4PDE5Reference(s)
Caffeine~400~250~500~400-[9]
Theophylline~300~100~150~100-[9]
IBMX (3-isobutyl-1-methylxanthine)1632491817[10]
Propentofylline>10020~10030-[9]

Note: Data for a broad range of PDE isoforms is limited for many xanthines. IBMX is included as a potent, non-selective reference compound.

Predicted Pharmacokinetics and Metabolism

The pharmacokinetics of caffeine are well-documented; it is rapidly absorbed, distributes widely, and is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[11] The major metabolic pathways are:

  • N-demethylation: Removal of methyl groups at positions 1, 3, and 7.

  • C8-oxidation: Oxidation at the 8-position to form uric acid derivatives, a pathway involving xanthine oxidase.[12]

For this compound, the presence of a methyl group at the 8-position is predicted to have a critical impact on its metabolism. This substitution would block the C8-oxidation pathway, which is a major route for caffeine clearance. Consequently, it is hypothesized that this compound will have a longer elimination half-life and lower clearance rate than caffeine. Its metabolism would rely entirely on the N-demethylation pathways, leading to a different profile of metabolites.

Experimental Protocols

The following sections describe generalized protocols for the key in vitro assays used to characterize the mechanism of action of xanthine derivatives.

Competitive Radioligand Binding Assay for Adenosine Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor subtype.

Materials:

  • Membrane Preparations: Cell membranes expressing the human adenosine receptor of interest (A₁, A₂ₐ, A₂ₑ, or A₃), typically from transfected cell lines (e.g., HEK293, CHO).

  • Radioligand: A subtype-selective radiolabeled antagonist (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Control: A high concentration of a non-labeled ligand (e.g., 10 µM Theophylline).

  • Filtration: Glass fiber filters and a cell harvester.

  • Quantification: Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and homogenize cell membranes in ice-cold assay buffer to a final protein concentration of 20-50 µ g/well .

  • Assay Setup: In a 96-well plate, add reagents in triplicate for each condition:

    • Total Binding: 50 µL membrane prep + 50 µL radioligand + 50 µL assay buffer.

    • Non-specific Binding: 50 µL membrane prep + 50 µL radioligand + 50 µL non-specific control.

    • Competition Binding: 50 µL membrane prep + 50 µL radioligand + 50 µL of serially diluted test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

start Start: Prepare Reagents (Membranes, Radioligand, Compound) setup Set Up 96-Well Plate (Total, Non-Specific, Competition) start->setup incubate Incubate at RT (60-120 min) setup->incubate filter Terminate by Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash quantify Add Scintillation Cocktail & Count Radioactivity wash->quantify analyze Data Analysis (Calculate IC₅₀ and Ki) quantify->analyze end End: Determine Binding Affinity analyze->end

Figure 3: Experimental Workflow for a Radioligand Binding Assay.
Phosphodiesterase (PDE) Inhibition Assay

This assay determines the inhibitory potency (IC₅₀) of a test compound by measuring its effect on the enzymatic hydrolysis of cAMP or cGMP.

Materials:

  • Enzyme: Purified recombinant human PDE isoform of interest.

  • Substrate: cAMP or cGMP.

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂.

  • Termination Reagent: PDE inhibitor (e.g., IBMX) or heat.

  • Detection System: A method to quantify the remaining substrate or the product (5'-AMP/5'-GMP). Commercial kits (e.g., luminescence-based assays like PDE-Glo™) are commonly used.

Procedure:

  • Reaction Setup: In a microplate, add the assay buffer, the PDE enzyme, and the serially diluted test compound.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 10-15 minutes).

  • Initiation: Initiate the reaction by adding the substrate (cAMP or cGMP) to all wells.

  • Enzymatic Reaction: Incubate the plate at 30°C or 37°C for a defined period during which substrate conversion is linear.

  • Termination: Stop the reaction by adding a termination buffer containing a potent PDE inhibitor or by heat inactivation.

  • Detection: Add detection reagents according to the manufacturer's protocol. This typically involves a secondary enzymatic reaction that produces a detectable signal (e.g., light, fluorescence).

  • Data Analysis: Measure the signal using a plate reader. Plot the percentage of PDE activity against the log concentration of the test compound to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents an intriguing, albeit understudied, derivative of caffeine. Based on established structure-activity relationships, it is hypothesized to function primarily as a competitive antagonist of adenosine receptors, likely with greater potency than its parent compound. Its secondary mechanism involves the inhibition of phosphodiesterases, though the specific isoform selectivity remains unknown. A key predictive feature is its altered metabolism; the blockage of C8-oxidation suggests a significantly longer biological half-life.

These predicted characteristics—enhanced potency and extended duration of action—suggest that this compound could be a powerful pharmacological tool and a lead compound for therapeutic development. However, this technical guide underscores the critical need for direct experimental investigation to validate these hypotheses and fully characterize its pharmacological profile. Future research should prioritize in vitro binding and enzyme inhibition assays, followed by in vivo pharmacokinetic and pharmacodynamic studies.

References

An In-depth Technical Guide on the Biological Activity of 1,3,7,8-Tetramethylxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,7,8-tetramethylxanthine, a synthetic derivative of caffeine, presents a unique pharmacological profile stemming from the addition of a methyl group at the 8-position of the xanthine scaffold. This modification has the potential to significantly alter its interaction with key biological targets, primarily adenosine receptors and phosphodiesterases, as compared to its parent compound, caffeine. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its receptor and enzyme interactions, potential physiological effects, and the experimental methodologies used for its characterization. While direct quantitative data for this specific compound is limited in publicly available literature, this guide synthesizes information on closely related 8-substituted xanthine analogs to infer its likely biological profile. Detailed experimental protocols for key assays are provided to facilitate further research and characterization of this and other novel xanthine derivatives.

Introduction

Methylxanthines, a class of purine alkaloids including caffeine, theophylline, and theobromine, are among the most widely consumed psychoactive substances globally. Their diverse pharmacological effects are primarily attributed to their ability to antagonize adenosine receptors and inhibit phosphodiesterase (PDE) enzymes.[1] The xanthine core structure allows for chemical modifications at several positions, with substitutions at the N1, N3, N7, and C8 positions leading to significant alterations in potency and selectivity for various biological targets.[2]

Substitution at the 8-position of the xanthine ring has been a key strategy in medicinal chemistry to modulate the pharmacological activity of this class of compounds.[3] Generally, substitution at this position enhances adenosine receptor antagonism, often with increased selectivity for the A1 receptor subtype.[4] This guide focuses specifically on this compound, also known as 8-methylcaffeine, providing a detailed examination of its anticipated biological activities based on structure-activity relationships (SAR) of related compounds and outlining the necessary experimental procedures for its comprehensive pharmacological profiling.

Primary Biological Targets and Mechanism of Action

The biological effects of this compound are expected to be mediated primarily through its interaction with the following targets:

Adenosine Receptor Antagonism

Adenosine receptors, G protein-coupled receptors (GPCRs) activated by the endogenous nucleoside adenosine, are crucial regulators of numerous physiological processes. There are four main subtypes: A1, A2A, A2B, and A3. Methylxanthines act as competitive antagonists at these receptors.[4] It is suggested that 8-methylcaffeine exhibits a "very strong adenosine response," implying significant interaction with these receptors.[5]

  • A1 Adenosine Receptors: Predominantly found in the brain, heart, and adipose tissue, A1 receptor activation leads to inhibitory effects, such as decreased heart rate and neurotransmitter release. Antagonism of A1 receptors by xanthines can lead to stimulatory effects. Substitution at the 8-position of the xanthine core is known to increase affinity and selectivity for A1 receptors.[4]

  • A2A Adenosine Receptors: Highly expressed in the striatum, A2A receptors are involved in the regulation of motor activity and inflammation. A2A antagonists are being investigated for the treatment of Parkinson's disease.

The signaling pathway for adenosine A1 receptor activation is depicted below. Antagonism by this compound would block this cascade.

Adenosine_A1_Receptor_Signaling Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Binds to Gi Gi Protein A1R->Gi Activates Xanthine This compound Xanthine->A1R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response Leads to

Figure 1: Adenosine A1 Receptor Signaling Pathway and Antagonism.

Phosphodiesterase (PDE) Inhibition

PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for intracellular signal transduction.[6] Inhibition of PDEs by methylxanthines leads to an increase in intracellular cAMP and/or cGMP levels, resulting in various physiological effects, including smooth muscle relaxation and increased cardiac contractility. Caffeine is considered a non-selective and relatively weak PDE inhibitor.[7] The effect of the 8-methyl substitution on the PDE inhibitory profile of caffeine is not well-documented.

The general workflow for a phosphodiesterase activity assay is illustrated below.

PDE_Assay_Workflow Start Start: Prepare Assay Components Incubate Incubate PDE with cAMP/cGMP and Test Compound Start->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Remaining cAMP/cGMP or Product Formed Stop->Detect Analyze Data Analysis (IC50 determination) Detect->Analyze End End Analyze->End

Figure 2: General Workflow for a Phosphodiesterase (PDE) Activity Assay.

Other Potential Targets
  • Monoamine Oxidase (MAO) Inhibition: Some 8-substituted xanthine derivatives have been shown to exhibit inhibitory activity against MAO-B, an enzyme involved in the metabolism of neurotransmitters like dopamine. This suggests a potential neuroprotective role.[8]

  • Xanthine Oxidase: Methylation at the 8-position could potentially hinder metabolism by xanthine oxidase, the primary enzyme responsible for xanthine degradation. This could lead to a longer biological half-life compared to caffeine.[5]

Quantitative Data

Table 1: Comparative Adenosine Receptor Binding Affinities (Ki in µM) of Xanthine Derivatives

CompoundA1 Receptor (Ki, µM)A2A Receptor (Ki, µM)A2B Receptor (Ki, µM)A3 Receptor (Ki, µM)Reference
Caffeine12 - 902.4 - 110~15>100[3][9]
Theophylline20 - 30~13~25>100[9]
8-Phenyltheophylline~0.02~0.4--[10]

Note: Ki values can vary depending on the species and experimental conditions.

Table 2: Comparative Phosphodiesterase Inhibition (IC50 in µM)

CompoundPDE1PDE2PDE3PDE4PDE5Reference
Caffeine>100>100>100>100>100[7]
Theophylline~200~1000~150~100~300[4]
IBMX1435401125[2]

Note: Caffeine and theophylline are generally considered weak, non-selective PDE inhibitors.

In Vivo Biological Activity

Locomotor Activity

Caffeine is known to have a biphasic effect on locomotor activity, with lower doses causing stimulation and higher doses leading to depression of activity.[11] This effect is primarily mediated through the blockade of A1 and A2A adenosine receptors.[11] Given the anticipated potent adenosine receptor antagonism of this compound, it is likely to have a significant impact on locomotor behavior. However, specific studies on its effects are currently lacking.

A typical experimental workflow for assessing spontaneous locomotor activity in rodents is presented below.

Locomotor_Activity_Workflow Acclimation Acclimate Animals to Testing Room Dosing Administer Vehicle or This compound Acclimation->Dosing Placement Place Animal in Open Field Arena Dosing->Placement Recording Record Activity using Automated Tracking System Placement->Recording Analysis Analyze Data: - Distance Traveled - Rearing Frequency - Time in Center vs. Periphery Recording->Analysis Conclusion Draw Conclusions on Stimulant/Depressant Effects Analysis->Conclusion

Figure 3: Experimental Workflow for Rodent Locomotor Activity Assessment.

Detailed Experimental Protocols

Adenosine Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A).

  • Unlabeled antagonist for non-specific binding determination (e.g., Theophylline).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., with GF/B or GF/C filters).

  • Scintillation fluid.

  • Plate-based scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend in ice-cold assay buffer to a final protein concentration of 20-50 µ g/well .[13]

  • Assay Plate Setup:

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled antagonist (e.g., 10 µM Theophylline).[12]

    • Test Compound: Add 50 µL of serial dilutions of this compound.

  • Add 50 µL of the appropriate radioligand (at a concentration near its Kd) to all wells.[12]

  • Initiate the reaction by adding 100 µL of the membrane preparation to all wells.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[13]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer per well.

  • Drying: Dry the filter plate at 50°C for 30 minutes.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific counts from total and test compound counts.

  • Plot the percentage of specific binding versus the log concentration of the test compound.

  • Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Activity Assay (Radiometric Method)

This protocol outlines a method for measuring the inhibition of PDE activity using a radiolabeled substrate.[14]

Materials:

  • Purified PDE enzyme.

  • [³H]-cAMP or [³H]-cGMP.

  • Snake venom (e.g., from Crotalus atrox) containing 5'-nucleotidase.

  • Anion exchange resin (e.g., Dowex).

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

  • Stop Solution: 0.1 M HCl.

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the test compound (this compound) at various concentrations, and the purified PDE enzyme.

  • Initiate Reaction: Add [³H]-cAMP or [³H]-cGMP to start the reaction.

  • Incubation: Incubate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding the stop solution or by boiling for 1 minute.[15]

  • Conversion to Nucleoside: Add snake venom and incubate at 30°C for 10 minutes to convert the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.[14]

  • Separation: Add a slurry of the anion exchange resin to bind the unreacted [³H]-cAMP/cGMP and the [³H]-5'-AMP/GMP.

  • Centrifugation: Centrifuge the tubes to pellet the resin.

  • Scintillation Counting: Transfer an aliquot of the supernatant (containing the [³H]-adenosine/guanosine) to a scintillation vial, add scintillation fluid, and count the radioactivity.

Data Analysis:

  • Calculate the percentage of PDE activity at each concentration of the inhibitor compared to the control (no inhibitor).

  • Plot the percentage of inhibition versus the log concentration of the inhibitor.

  • Determine the IC50 value using non-linear regression.

Rodent Spontaneous Locomotor Activity

This protocol describes the assessment of spontaneous locomotor activity in mice using an open-field arena.[16][17]

Materials:

  • Open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.

  • Test animals (e.g., male C57BL/6 mice).

  • Vehicle and test compound (this compound) solutions.

Procedure:

  • Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment to acclimate.[16]

  • Dosing: Administer the vehicle or a specific dose of this compound via the desired route (e.g., intraperitoneal injection).

  • Test Initiation: At a predetermined time after dosing, place a single mouse in the center of the open-field arena.

  • Data Recording: Record the animal's activity for a set duration (e.g., 30-60 minutes) using the automated tracking system. Key parameters to measure include:

    • Total distance traveled.

    • Horizontal activity (ambulation).

    • Vertical activity (rearing).

    • Time spent in the center versus the periphery of the arena.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.

Data Analysis:

  • Quantify the locomotor activity parameters for each animal.

  • Compare the data from the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • Analyze dose-response relationships to determine the stimulatory or inhibitory effects of this compound on locomotor activity.

Conclusion

This compound represents an intriguing but understudied derivative of caffeine. Based on the established structure-activity relationships of 8-substituted xanthines, it is highly likely to be a potent antagonist of adenosine receptors, potentially with selectivity for the A1 subtype. Its activity as a phosphodiesterase inhibitor and its in vivo effects on locomotor activity and other physiological parameters require empirical investigation. The detailed experimental protocols provided in this guide offer a clear roadmap for the comprehensive pharmacological characterization of this and other novel xanthine analogs, which will be crucial for elucidating their therapeutic potential for a range of disorders, including neurodegenerative diseases and asthma. Further research is warranted to fill the existing gaps in our understanding of the biological activity of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1,3,7,8-Tetramethylxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1,3,7,8-tetramethylxanthine. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for the structurally similar and well-studied compound, caffeine (1,3,7-trimethylxanthine). Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability profiles of this compound according to international regulatory standards.

Introduction to this compound

This compound is a derivative of xanthine, with methyl groups attached at the 1, 3, 7, and 8 positions. Like other methylxanthines, it is of interest to researchers for its potential biological activities. Understanding its solubility and stability is a critical first step in the development of any potential pharmaceutical application, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial physicochemical property that affects its bioavailability. An API must be in a dissolved state to be absorbed from the gastrointestinal tract.

Aqueous Solubility of this compound

Limited data is available for the aqueous solubility of this compound.

SolventTemperature (°C)Solubility (g/L)
Water202.175[1]
Solubility of Caffeine (1,3,7-Trimethylxanthine) in Various Solvents

In the absence of extensive data for this compound, the solubility of caffeine is presented below for comparative purposes. The additional methyl group at the 8-position of this compound may influence its polarity and, consequently, its solubility profile compared to caffeine.

SolventTemperature (°C)Solubility ( g/100 mL)
Water252.17[2]
Water8020.0[2]
Water10066.6[2]
EthanolRoom Temperature1.5[2]
ChloroformRoom Temperature18.2[2]
AcetoneRoom Temperature2.0[2]
BenzeneRoom Temperature1.0[2]
Diethyl EtherRoom Temperature0.2[2]
DMSORoom Temperature~0.3 (3 mg/mL)[3]
Experimental Protocols for Solubility Determination

To obtain comprehensive and accurate solubility data for this compound, standardized methods should be employed.

The OECD Guideline for the Testing of Chemicals, No. 105, describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method.

  • Flask Method (for solubilities > 10 mg/L):

    • An excess amount of the test substance is added to a flask containing purified water.

    • The flask is agitated at a constant, controlled temperature until equilibrium is reached.

    • The solution is then centrifuged or filtered to remove undissolved particles.

    • The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Column Elution Method (for solubilities < 10 mg/L):

    • A column is packed with an inert support material coated with the test substance.

    • Water is passed through the column at a slow, constant rate.

    • The eluate is collected in fractions.

    • The concentration of the substance in each fraction is determined until a plateau is reached, which represents the saturation solubility.

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide descriptive terms for solubility which can be determined by a simple experiment.

  • A known weight of the solute is added to a known volume of the solvent in a stoppered container.

  • The mixture is shaken vigorously for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 20-25 °C).

  • The amount of solvent required to dissolve the solute is observed and the solubility is described using the terms defined in the pharmacopeia (e.g., "very soluble," "freely soluble," "soluble," "sparingly soluble," "slightly soluble," "very slightly soluble," or "practically insoluble").

Stability Profile

Stability testing is essential to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Known Stability of this compound
Stability of Caffeine (1,3,7-Trimethylxanthine) - A Comparative Overview

Caffeine is generally considered a stable molecule. However, it can degrade under certain conditions.

  • Oxidative Degradation: Caffeine can be oxidized to form various products, with 8-oxocaffeine (1,3,7-trimethyluric acid) being a notable metabolite and degradation product.

  • Microbial Degradation: Various microorganisms, such as Pseudomonas and Aspergillus species, are capable of degrading caffeine. The degradation often proceeds via demethylation to other methylxanthines like theophylline, theobromine, and paraxanthine.

Experimental Protocols for Stability Testing (Forced Degradation)

Forced degradation studies for this compound should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines. The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical methods are stability-indicating.

  • Protocol:

    • Dissolve this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (purified water) solutions.

    • Store the solutions at elevated temperatures (e.g., 60-80 °C) for a specified period (e.g., up to 7 days).

    • At regular intervals, withdraw samples, neutralize them if necessary, and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Protocol:

    • Dissolve this compound in a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

    • Store the solution at room temperature or a slightly elevated temperature for a defined period.

    • Monitor the reaction by taking samples at different time points and analyzing them by HPLC.

  • Protocol:

    • Expose solid this compound and its solution in a suitable solvent to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • After a defined exposure period, analyze both the exposed and control samples by HPLC to assess the extent of degradation.

  • Protocol:

    • Expose solid this compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C) in a controlled environment.

    • Analyze samples at various time points to determine the rate of degradation and identify any thermal degradants.

Signaling Pathways

Methylxanthines, including caffeine and likely this compound, exert their pharmacological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking adenosine receptors (A1, A2A, A2B, and A3), methylxanthines can lead to increased neuronal firing and the release of various neurotransmitters, resulting in a stimulant effect.

Adenosine_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_antagonism Mechanism of Action cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Binds Gi Gi A1R->Gi Activates Neurotransmitter_Release_stimulated Neurotransmitter Release (Stimulated) AC_inhibited Adenylyl Cyclase (Inhibited) Gi->AC_inhibited Inhibits cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased Neurotransmitter_Release_inhibited Neurotransmitter Release (Inhibited) cAMP_decreased->Neurotransmitter_Release_inhibited TMX This compound TMX->A1R Blocks Stimulatory_Effect Stimulatory Effect Neurotransmitter_Release_stimulated->Stimulatory_Effect

Caption: Adenosine receptor antagonism by this compound.

Phosphodiesterase Inhibition

Phosphodiesterases are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in many signaling pathways. By inhibiting PDEs, methylxanthines increase the intracellular concentrations of cAMP and cGMP, leading to various physiological effects, such as smooth muscle relaxation.

PDE_Inhibition cluster_pathway cAMP Signaling Pathway cluster_inhibition Mechanism of Action ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Substrate Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets AMP AMP PDE->AMP Hydrolyzes TMX This compound TMX->PDE Inhibits

Caption: Phosphodiesterase inhibition by this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for determining the solubility and stability of a compound like this compound.

Solubility Determination Workflow

Solubility_Workflow start Start: Determine Solubility preliminary_test Preliminary Test (Approximate Solubility) start->preliminary_test choose_method Choose Method preliminary_test->choose_method flask_method Flask Method (Solubility > 10 mg/L) choose_method->flask_method High Solubility column_method Column Elution Method (Solubility < 10 mg/L) choose_method->column_method Low Solubility equilibrium Achieve Equilibrium (Constant Temperature & Agitation) flask_method->equilibrium column_method->equilibrium separation Separate Solid & Liquid Phases (Centrifugation/Filtration) equilibrium->separation analysis Analyze Concentration (e.g., HPLC, LC-MS) separation->analysis end End: Report Solubility analysis->end

Caption: General workflow for solubility determination.

Forced Degradation Study Workflow

Forced_Degradation_Workflow start Start: Forced Degradation Study prepare_samples Prepare Samples (Solid & Solution) start->prepare_samples stress_conditions Apply Stress Conditions prepare_samples->stress_conditions hydrolysis Hydrolysis (Acid, Base, Neutral) stress_conditions->hydrolysis oxidation Oxidation (e.g., H2O2) stress_conditions->oxidation photolysis Photolysis (UV/Vis Light) stress_conditions->photolysis thermal Thermal (Elevated Temperature) stress_conditions->thermal sampling Sample at Time Intervals hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC-DAD, LC-MS) sampling->analysis data_evaluation Evaluate Data (Degradation Rate, Degradation Products) analysis->data_evaluation end End: Report Stability Profile data_evaluation->end

Caption: General workflow for a forced degradation study.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While specific data for this compound are limited, the provided comparative data for caffeine and the detailed experimental protocols offer a solid foundation for researchers to conduct further investigations. A thorough understanding and experimental determination of these fundamental physicochemical properties are paramount for the successful development of this compound for any potential therapeutic application. The outlined signaling pathways provide a framework for understanding its potential pharmacological effects, which should be further elucidated through dedicated in vitro and in vivo studies.

References

1,3,7,8-Tetramethylxanthine: A Technical Whitepaper on a Niche Xanthine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the discovery, history, and scientific understanding of 1,3,7,8-tetramethylxanthine, a lesser-known derivative of the xanthine family. Unlike its globally recognized analogue, caffeine (1,3,7-trimethylxanthine), specific historical and discovery records for this compound are notably scarce in publicly accessible scientific literature. This document synthesizes the available information, contextualizes its potential pharmacological profile within the broader class of 8-substituted xanthines, and draws comparisons with caffeine to highlight key structural and metabolic differences. The addition of a methyl group at the 8-position of the purine ring distinguishes it from caffeine and suggests a unique metabolic fate and pharmacological activity profile.

Chemical Identity and Properties

This compound, also known as 8-methylcaffeine, is a purine alkaloid with methyl groups attached to the nitrogen atoms at positions 1, 3, and 7, and a methyl group bonded to the carbon atom at position 8. This C8-methylation is a critical structural feature that differentiates it from N-methylated xanthines like caffeine, theophylline, and theobromine.

PropertyThis compound1,3,7-Trimethylxanthine (Caffeine)
Molecular Formula C₉H₁₂N₄O₂[1][2]C₈H₁₀N₄O₂[3][4][5]
Molar Mass 208.22 g/mol [2]194.19 g/mol [3][5]
Synonyms 8-Methylcaffeine[1], 1,3,7,8-tetramethylpurine-2,6-dione[2]Theine, Guaranine, Methyltheobromine[3][4]
Physical Appearance White or light yellow solid[1]Bitter, white crystalline powder[5][6]
Solubility Soluble in water and some organic solvents[1]Moderately soluble in water[6]

Discovery and History

Specific details regarding the initial discovery and historical development of this compound are not well-documented in scientific literature. Its history is largely overshadowed by that of caffeine, which was first isolated from coffee beans by Friedlieb Ferdinand Runge in 1819.[4][7][8] While the synthesis of various 8-substituted xanthine derivatives has been a subject of medicinal chemistry research for decades, the specific timeline for the first synthesis or isolation of the 8-methyl derivative is unclear.

The compound has gained some commercial visibility as an ingredient in the athletic supplement "Slim FX", marketed for weight loss.[9] The rationale for its inclusion appears to be its purported stimulant and appetite-suppressing effects, which are likely extrapolated from the known pharmacology of xanthine derivatives.

Experimental Protocols

General Hypothetical Synthesis of this compound

This protocol is a generalized representation and has not been optimized for this specific compound.

Objective: To synthesize this compound from caffeine.

Step 1: Halogenation at the C8 Position

  • Reactants: Caffeine (1,3,7-trimethylxanthine), N-Bromosuccinimide (NBS).

  • Procedure: Caffeine is reacted with a halogenating agent like N-bromosuccinimide in a suitable solvent (e.g., dimethylformamide) to introduce a bromine atom at the 8-position, yielding 8-bromocaffeine.

  • Purification: The product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Step 2: C-C Coupling Reaction (Methylation)

  • Reactants: 8-bromocaffeine, a methylating agent (e.g., a methyl Grignard reagent or a methyl-organotin compound), and a palladium catalyst (for Stille or Suzuki-type coupling).

  • Procedure: The 8-bromocaffeine is subjected to a cross-coupling reaction with the methylating agent in the presence of a suitable catalyst and ligand in an inert solvent under an inert atmosphere.

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted. The final product, this compound, is purified by column chromatography and characterized by spectroscopic methods (NMR, Mass Spectrometry).

G Hypothetical Synthesis Workflow Caffeine Caffeine (1,3,7-Trimethylxanthine) Bromination Bromination (e.g., NBS) Caffeine->Bromination BromoCaffeine 8-Bromocaffeine Bromination->BromoCaffeine Coupling Palladium-Catalyzed Cross-Coupling BromoCaffeine->Coupling FinalProduct This compound Coupling->FinalProduct MethylatingAgent Methylating Agent (e.g., Methylboronic acid) MethylatingAgent->Coupling G Presumed Mechanism of Action cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Adenosine Adenosine Receptor Adenosine Receptor (A1 / A2A) Adenosine->Receptor Binds Xanthine This compound (Presumed Antagonist) Xanthine->Receptor Blocks Effect Inhibition of Neurotransmitter Release (Drowsiness) Receptor->Effect Activates

References

In Vitro Effects of 1,3,7,8-Tetramethylxanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro effects of 1,3,7,8-tetramethylxanthine, a member of the methylxanthine class of compounds. Due to a scarcity of direct experimental data on this specific molecule, this paper extrapolates its likely biological activities based on established structure-activity relationships (SAR) of closely related xanthine derivatives. The primary mechanisms of action for methylxanthines, including adenosine receptor antagonism and phosphodiesterase (PDE) inhibition, are discussed in detail. This guide also presents generalized experimental protocols for key in vitro assays used to characterize xanthine compounds and includes visualizations of relevant signaling pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential pharmacological profile of this compound.

Introduction

Xanthine and its derivatives are a well-studied class of purine alkaloids with a broad spectrum of pharmacological activities.[1] Naturally occurring methylxanthines such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) are widely consumed and have therapeutic applications.[2][3] The biological effects of these compounds are primarily attributed to their ability to act as antagonists at adenosine receptors and as inhibitors of phosphodiesterases (PDEs).[2][4]

The xanthine scaffold offers numerous positions for chemical modification, with substitutions at the N1, N3, N7, and C8 positions significantly influencing the potency and selectivity of these molecules.[2][5] In particular, substitutions at the C8 position have been shown to modulate adenosine receptor affinity and selectivity.[3]

This guide focuses on the predicted in vitro effects of this compound. While direct experimental data for this specific compound is limited in publicly available literature, a wealth of information on the structure-activity relationships of 8-substituted xanthines allows for informed predictions of its biological activity.[1][3]

Predicted Mechanisms of Action

The primary mechanisms of action for methylxanthines are antagonism of adenosine receptors and inhibition of phosphodiesterases. The introduction of a methyl group at the 8-position of the xanthine core is expected to modulate these activities.

Adenosine Receptor Antagonism

Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3] Methylxanthines, including caffeine, act as non-selective antagonists at these receptors, with most of their physiological effects mediated through the blockade of A1 and A2A receptors.[3]

Substitution at the 8-position of the xanthine nucleus is a key determinant of adenosine receptor affinity and selectivity.[3] Generally, small alkyl or aryl substitutions at the 8-position can enhance affinity for adenosine receptors.[6] For instance, the introduction of a phenyl group at the 8-position of theophylline increases its affinity for A1 receptors by three orders of magnitude.[6]

Based on these structure-activity relationships, it is predicted that this compound will act as an antagonist at adenosine receptors. The 8-methyl group, being a small alkyl substituent, is likely to influence the binding affinity and selectivity profile compared to its parent compound, caffeine.

dot

Caption: Predicted interaction of this compound with adenosine receptor signaling pathways.

Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these second messengers.[7] Methylxanthines are non-selective inhibitors of PDEs, and this action contributes to their physiological effects, such as smooth muscle relaxation.[4] However, caffeine and theophylline are considered relatively weak PDE inhibitors, with concentrations required for significant inhibition being higher than those typically achieved through dietary consumption.[7]

The effect of an 8-methyl substitution on PDE inhibition is not as well-defined as its effect on adenosine receptors. However, it is plausible that this compound will retain some level of PDE inhibitory activity.

dot

Caption: Predicted mechanism of this compound as a phosphodiesterase inhibitor.

Quantitative Data from Related Compounds

CompoundTargetAssay TypeValueReference
1,3,7-Trimethyl-8-(3-chlorostyryl)xanthineRat A2A-Adenosine ReceptorRadioligand Binding (Ki)54 nM[8]
1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthineRat A2A-Adenosine ReceptorRadioligand Binding (Ki)24 nM[8]
8-PhenyltheophyllineHuman CYP1A2Enzyme Inhibition (IC50)0.7 µM[9]
8-PhenyltheophyllineHuman CYP1A2Enzyme Inhibition (Ki)0.11 µM[9]
1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dioneA549 Human Lung Cancer CellsCytotoxicity (IC50)16.70 µM[5]
1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dioneMCF7 Human Breast Cancer CellsCytotoxicity (IC50)78.06 µM[5]
8-(p-nitro)-xanthine derivativeK562 Leukemia CellsCytotoxicity (IC50)9.56 µM[10]

Detailed Methodologies for Key Experiments

The following sections provide generalized protocols for standard in vitro assays used to characterize the biological activity of xanthine derivatives. These protocols are based on methodologies described in the cited literature.

Adenosine Receptor Binding Assay

This assay determines the affinity of a test compound for adenosine receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the adenosine receptor subtype of interest (e.g., from CHO cells or rat brain tissue).

  • Radioligand (e.g., [³H]CGS 21680 for A2A receptors).

  • Test compound (this compound).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Adenosine deaminase.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Prepare cell membranes and resuspend in incubation buffer.

  • Pre-treat membranes with adenosine deaminase to remove endogenous adenosine.

  • In a 96-well plate, add the cell membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate software.

dot

Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare Receptor-Expressing Cell Membranes Start->Prepare_Membranes Add_Reagents Add Membranes, Radioligand, and Test Compound to Plate Prepare_Membranes->Add_Reagents Incubate Incubate at Room Temperature Add_Reagents->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Scintillation_Counting Quantify Radioactivity Wash->Scintillation_Counting Data_Analysis Calculate Ki Value Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a radioligand binding assay.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific PDE isoform.

Materials:

  • Recombinant human PDE enzyme.

  • Substrate (cAMP or cGMP).

  • Test compound (this compound).

  • Assay buffer.

  • Detection reagents (e.g., fluorescent or luminescent-based).

  • Microplate reader.

Protocol:

  • In a 96-well plate, add the PDE enzyme, assay buffer, and varying concentrations of the test compound.

  • Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Measure the signal (fluorescence or luminescence) using a microplate reader.

  • The signal is inversely proportional to the amount of substrate hydrolyzed.

  • Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a test compound on cell viability by measuring the metabolic activity of living cells.

Materials:

  • Cell line of interest (e.g., A549, MCF7).

  • Cell culture medium and supplements.

  • Test compound (this compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the medium and add fresh medium containing MTT solution.

  • Incubate the plate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is directly proportional to the absorbance.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]

Conclusion

While direct experimental evidence for the in vitro effects of this compound is currently lacking in the scientific literature, a robust body of research on the structure-activity relationships of 8-substituted xanthines provides a strong foundation for predicting its pharmacological profile. It is anticipated that this compound will act as an antagonist of adenosine receptors and an inhibitor of phosphodiesterases. The presence of the 8-methyl group is likely to confer a unique affinity and selectivity profile for these targets compared to caffeine and other well-known methylxanthines. Further in vitro studies, following the generalized protocols outlined in this guide, are necessary to definitively characterize the biological activities of this compound and to explore its potential therapeutic applications.

References

In Vivo Profile of 1,3,7,8-Tetramethylxanthine: A Technical Review and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals a significant scarcity of in vivo studies specifically investigating 1,3,7,8-tetramethylxanthine. Therefore, this technical guide provides a detailed examination of the most closely related and extensively studied compound, 1,3,7-trimethylxanthine (caffeine), to offer a predictive and comparative framework for researchers, scientists, and drug development professionals. The subsequent data, protocols, and pathways pertain to caffeine unless otherwise specified and should be interpreted as a surrogate for understanding the potential in vivo characteristics of this compound.

Introduction to Xanthine Derivatives and the Significance of C8-Substitution

Xanthine and its methylated derivatives, known as methylxanthines, are a class of purine alkaloids with a broad spectrum of pharmacological activities.[1] The most prominent naturally occurring methylxanthines include caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine).[2] These compounds are widely consumed in beverages like coffee and tea and are also utilized as therapeutic agents.[2][3]

The biological effects of methylxanthines are primarily attributed to their antagonism of adenosine receptors, inhibition of phosphodiesterases, and modulation of intracellular calcium release.[4][5] Structure-activity relationship studies have demonstrated that substitutions at the C8 position of the xanthine core can significantly influence adenosine receptor affinity and selectivity.[2][6] For instance, the introduction of an 8-phenyl group can dramatically increase potency at adenosine receptors.[7] While specific in vivo data for this compound is not available, the addition of a methyl group at the 8-position likely modifies its pharmacological profile compared to caffeine.

In Vivo Pharmacological Effects of 1,3,7-Trimethylxanthine (Caffeine)

The in vivo effects of caffeine have been extensively studied in various animal models, primarily focusing on its central nervous system stimulant, metabolic, and immunomodulatory properties.

Central Nervous System Effects

Caffeine is a well-established central nervous system stimulant, primarily acting as a non-selective antagonist of A1 and A2A adenosine receptors.[4][8] Its stimulant properties manifest as increased alertness, wakefulness, and locomotor activity.[4]

Table 1: Effects of Caffeine on Locomotor Activity in Rodents

Animal ModelDose Range (mg/kg)Route of AdministrationObserved Effect
Mice2 - 18ChronicIncreased T cell proliferative response at 18 mg/kg/day; decreased NK cell cytotoxicity and B cell proliferative response at 6 mg/kg/day.[9]
Rats10Oral (in drinking water)Decreased half-life during pregnancy.[10]
Rats600 mg/L (in drinking water)OralHigh mortality (40%) when co-administered with N-nitrosodiethylamine.[10]
Mice8, 20, 40IntraperitonealNo significant increase in lung adenomas.[10]
Rats0.102% (in diet)OralDecreased mean survival time compared to controls.[10]
Rats2000 mg/L (in drinking water)OralIncreased incidence of pituitary adenomas.[10]
Metabolic Effects

Caffeine has been shown to influence various metabolic parameters, including lipolysis and basal metabolic rate.[11] These effects are thought to be mediated through the inhibition of phosphodiesterase, leading to increased intracellular cyclic AMP (cAMP) levels.[4]

Table 2: Metabolic and Immunomodulatory Effects of Caffeine in Animal Models

Animal ModelDose (mg/kg)Route of AdministrationObserved Effect
Rats2, 6, 18 (chronic)OralDose-dependent effects on immune cell activity.[9]
Rats4Breath test25% decrease in mean total demethylation during late pregnancy.[10]

Pharmacokinetics of 1,3,7-Trimethylxanthine (Caffeine)

Caffeine is rapidly absorbed and distributed throughout the body, readily crossing the blood-brain barrier.[12] Its metabolism occurs primarily in the liver, with paraxanthine, theobromine, and theophylline being the major metabolites in humans.[4]

Table 3: Pharmacokinetic Parameters of Caffeine and its Metabolite Paraxanthine in Rats

CompoundDose (mg/kg)Route of AdministrationHalf-life (t½)Volume of Distribution (Vd)Total Clearance
Paraxanthineup to 10Intravenous1 hour1.50 L/kg0.90 L/hr/kg

Note: At doses above 10 mg/kg, paraxanthine exhibits non-linear kinetics.[13]

Experimental Protocols for In Vivo Studies of Caffeine

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the in vivo effects of caffeine.

Assessment of Locomotor Activity in Mice

This protocol is designed to evaluate the stimulant effects of caffeine on spontaneous movement in mice.

  • Animals: Male Swiss mice are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

  • Drug Administration: Caffeine is dissolved in saline and administered intraperitoneally (i.p.) at various doses. A control group receives saline only.

  • Apparatus: Locomotor activity is measured using an automated activity monitoring system consisting of cages equipped with infrared beams.

  • Procedure: Immediately after injection, mice are placed individually into the activity cages. The total number of beam breaks (horizontal activity) and vertical movements (rearing) are recorded over a specified period, typically 30-60 minutes.

  • Data Analysis: The mean activity counts for each treatment group are compared to the control group using appropriate statistical tests, such as ANOVA followed by post-hoc tests.

In Vivo Assessment of Immune Function in Rats

This protocol outlines a method to determine the effect of chronic caffeine administration on immune cell activity.

  • Animals: Male Sprague-Dawley rats are used.

  • Drug Administration: Caffeine is administered daily in drinking water at specified concentrations for a defined period (e.g., several weeks).

  • Sample Collection: At the end of the treatment period, animals are euthanized, and spleens and peripheral blood are collected.

  • Cell Proliferation Assay: Splenocytes are isolated and cultured in the presence of mitogens such as phytohemagglutinin (PHA) for T cells or pokeweed mitogen (PWM) for B cells. Cell proliferation is assessed by measuring the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or using a colorimetric assay (e.g., MTT).

  • Natural Killer (NK) Cell Cytotoxicity Assay: Splenocytes are co-cultured with target tumor cells (e.g., YAC-1 cells) labeled with a radioactive marker (e.g., ⁵¹Cr). The amount of radioactivity released from lysed target cells is measured to determine NK cell activity.

  • Data Analysis: Results from the caffeine-treated groups are compared to the control group using statistical methods like the t-test or ANOVA.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for caffeine's in vivo effects is its antagonism of adenosine receptors. This interaction triggers a cascade of downstream signaling events.

Adenosine Receptor Antagonism Pathway

Adenosine_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Binds AC_pre Adenylate Cyclase A1R->AC_pre Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre Dopamine_release ↓ Dopamine Release cAMP_pre->Dopamine_release A2AR A2A Receptor AC_post Adenylate Cyclase A2AR->AC_post Activates cAMP_post ↑ cAMP AC_post->cAMP_post PKA PKA Activation cAMP_post->PKA Gene_expression Altered Gene Expression PKA->Gene_expression Adenosine_post Adenosine Adenosine_post->A2AR Binds Caffeine Caffeine (1,3,7-trimethylxanthine) Caffeine->A1R Blocks Caffeine->A2AR Blocks Dopamine_release_uninhibited ↑ Dopamine Release Caffeine->Dopamine_release_uninhibited Stimulant_Effect CNS Stimulant Effect Dopamine_release_uninhibited->Stimulant_Effect Locomotor_Workflow start Start: Acclimatize Mice drug_admin Administer Caffeine (i.p.) or Saline (Control) start->drug_admin placement Place Mice in Activity Cages drug_admin->placement data_acq Record Locomotor Activity (Infrared Beam Breaks) for 30-60 min placement->data_acq data_analysis Data Analysis: Compare Treatment vs. Control (ANOVA, t-test) data_acq->data_analysis end End: Report Findings data_analysis->end

References

1,3,7,8-Tetramethylxanthine and Adenosine Receptor Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between 1,3,7,8-tetramethylxanthine and adenosine receptors. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information on the binding affinity, relevant experimental protocols, and the underlying signaling pathways.

Introduction

Xanthine derivatives, such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), are well-established antagonists of adenosine receptors.[1] The substitution pattern on the xanthine core plays a crucial role in determining the affinity and selectivity for the four adenosine receptor subtypes: A1, A2A, A2B, and A3.[2] The introduction of a methyl group at the 8-position of the xanthine scaffold, creating this compound, is a key structural modification that influences its pharmacological profile. Understanding the binding affinity of this compound is critical for the development of novel therapeutics targeting the adenosinergic system.

Quantitative Data on Binding Affinity

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
This compoundData not availableData not availableData not availableData not available
Illustrative Data~1500~2500~800>10000

Disclaimer: The numerical values in the table above are illustrative and intended for contextual understanding. They are not experimentally verified data for this compound.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of a test compound like this compound for adenosine receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound to displace a radiolabeled ligand that has a known high affinity and selectivity for the receptor subtype of interest.

Materials and Reagents
  • Cell Membranes: Membranes prepared from cell lines stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand: A high-affinity, subtype-selective radiolabeled antagonist (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity standard antagonist for the specific receptor subtype.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well Filter Plates.

Procedure
  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration suitable for the assay.

  • Assay Setup: In a 96-well filter plate, add the following to designated wells in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of the non-specific binding control, and cell membrane suspension.

    • Test Compound: A range of concentrations of this compound, radioligand, and cell membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well. The radioactivity, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Adenosine Receptor Signaling and Antagonism

The following diagram illustrates the general signaling pathway of a G-protein coupled adenosine receptor and the mechanism of antagonism by a xanthine derivative like this compound.

Adenosine_Signaling cluster_membrane Cell Membrane cluster_antagonist Antagonist Action Adenosine Adenosine Receptor Adenosine Receptor (GPCR) Adenosine->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Level Tetramethylxanthine This compound Tetramethylxanthine->Receptor Blocks Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Adenosine receptor signaling pathway and antagonist action.
Experimental Workflow: Competitive Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay used to determine the affinity of a test compound for an adenosine receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis A Prepare Cell Membranes with Adenosine Receptors D Combine Membranes, Radioligand, and Test Compound in 96-well Plate A->D B Prepare Serial Dilutions of this compound B->D C Prepare Radioligand Solution C->D E Incubate to Reach Binding Equilibrium D->E F Rapid Vacuum Filtration to Separate Bound and Free Ligand E->F G Wash Filters to Remove Unbound Radioligand F->G H Add Scintillation Cocktail and Measure Radioactivity G->H I Data Analysis: Determine IC50 and Ki H->I

Workflow of a competitive radioligand binding assay.

Conclusion

This compound, as a member of the 8-substituted xanthine family, is anticipated to act as an antagonist at adenosine receptors. The precise binding affinities are crucial for understanding its potential therapeutic applications and selectivity profile. The experimental protocols outlined in this guide provide a robust framework for determining these key pharmacological parameters. For definitive quantitative data on this compound, it is imperative to consult dedicated pharmacological studies that have synthesized and characterized this specific compound.

References

The Metabolism of 1,3,7,8-Tetramethylxanthine in Mammals: An In-depth Technical Guide Based on Extrapolated Data from Caffeine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated scientific literature detailing the in vivo and in vitro metabolism of 1,3,7,8-tetramethylxanthine in mammals is not available in publicly accessible research databases. This guide, therefore, provides a comprehensive overview of the metabolism of the structurally analogous and extensively studied compound, caffeine (1,3,7-trimethylxanthine), to infer the potential metabolic fate of this compound. The information presented herein is for research and informational purposes and should not be construed as definitive data for the target compound.

Introduction

This compound is a synthetic derivative of xanthine, a purine base found in most human tissues and fluids.[1] It is structurally similar to caffeine, the widely consumed central nervous system stimulant.[2] The key structural difference is the presence of an additional methyl group at the 8-position of the purine ring. This substitution is significant as the C8 position is a primary site of oxidation in the metabolism of caffeine and other methylxanthines.[3] One source suggests that this 8-methylation may hinder metabolism by the enzyme xanthine oxidase, potentially leading to a longer biological half-life and increased metabolic burden on the liver compared to caffeine.[4]

This technical guide will first detail the established metabolic pathways of caffeine in mammals, supported by quantitative data and experimental protocols. Subsequently, it will extrapolate these findings to hypothesize the potential metabolic pathways of this compound, highlighting the predicted impact of the 8-methyl group.

Core Concepts in Methylxanthine Metabolism

The metabolism of methylxanthines like caffeine primarily occurs in the liver and involves a series of enzymatic reactions, including N-demethylation, C8-hydroxylation, and subsequent oxidation.[5] The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP1A2, plays a crucial role in the initial biotransformation of caffeine.[6] Genetic polymorphisms in CYP1A2 are known to cause significant inter-individual variations in caffeine metabolism.[7]

Metabolism of Caffeine (1,3,7-Trimethylxanthine): A Proxy for this compound

Caffeine is extensively metabolized in mammals, with less than 5% being excreted unchanged in urine. The primary metabolic pathways are:

  • N-demethylation: The removal of methyl groups from the nitrogen atoms at positions 1, 3, and 7.

  • C8-hydroxylation: The addition of a hydroxyl group at the 8-position of the purine ring.

  • Further Oxidation: Subsequent oxidation of the resulting metabolites by xanthine oxidase.

The initial and major metabolic step for caffeine is demethylation, leading to the formation of three primary dimethylxanthine metabolites:

  • Paraxanthine (1,7-dimethylxanthine): Accounts for approximately 84% of caffeine metabolism in humans.

  • Theobromine (3,7-dimethylxanthine): Accounts for about 12% of caffeine metabolism.

  • Theophylline (1,3-dimethylxanthine): Accounts for roughly 4% of caffeine metabolism.

These dimethylxanthines are further metabolized to monomethylxanthines, methyluric acids, and other derivatives.[5]

Quantitative Data on Caffeine Metabolism

The following table summarizes key pharmacokinetic parameters of caffeine in humans.

ParameterValueReference
Bioavailability~99%[6]
Half-life2.5 - 4.5 hours[6]
Primary Metabolizing EnzymeCYP1A2[6]
Major MetaboliteParaxanthine[7]
Signaling Pathways and Experimental Workflows

The metabolic cascade of caffeine is a well-defined pathway. The following diagram illustrates the primary metabolic routes of caffeine in mammals.

caffeine_metabolism caffeine Caffeine (1,3,7-Trimethylxanthine) paraxanthine Paraxanthine (1,7-Dimethylxanthine) caffeine->paraxanthine ~84% (CYP1A2) theobromine Theobromine (3,7-Dimethylxanthine) caffeine->theobromine ~12% (CYP1A2) theophylline Theophylline (1,3-Dimethylxanthine) caffeine->theophylline ~4% (CYP1A2) uric_acid 1,3,7-Trimethyluric Acid caffeine->uric_acid <5% (CYP1A2) methylxanthine 7-Methylxanthine paraxanthine->methylxanthine methyluric_acid 1-Methyluric Acid paraxanthine->methyluric_acid afmu AFMU paraxanthine->afmu

Caption: Primary metabolic pathways of caffeine in mammals.

A typical experimental workflow for studying the in vitro metabolism of a methylxanthine is depicted below.

experimental_workflow microsomes Mammalian Liver Microsomes incubation Incubation with NADPH-regenerating system microsomes->incubation compound Test Compound (e.g., this compound) compound->incubation extraction Metabolite Extraction (e.g., Protein Precipitation, SPE) incubation->extraction analysis LC-MS/MS Analysis extraction->analysis identification Metabolite Identification and Quantification analysis->identification

Caption: General workflow for in vitro metabolism studies.

Experimental Protocols for Methylxanthine Metabolism Studies

The following are detailed methodologies for key experiments used to elucidate the metabolism of methylxanthines like caffeine. These protocols would be applicable to the study of this compound.

In Vitro Metabolism using Liver Microsomes
  • Objective: To identify the primary metabolites and the enzymes responsible for the metabolism of the test compound.

  • Materials:

    • Pooled human or other mammalian liver microsomes.

    • Test compound (this compound).

    • NADPH-regenerating system (e.g., G6P, G6PDH, NADP+).

    • Phosphate buffer (pH 7.4).

    • Specific CYP inhibitors (e.g., furafylline for CYP1A2).

    • Acetonitrile or methanol for quenching.

    • LC-MS/MS system.

  • Procedure:

    • Pre-incubate liver microsomes with the test compound in phosphate buffer at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding an equal volume of cold acetonitrile or methanol.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

    • To identify the specific CYP enzymes involved, repeat the experiment in the presence of selective chemical inhibitors.

In Vivo Pharmacokinetic Studies in Rodents
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.

  • Materials:

    • Male Sprague-Dawley rats (or other suitable mammalian model).

    • Test compound (this compound) formulated for oral or intravenous administration.

    • Metabolic cages for urine and feces collection.

    • Blood collection supplies.

    • LC-MS/MS system.

  • Procedure:

    • Administer a single dose of the test compound to the rats via the desired route (e.g., oral gavage).

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate method.

    • Process blood to obtain plasma.

    • House animals in metabolic cages to collect urine and feces over 24 or 48 hours.

    • Extract the parent compound and metabolites from plasma, urine, and homogenized feces.

    • Analyze the extracts by LC-MS/MS to determine the concentrations of the parent compound and its metabolites over time.

    • Calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability.

Hypothesized Metabolism of this compound

Based on the known metabolism of caffeine, we can hypothesize the potential metabolic fate of this compound in mammals.

The primary metabolic pathways are likely to be N-demethylation at the 1, 3, and 7 positions, mediated by CYP1A2 and other CYP isoforms. This would result in the formation of various trimethylxanthine and dimethylxanthine metabolites.

However, the key difference lies in the 8-methyl group. The C8 position is a target for hydroxylation in caffeine metabolism, leading to the formation of 1,3,7-trimethyluric acid. The presence of a methyl group at this position in this compound would likely block this oxidative pathway. This could have several consequences:

  • Shifting Metabolic Pathways: The metabolic burden would shift entirely to N-demethylation, potentially leading to a different profile of metabolites compared to caffeine.

  • Reduced Clearance: If C8-hydroxylation is a significant clearance pathway for xanthines, its blockage could lead to a longer half-life and increased exposure to the parent compound and its N-demethylated metabolites.

  • Potential for Different Pharmacological Activity: The metabolite profile of a drug can significantly influence its overall pharmacological and toxicological effects.

The following diagram illustrates the hypothetical primary metabolic pathways of this compound.

tetramethylxanthine_metabolism parent This compound demethyl_1 3,7,8-Trimethylxanthine parent->demethyl_1 N1-Demethylation (CYP1A2?) demethyl_3 1,7,8-Trimethylxanthine parent->demethyl_3 N3-Demethylation (CYP1A2?) demethyl_7 1,3,8-Trimethylxanthine parent->demethyl_7 N7-Demethylation (CYP1A2?) blocked C8-Hydroxylation (Blocked) parent->blocked further_metabolites Further Demethylated Metabolites demethyl_1->further_metabolites demethyl_3->further_metabolites demethyl_7->further_metabolites

Caption: Hypothesized metabolic pathways of this compound.

Conclusion and Future Directions

While there is a significant body of research on the metabolism of caffeine and other naturally occurring methylxanthines, specific data for this compound is currently lacking. Based on the established metabolic pathways of caffeine, it is hypothesized that this compound would primarily undergo N-demethylation, while the 8-methyl group would likely inhibit C8-hydroxylation. This could lead to altered pharmacokinetics and a different metabolite profile compared to caffeine.

To provide a definitive understanding of the metabolism of this compound, dedicated in vitro and in vivo studies are required. Such studies would be crucial for assessing the safety and efficacy of this synthetic xanthine derivative, particularly if it is being considered for human consumption or therapeutic use. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Future research should focus on identifying the specific metabolites, the enzymes involved, and the pharmacokinetic profile of this compound in various mammalian species, including humans.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1,3,7,8-Tetramethylxanthine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,7,8-Tetramethylxanthine is a derivative of xanthine, a purine base. Like other methylxanthines, it is anticipated to have biological activity, making its accurate quantification crucial in various research and development settings. The analytical methods detailed below are designed to provide high sensitivity, selectivity, and reproducibility for the determination of this compound in biological matrices and synthetic reaction mixtures. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for its simplicity and robustness, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and specificity.

Physicochemical Properties (Predicted)

To develop an analytical method, understanding the physicochemical properties of the analyte is essential. As no experimental data for this compound is available, the following properties are predicted based on the structure and known properties of other methylxanthines:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 208.21 g/mol Addition of a methyl group (CH₂) to caffeine (194.19 g/mol ).
Polarity Moderately polarSimilar to other methylxanthines, soluble in organic solvents and moderately soluble in water. The additional methyl group at the 8-position may slightly decrease polarity compared to caffeine.
UV Absorbance (λmax) ~275 nmXanthine derivatives typically exhibit a maximum UV absorbance around 270-280 nm.[1]
Ionization (for MS) Positive Electrospray Ionization (ESI+)The nitrogen atoms in the xanthine ring are readily protonated.
Predicted Mass (m/z) [M+H]⁺ = 209.1Protonated molecule in positive ion mode mass spectrometry.

Application Note 1: Quantification of this compound using HPLC-UV

This method is suitable for the quantification of this compound in samples with expected concentrations in the low µg/mL range and above. It is a cost-effective and widely available technique.

Experimental Protocol

1. Sample Preparation (from a biological matrix, e.g., plasma)

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., 1,3,7-trimethyl-8-chloroxanthine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-UV Instrumentation and Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 30:70, v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 275 nm

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the appropriate matrix (e.g., drug-free plasma) over the desired concentration range.

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same sample preparation protocol.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Plasma Sample (100 µL) Add_Solvent Add Acetonitrile with IS (300 µL) Sample->Add_Solvent Vortex1 Vortex (1 min) Add_Solvent->Vortex1 Centrifuge Centrifuge (10,000 x g, 10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Vortex2 Vortex (30 sec) Reconstitute->Vortex2 HPLC_Vial Transfer to HPLC Vial Vortex2->HPLC_Vial Injection Inject (20 µL) HPLC_Vial->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (275 nm) Separation->Detection Data_Analysis Data Acquisition & Quantification Detection->Data_Analysis

HPLC-UV analysis workflow for this compound.

Application Note 2: Ultrasensitive Quantification of this compound using LC-MS/MS

This method is ideal for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies or the analysis of low-level impurities, with expected concentrations in the ng/mL to pg/mL range.

Experimental Protocol

1. Sample Preparation (from a biological matrix, e.g., plasma)

  • The same protein precipitation protocol as described for the HPLC-UV method can be used. For lower concentrations, a solid-phase extraction (SPE) may be necessary for sample clean-up and concentration.

2. LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, followed by re-equilibration
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See table below

3. Predicted MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) is the protonated molecule, and the product ions (Q3) are fragments generated by collision-induced dissociation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 209.1Predicted: 152.1 (loss of C₂H₃N₂)To be optimized
Predicted: 110.1 (further fragmentation)To be optimized
Internal Standard Dependent on IS choiceTo be optimizedTo be optimized

Note: The product ions are predicted based on the fragmentation patterns of other methylxanthines. The optimal product ions and collision energies would need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

4. Calibration and Quantification

  • Follow the same procedure as for the HPLC-UV method, using the peak area ratios from the MRM transitions for quantification.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection UHPLC Injection Evaporation->Injection Separation Reverse-Phase Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM) Ionization->Mass_Analysis Quantification Data Quantification Mass_Analysis->Quantification

LC-MS/MS analysis workflow for this compound.

Quantitative Data Summary (Hypothetical Performance)

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are estimates and would require experimental validation.

ParameterHPLC-UV (Predicted)LC-MS/MS (Predicted)
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.5 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%

Conclusion

While specific analytical methods for this compound are not currently documented, the protocols provided in these application notes offer a comprehensive and scientifically sound starting point for researchers. The HPLC-UV method is suitable for routine analysis where high concentrations are expected, while the LC-MS/MS method provides the high sensitivity and selectivity required for trace-level quantification in complex matrices. Both methods will require formal validation to establish their performance characteristics for the specific application.

References

Application Note: HPLC Method for the Analysis of 1,3,7,8-Tetramethylxanthine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proposed HPLC Method

The proposed method utilizes reversed-phase HPLC with a C18 column, which is a common and effective stationary phase for the separation of methylxanthines.[1][2] An isocratic mobile phase is suggested for simplicity and robustness, and UV detection is employed based on the chromophoric nature of the xanthine core.

Table 1: Proposed HPLC Operational Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol:Water (40:60, v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time Approximately 15 minutes

Experimental Protocols

Preparation of Standard Solutions

Materials:

  • 1,3,7,8-Tetramethylxanthine analytical standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Glacial acetic acid

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Analytical balance

Procedure:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve the compound in methanol and bring it to volume with the same solvent. The reported water solubility of this compound is 2.175 g/L at 20°C, and it is expected to be soluble in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plasma, urine, pharmaceutical formulation). A generic solid-phase extraction (SPE) protocol for biological fluids is provided as a starting point.

Materials:

  • C18 SPE cartridges

  • Methanol

  • Water

  • Sample matrix (e.g., plasma)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pre-treatment: Centrifuge the biological sample to remove particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load 1 mL of the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove interfering hydrophilic compounds.

  • Elution: Elute the this compound from the cartridge with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

  • Analysis: Inject the reconstituted sample into the HPLC system.

Method Development and Validation

The proposed method must be thoroughly validated according to ICH guidelines or other relevant regulatory standards. The following parameters should be assessed.

Table 2: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
System Suitability Evaluates the performance of the HPLC system.Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area and retention time for replicate injections < 2.0%
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results to the true value.Recovery of 98-102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_results Results Standard_Prep Standard Solution Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD/LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness Quantification Quantification Linearity->Quantification Accuracy->Quantification Precision->Quantification LOD_LOQ->Quantification Robustness->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC method development and validation.

Signaling Pathway (Illustrative for Xanthine Metabolism Context)

While this compound is a synthetic compound, this diagram illustrates the general metabolic pathway of naturally occurring methylxanthines for context.

Xanthine_Metabolism Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine ~84% Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine ~12% Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline ~4% Methylxanthine Methylxanthines Paraxanthine->Methylxanthine Theobromine->Methylxanthine Theophylline->Methylxanthine Methyluric_Acid Methyluric Acids Methylxanthine->Methyluric_Acid

Caption: General metabolic pathways of caffeine.

Conclusion

This application note provides a starting point for the development of a robust HPLC method for the analysis of this compound. The proposed reversed-phase method with UV detection is based on established principles for the analysis of similar xanthine derivatives. Researchers and drug development professionals should perform a full method validation to ensure the accuracy, precision, and reliability of the method for their specific application.

References

Mass Spectrometry of 1,3,7,8-Tetramethylxanthine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methylxanthines are a class of purine alkaloids with diverse pharmacological activities. While caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine) are the most well-studied members of this family, synthetic derivatives such as 1,3,7,8-tetramethylxanthine are of interest in drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the identification and quantification of such compounds in complex matrices due to its high sensitivity and selectivity.[1][2] This document outlines a proposed approach to the mass spectrometric analysis of this compound based on established methods for caffeine.

Predicted Mass Spectrometry and Fragmentation

The chemical structure of this compound is similar to caffeine, with the addition of a methyl group at the 8-position. This structural similarity allows for the prediction of its mass spectrometric behavior.

2.1. Predicted Molecular Ion

The monoisotopic mass of this compound (C9H12N4O2) is 208.0955 g/mol . In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ is expected to be the predominant parent ion, with a mass-to-charge ratio (m/z) of 209.1033 .

2.2. Proposed Fragmentation Pathway

Based on the well-documented fragmentation of caffeine, a proposed fragmentation pathway for this compound is presented below.[3][4][5] The primary fragmentation events for caffeine involve the loss of methyl isocyanate (CH₃NCO), followed by the loss of carbon monoxide (CO).[4][5] A similar pathway is anticipated for this compound.

parent [M+H]⁺ m/z = 209.1 fragment1 [M+H - CH₃NCO]⁺ m/z = 152.1 parent->fragment1 - CH₃NCO (57 Da) fragment3 [M+H - CH₃]⁺ m/z = 194.1 parent->fragment3 - CH₃ (15 Da) fragment2 [M+H - CH₃NCO - CO]⁺ m/z = 124.1 fragment1->fragment2 - CO (28 Da)

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Quantitative Analysis by LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for the quantification of this compound in biological matrices. The following protocol is based on established methods for caffeine and other methylxanthines and should be optimized for the specific instrumentation used.[1][6][7]

3.1. Experimental Protocol: Sample Preparation (Human Plasma)

Two common sample preparation techniques are protein precipitation and solid-phase extraction.

3.1.1. Protein Precipitation [6][8]

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile or methanol containing a suitable internal standard (e.g., a stable isotope-labeled analog of this compound or caffeine-d9).[9]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[10]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.[10]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.2. Solid-Phase Extraction (SPE) [1][7]

  • Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Dilute 100 µL of plasma with 900 µL of water and load it onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

3.2. Experimental Protocol: Liquid Chromatography [6][11]

ParameterRecommended Conditions
LC System A high-performance or ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 5 minutes, followed by a 2-minute re-equilibration
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

3.3. Experimental Protocol: Mass Spectrometry [8][9]

ParameterRecommended Conditions
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Cone Voltage 25 V (to be optimized)
Collision Gas Argon
Collision Energy 20-30 eV (to be optimized for each transition)

3.4. Data Presentation: Proposed MRM Transitions

The following table summarizes the proposed MRM transitions for the quantitative analysis of this compound. These transitions should be empirically determined and optimized on the specific mass spectrometer being used. For comparison, the well-established MRM transitions for caffeine are also provided.[3][8][11]

CompoundParent Ion (m/z)Product Ion (m/z)Proposed Use
This compound 209.1152.1Quantifier
209.1124.1Qualifier
Caffeine (for comparison) 195.1138.0Quantifier
195.1110.0Qualifier
195.1166.1Qualifier

Experimental Workflow Visualization

The overall workflow for the quantitative analysis of this compound in a biological matrix is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Extraction (Protein Precipitation or SPE) sample->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

While direct experimental data on the mass spectrometry of this compound is currently lacking, the established knowledge of caffeine and other methylxanthines provides a strong foundation for developing robust analytical methods. The proposed fragmentation pathways, sample preparation protocols, and LC-MS/MS parameters in this document serve as a comprehensive starting point for researchers. Method validation, including assessments of linearity, accuracy, precision, and selectivity, will be crucial for any quantitative application. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest quality data.[2][6]

References

Application Notes and Protocols for Methylxanthine Use in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 1,3,7,8-tetramethylxanthine: Initial searches for "this compound" did not yield significant results for a compound with that specific structure used in cell culture. It is possible that this is a rare derivative or a typographical error. The most common and structurally similar methylxanthine used extensively in research is 1,3,7-trimethylxanthine, commonly known as caffeine. Therefore, this protocol will focus on the dissolution and application of caffeine as a representative methylxanthine for cell culture experiments. The principles and methods outlined here are generally applicable to other similar methylxanthine derivatives, with adjustments for solubility as needed.

Introduction to Caffeine (1,3,7-trimethylxanthine)

Caffeine is a naturally occurring methylxanthine alkaloid found in various plants.[1] It is a well-known central nervous system stimulant and is widely used in research to study a variety of cellular processes.[2] Its primary mechanisms of action include antagonism of adenosine receptors, inhibition of phosphodiesterase, and modulation of intracellular calcium release.[2][3] These actions make caffeine a valuable tool for investigating signaling pathways involved in cell proliferation, apoptosis, and metabolism.[4][5][6]

Data Presentation: Solubility of Caffeine

For successful cell culture experiments, it is crucial to ensure the complete dissolution of the compound to achieve accurate dosing and avoid cytotoxicity from precipitates. The solubility of caffeine in common laboratory solvents is summarized below.

SolventSolubilityReference
Water (Room Temp.)~21.7 mg/mL[7]
Dimethyl Sulfoxide (DMSO)≥33.33 mg/mL[8]
Ethanol~15 mg/mL[7]

Note: While caffeine is moderately soluble in water, for high concentration stock solutions, DMSO is the recommended solvent.[8] When using DMSO, it is important to keep the final concentration in the cell culture medium below 0.5% (v/v), and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity.[9]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Caffeine Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of caffeine, which can then be diluted to the desired working concentration in cell culture medium.

Materials:

  • Caffeine (1,3,7-trimethylxanthine) powder (MW: 194.19 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Warming device (e.g., water bath or heat block set to 37°C) (Optional)

  • Sterile filter (0.22 µm) and syringe (Optional, for sterile filtration)

Procedure:

  • Weighing the Compound: In a sterile microcentrifuge tube, carefully weigh out 19.42 mg of caffeine powder. This will be sufficient to prepare 1 mL of a 100 mM stock solution. Perform this step in a chemical fume hood or a designated powder handling enclosure.

  • Adding Solvent: Add 1 mL of sterile, anhydrous DMSO to the tube containing the caffeine powder.

  • Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the caffeine is completely dissolved.[7] A clear solution with no visible particulates should be obtained.

  • Warming (Optional): If the compound does not readily dissolve, the solution can be warmed to 37°C for 10-15 minutes, followed by vortexing.[9] This can aid in the dissolution of less soluble compounds.

  • Sterile Filtration (Optional but Recommended): For long-term storage and to ensure sterility, the stock solution can be filtered through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage, where they can be stable for several months.[8][9]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the caffeine stock solution to the final desired concentration in cell culture medium for treating cells.

Materials:

  • 100 mM Caffeine stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes or culture plates/flasks

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 100 mM caffeine stock solution at room temperature or in a 37°C water bath.

  • Calculating Dilutions: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare 10 mL of medium with a final caffeine concentration of 1 mM, you would add 100 µL of the 100 mM stock solution (a 1:100 dilution).

  • Dilution into Medium: It is crucial to add the DMSO stock solution to the pre-warmed culture medium and not the other way around to prevent precipitation of the compound.[9] Gently swirl the tube or plate containing the medium while adding the stock solution to ensure rapid and uniform mixing.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in the culture medium is at a non-toxic level (ideally ≤ 0.1%). In the example above, the final DMSO concentration would be 0.1%.

  • Application to Cells: Immediately apply the caffeine-containing medium to your cells. For control experiments, treat a parallel set of cells with medium containing the same final concentration of DMSO without the caffeine.

Mandatory Visualizations

Signaling Pathway of Caffeine

caffeine_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Activates AC Adenylyl Cyclase Adenosine_Receptor->AC Inhibits Caffeine Caffeine (1,3,7-Trimethylxanthine) Caffeine->Adenosine_Receptor Antagonizes cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Alertness, Altered Metabolism) PKA->Cellular_Response Phosphorylates targets leading to

Experimental Workflow for Caffeine Solution Preparation

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh 1. Weigh Caffeine Powder Add_DMSO 2. Add DMSO Weigh->Add_DMSO Dissolve 3. Vortex to Dissolve Add_DMSO->Dissolve Store 4. Aliquot & Store at -20°C Dissolve->Store Thaw 5. Thaw Stock Aliquot Store->Thaw For Experiment Dilute 7. Dilute Stock into Medium Thaw->Dilute Warm_Medium 6. Pre-warm Cell Culture Medium Warm_Medium->Dilute Treat_Cells 8. Treat Cells Dilute->Treat_Cells

References

Unveiling the Potential of 1,3,7,8-Tetramethylxanthine in Neuroscience: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7,8-Tetramethylxanthine, also known as 8-methylcaffeine, is a methylated xanthine derivative that has garnered interest for its potential applications in neuroscience. As a structural analog of caffeine (1,3,7-trimethylxanthine), the world's most widely consumed psychoactive substance, 8-methylcaffeine offers a unique modification at the 8-position of the xanthine core. This alteration is predicted to influence its pharmacokinetic and pharmacodynamic properties, potentially leading to novel therapeutic and research applications.

The primary mechanism of action for xanthines like caffeine is the antagonism of adenosine receptors, particularly the A1 and A2A subtypes, which are crucial in regulating neuronal activity.[1][2][3] Substitution at the C8 position has been shown to modulate the affinity and selectivity of xanthines for these receptors.[4][5] Specifically, 8-substituted xanthines can exhibit enhanced potency and, in some cases, receptor subtype selectivity.[1][2] Furthermore, the methylation at the 8-position in this compound is thought to hinder its metabolism by xanthine oxidase, potentially leading to a longer half-life compared to caffeine. This extended duration of action could be advantageous for certain therapeutic applications.

These application notes provide an overview of the potential neuroscience applications of this compound, supported by detailed, albeit in some cases hypothetical, experimental protocols to guide researchers in exploring its neuropharmacological profile.

Potential Neuroscience Applications

Based on the known pharmacology of caffeine and other 8-substituted xanthines, this compound is proposed to have several applications in neuroscience:

  • Neuroprotective Agent: 8-substituted caffeine derivatives have been investigated for their neuroprotective effects.[6][7] By potentially offering a more sustained antagonism of adenosine receptors, this compound could provide prolonged protection against excitotoxicity and neuroinflammation, processes implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease.

  • Cognitive Enhancer: Caffeine is well-known for its ability to enhance alertness, attention, and cognitive performance.[8] The potentially longer half-life of 8-methylcaffeine could translate to a more sustained cognitive enhancement, which would be beneficial for treating disorders associated with cognitive deficits.

  • Research Tool for Adenosine Receptor Studies: The unique pharmacological profile of this compound, particularly its predicted differences in receptor affinity and metabolism compared to caffeine, makes it a valuable tool for dissecting the roles of different adenosine receptor subtypes in various neural circuits and behaviors.

  • Potential Therapeutic for Apnea of Prematurity: Caffeine is a standard treatment for apnea of prematurity.[9] A longer-acting analog like 8-methylcaffeine could potentially offer a more stable therapeutic window, reducing the frequency of administration.

  • MAO-B Inhibitor: Some 8-thiosubstituted caffeine derivatives have shown monoamine oxidase B (MAO-B) inhibitory activity.[6] While the specific activity of the 8-methyl derivative is unknown, this suggests a potential avenue of investigation for its use in conditions where MAO-B inhibition is beneficial, such as in Parkinson's disease to preserve dopamine levels.

Data Presentation

Table 1: Predicted Adenosine Receptor Binding Affinities (Ki in nM) of this compound vs. Caffeine

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
Caffeine (1,3,7-Trimethylxanthine)~12,000~2,400~13,000~80,000
This compound (Predicted) < 10,000 < 2,000 ~10,000 > 50,000

Note: The predicted values for this compound are extrapolations based on the general finding that 8-substitution can increase affinity for A1 and A2A receptors.[1][2][5] Actual values require experimental determination.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay against Oxidative Stress

Objective: To evaluate the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO, then diluted in media)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM).

    • Include a vehicle control group (medium with the same concentration of DMSO used to dissolve the compound).

    • Incubate the cells for 2 hours.

  • Induction of Oxidative Stress:

    • Add H₂O₂ to all wells (except the control group) to a final concentration of 100 µM.

    • Incubate for a further 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated, non-H₂O₂ exposed cells). Compare the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone.

Protocol 2: Radioligand Binding Assay for Adenosine A1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A1 receptor.

Materials:

  • Membranes from cells stably expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells)

  • [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) - a high-affinity A1 receptor antagonist radioligand

  • This compound

  • Caffeine (as a reference compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes according to standard protocols.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer

      • 25 µL of [³H]DPCPX (to a final concentration of ~1 nM)

      • 25 µL of varying concentrations of this compound or caffeine (e.g., 10⁻¹⁰ to 10⁻⁴ M).

      • 100 µL of cell membrane suspension (containing 50-100 µg of protein).

    • For total binding, add 25 µL of assay buffer instead of the competing ligand.

    • For non-specific binding, add 25 µL of a high concentration of a known A1 antagonist (e.g., 10 µM DPCPX).

  • Incubation: Incubate the plate at room temperature for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vivo Assessment of Cognitive Enhancement using the Morris Water Maze

Objective: To evaluate the effect of this compound on spatial learning and memory in rodents.

Materials:

  • Adult male Wistar rats (250-300 g)

  • Morris water maze (a circular pool filled with opaque water, with a hidden platform)

  • This compound (dissolved in saline or another suitable vehicle)

  • Vehicle solution

  • Video tracking system

Procedure:

  • Animal Habituation: Acclimate the rats to the experimental room and handling for at least 3 days before the experiment.

  • Drug Administration:

    • Divide the rats into groups: Vehicle control, and this compound (e.g., 1, 5, 10 mg/kg, administered intraperitoneally).

    • Administer the treatment 30 minutes before the start of the training session each day.

  • Acquisition Phase (Learning):

    • Conduct training for 5 consecutive days.

    • Each day, each rat undergoes 4 trials.

    • For each trial, the rat is placed in the water at one of four starting positions and has 60 seconds to find the hidden platform.

    • If the rat finds the platform, it is allowed to stay on it for 15 seconds. If not, it is guided to the platform and kept there for 15 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (Memory):

    • On day 6, remove the platform from the pool.

    • Place each rat in the pool for a single 60-second trial.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Analyze the escape latencies during the acquisition phase using a repeated-measures ANOVA to assess learning.

    • Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA to assess memory retention.

Mandatory Visualizations

Adenosine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_drug Pharmacological Intervention ATP ATP Adenosine Adenosine ATP->Adenosine Ectonucleotidases A1R_pre A1 Receptor Adenosine->A1R_pre Ca_channel Ca²⁺ Channel A1R_pre->Ca_channel Inhibits Vesicle Glutamate Vesicle Ca_channel->Vesicle Triggers Glutamate_release Glutamate Release Vesicle->Glutamate_release Fusion A2AR_post A2A Receptor AC Adenylyl Cyclase A2AR_post->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Neuronal_activity Increased Neuronal Excitability CREB->Neuronal_activity Promotes Adenosine_post Adenosine Adenosine_post->A2AR_post Tetramethylxanthine This compound Tetramethylxanthine->A1R_pre Antagonist Tetramethylxanthine->A2AR_post Antagonist Adenosine_synapse Adenosine

Caption: Adenosine receptor signaling and antagonism by this compound.

Experimental_Workflow start Start: Hypothesis Generation synthesis Synthesis & Purification of This compound start->synthesis in_vitro In Vitro Screening synthesis->in_vitro receptor_binding Receptor Binding Assays (A1, A2A, A2B, A3) in_vitro->receptor_binding neuroprotection Neuroprotection Assays (e.g., against oxidative stress) in_vitro->neuroprotection electrophysiology Electrophysiology (e.g., patch-clamp on neurons) in_vitro->electrophysiology in_vivo In Vivo Studies receptor_binding->in_vivo neuroprotection->in_vivo electrophysiology->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) in_vivo->pk_pd behavioral Behavioral Testing (Cognition, Locomotion) in_vivo->behavioral toxicity Toxicology Studies in_vivo->toxicity data_analysis Data Analysis & Interpretation pk_pd->data_analysis behavioral->data_analysis toxicity->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: Workflow for neuropharmacological screening of this compound.

Metabolism_Comparison cluster_caffeine Caffeine Metabolism cluster_tetramethylxanthine Predicted this compound Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine Caffeine->Paraxanthine ~84% Theobromine Theobromine Caffeine->Theobromine ~12% Theophylline Theophylline Caffeine->Theophylline ~4% Metabolites1 Further Metabolites Paraxanthine->Metabolites1 Theobromine->Metabolites1 Theophylline->Metabolites1 Tetramethylxanthine This compound Slow_Metabolism Slower Metabolism (Hindered by 8-methyl group) Tetramethylxanthine->Slow_Metabolism Predicted Excretion Renal Excretion (Potentially more unchanged drug) Slow_Metabolism->Excretion

Caption: Comparison of caffeine metabolism and predicted this compound metabolism.

References

Application Notes and Protocols: 1,3,7,8-Tetramethylxanthine as a Phosphodiesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of 1,3,7,8-tetramethylxanthine, also known as 8-methylcaffeine, as a potential phosphodiesterase (PDE) inhibitor. Due to the limited availability of specific research on the PDE inhibitory activity of this compound, this document also includes detailed information on the well-characterized, structurally similar compound, caffeine (1,3,7-trimethylxanthine), as a reference. Caffeine is a known, albeit weak and non-selective, phosphodiesterase inhibitor.[1][2] The protocols provided are applicable for testing the PDE inhibitory activity of this compound and other xanthine derivatives.

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), critical second messengers in various signaling pathways.[3] Inhibition of PDEs leads to an increase in intracellular levels of these cyclic nucleotides, thereby modulating downstream cellular responses. This mechanism makes PDE inhibitors attractive therapeutic targets for a range of conditions, including respiratory diseases, cardiovascular disorders, and neurological conditions.[4]

This compound: Current State of Research

This compound is a synthetic derivative of xanthine. While its properties as an adenosine antagonist have been investigated, there is a notable scarcity of publicly available data specifically quantifying its inhibitory activity against various phosphodiesterase isoforms. Researchers interested in the potential of this compound as a PDE inhibitor will need to perform initial screening and dose-response studies, for which the protocols in this document are suitable.

Reference Compound: Caffeine (1,3,7-Trimethylxanthine)

Caffeine is a naturally occurring methylxanthine and a well-known central nervous system stimulant.[5] One of its mechanisms of action is the non-selective inhibition of phosphodiesterases.[5][6] However, this activity is generally considered weak, and its primary physiological effects at typical concentrations are attributed to adenosine receptor antagonism.[7]

Quantitative Data for Caffeine as a PDE Inhibitor

The following table summarizes the available quantitative data on the inhibitory activity of caffeine against various phosphodiesterase isoforms. It is important to note that IC50 values can vary depending on the specific assay conditions.

PDE IsoformSubstrateIC50 (µM)Notes
PDE1cGMP/cAMP~100-1000Weak inhibition.
PDE2cGMP/cAMP>1000Generally considered inactive.
PDE3cAMP>1000Generally considered inactive.
PDE4cAMP~200-1000Weak inhibition. Respiratory-stimulant effects of xanthines may be linked to PDE4 inhibition.[8]
PDE5cGMP~50-500Weak inhibition.

This data is compiled from various sources and represents a general consensus. Precise IC50 values may differ based on experimental conditions.

Experimental Protocols

The following are detailed protocols for conducting phosphodiesterase inhibition assays. These methods can be adapted to test the inhibitory potential of this compound.

Protocol 1: General Phosphodiesterase Activity Assay (Colorimetric)

This protocol is based on the principle of a two-step enzymatic reaction where the product of the PDE reaction is further processed to generate a quantifiable colorimetric signal.

Materials:

  • Purified recombinant phosphodiesterase enzyme (specific isoform of interest)

  • 3',5'-cAMP or 3',5'-cGMP (substrate)

  • 5'-Nucleotidase

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • This compound (test compound)

  • Positive Control Inhibitor (e.g., IBMX, a non-selective PDE inhibitor)

  • Malachite Green-based Phosphate Detection Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.

    • Prepare substrate solution (cAMP or cGMP) in assay buffer.

    • Prepare a working solution of the PDE enzyme in cold assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add 20 µL of the diluted test compound or control. For the no-inhibitor control, add 20 µL of assay buffer.

    • Add 15 µL of assay buffer to each well.

    • Add 10 µL of 5'-nucleotidase solution to each well.

    • Add 5 µL of the diluted PDE enzyme solution to each well to initiate the reaction. The final reaction volume is 50 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding 150 µL of the Malachite Green-based phosphate detection reagent.

    • Incubate at room temperature for 15-30 minutes to allow for color development.

    • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: High-Throughput Phosphodiesterase Assay (Luminescent)

This protocol utilizes a bioluminescent assay that measures the amount of remaining cAMP or cGMP after the PDE reaction.

Materials:

  • PDE-Glo™ Phosphodiesterase Assay Kit (or similar)

  • Purified recombinant phosphodiesterase enzyme

  • This compound (test compound)

  • 384-well white, opaque microplate

  • Luminometer

Procedure:

  • PDE Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the PDE enzyme and the cAMP or cGMP substrate according to the kit manufacturer's instructions.

    • Incubate at room temperature for the recommended time.

  • Signal Generation:

    • Add the PDE-Glo™ Termination/Detection solution, which stops the PDE reaction and initiates a series of reactions that convert the remaining cyclic nucleotide into an ATP-dependent signal.

    • Add the Kinase-Glo® Reagent to measure the remaining ATP. The amount of light produced is inversely proportional to the PDE activity.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the luminescence signal relative to controls.

    • Determine the IC50 value as described in the colorimetric assay protocol.

Visualizations

Signaling Pathway of PDE Inhibition

PDE_Inhibition_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP TMX This compound (Inhibitor) TMX->PDE Response Cellular Response PKA->Response PKG->Response PDE_Assay_Workflow start Start prep Prepare Reagents: - Test Compound (1,3,7,8-TMX) - PDE Enzyme - Substrate (cAMP/cGMP) - Assay Buffer start->prep plate Plate Setup: Add test compound, enzyme, and substrate to microplate prep->plate incubate Incubate at Controlled Temperature plate->incubate detect Add Detection Reagent (Colorimetric or Luminescent) incubate->detect read Measure Signal (Absorbance or Luminescence) detect->read analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Value read->analyze end End analyze->end Logical_Relationship tmx This compound pde_inhibition Inhibition of Phosphodiesterase (PDE) tmx->pde_inhibition cyclic_nucleotide Increase in intracellular cAMP and/or cGMP pde_inhibition->cyclic_nucleotide downstream Modulation of Downstream Signaling Pathways cyclic_nucleotide->downstream cellular_response Altered Cellular Response downstream->cellular_response therapeutic_potential Potential Therapeutic Effects: - Anti-inflammatory - Vasodilation - Bronchodilation - Neuroprotection cellular_response->therapeutic_potential

References

Application Notes and Protocols for 1,3,7,8-Tetramethylxanthine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7,8-Tetramethylxanthine is a substituted xanthine derivative. Like other methylxanthines, its pharmacological effects are presumed to be mediated primarily through the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][2][3] The substitution at the 8-position is of particular interest, as modifications at this site on the xanthine core have been shown to modulate potency and selectivity for adenosine receptor subtypes.[1][4] This document provides detailed experimental protocols and application notes for the preclinical evaluation of this compound, focusing on its potential as a modulator of adenosine and phosphodiesterase signaling pathways.

Predicted Biological Activities

Based on the structure-activity relationships of other 8-substituted xanthines, this compound is hypothesized to be a potent antagonist of adenosine receptors and an inhibitor of phosphodiesterase enzymes.[4][5][6] These actions are expected to translate into central nervous system (CNS) stimulant effects, modulation of inflammatory responses, and potential cytotoxic effects on cancer cell lines.[2][7][8]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on reported activities of structurally related 8-substituted xanthine derivatives. These values are for illustrative purposes and should be experimentally determined.

Table 1: Adenosine Receptor Binding Affinity

CompoundA1 Receptor Kᵢ (nM)A2A Receptor Kᵢ (nM)A2B Receptor Kᵢ (nM)A3 Receptor Kᵢ (nM)
This compound5075150>1000
Caffeine (Reference)12,0002,40013,000>100,000
Theophylline (Reference)13,0004,00025,000>100,000

Note: Lower Kᵢ values indicate higher binding affinity. Data is hypothetical and based on the generally increased potency of 8-substituted xanthines.[1][4]

Table 2: Phosphodiesterase Inhibition

CompoundPDE1 IC₅₀ (µM)PDE2 IC₅₀ (µM)PDE3 IC₅₀ (µM)PDE4 IC₅₀ (µM)PDE5 IC₅₀ (µM)
This compound10015020050250
IBMX (Non-selective Inhibitor)14351.8134.5

Note: IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity. Data is hypothetical.

Table 3: In Vitro Cytotoxicity

Cell LineThis compound IC₅₀ (µM)
DU145 (Prostate Cancer)75
A549 (Lung Cancer)120
MCF7 (Breast Cancer)150

Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data is hypothetical and based on studies of other 8-alkyl xanthines.[7][9]

Table 4: In Vivo CNS Stimulant Effects (Rodent Model)

TreatmentDose (mg/kg)Locomotor Activity (Beam Breaks/30 min)
Vehicle-1500 ± 200
This compound102500 ± 300
This compound304500 ± 400
Caffeine (Reference)103000 ± 350

Note: Data is hypothetical and represents expected outcomes in an open field test.

Experimental Protocols

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the four adenosine receptor subtypes (A1, A2A, A2B, and A3).

Principle: This is a competitive radioligand binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.

Materials:

  • Membrane preparations from cells expressing the specific human adenosine receptor subtype.

  • Radioligands: [³H]DPCPX (for A1), [³H]ZM241385 (for A2A), [³H]PSB-603 (for A2B), [¹²⁵I]AB-MECA (for A3).

  • Non-specific binding control: Theophylline or Caffeine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the test compound dilutions, a fixed concentration of the radioligand, and the membrane preparation.

  • For total binding wells, add only the radioligand and membranes.

  • For non-specific binding wells, add the radioligand, membranes, and a high concentration of a non-labeled antagonist (e.g., theophylline).

  • Incubate at room temperature for 60-120 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value by non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Activity Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against various PDE isoforms.

Principle: This assay measures the conversion of cyclic nucleotides (cAMP or cGMP) to their monophosphate forms by PDE enzymes. The amount of remaining cyclic nucleotide or the product formed is quantified.

Materials:

  • Recombinant human PDE enzymes (PDE1-5).

  • Substrates: cAMP and cGMP.

  • Assay Buffer (specific to each PDE isoform).

  • Detection reagents (e.g., luminescent or fluorescent probes).

  • Microplate reader.

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the test compound, the specific PDE enzyme, and the assay buffer.

  • Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubate at 30°C for a specified time.

  • Stop the reaction according to the kit manufacturer's instructions.

  • Add the detection reagents.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Materials:

  • Cancer cell lines (e.g., DU145, A549, MCF7).

  • Cell culture medium and supplements.

  • This compound.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vivo Locomotor Activity Assay

Objective: To evaluate the CNS stimulant effects of this compound in a rodent model.

Principle: The open field test is used to assess spontaneous locomotor activity and exploratory behavior in rodents. An increase in locomotor activity is indicative of a CNS stimulant effect.[10][11][12]

Materials:

  • Male C57BL/6 mice.

  • Open field apparatus equipped with infrared beams.

  • This compound.

  • Vehicle control (e.g., saline or 0.5% methylcellulose).

Protocol:

  • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

  • After a predetermined time (e.g., 30 minutes post-injection), place each mouse individually into the center of the open field arena.

  • Record the locomotor activity (e.g., total distance traveled, number of beam breaks) for 30-60 minutes.

  • Analyze the data to compare the activity levels between the treated and control groups.

Mandatory Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1_A3 A1/A3 Receptors Adenosine->A1_A3 Agonist A2A_A2B A2A/A2B Receptors Adenosine->A2A_A2B Agonist Tetramethylxanthine This compound Tetramethylxanthine->A1_A3 Antagonist Tetramethylxanthine->A2A_A2B Antagonist Gi Gαi A1_A3->Gi Activates Gs Gαs A2A_A2B->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Cellular_Response_Inhibition Cellular Response (Inhibition) Gi->Cellular_Response_Inhibition Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Activation Cellular Response (Activation) PKA->Cellular_Response_Activation PDE_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cAMP_cGMP Cyclic Nucleotides cluster_downstream Downstream Effectors cluster_degradation Degradation Pathway AC_GC Adenylyl/Guanylyl Cyclase cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Produces PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate Cellular_Response Cellular Response PKA_PKG->Cellular_Response AMP_GMP AMP / GMP PDE->AMP_GMP Hydrolyzes to Tetramethylxanthine This compound Tetramethylxanthine->PDE Inhibits Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis and Interpretation Receptor_Binding Adenosine Receptor Binding Assays Data_Analysis Determine Kᵢ, IC₅₀, and Behavioral Effects Receptor_Binding->Data_Analysis PDE_Assay Phosphodiesterase Inhibition Assays PDE_Assay->Data_Analysis Cell_Viability Cell Viability Assays (e.g., MTT) Locomotor_Activity Locomotor Activity (CNS Effects) Cell_Viability->Locomotor_Activity Promising candidates Toxicity_Studies Toxicology Studies Locomotor_Activity->Toxicity_Studies End End Toxicity_Studies->End Conclusion: Pharmacological Profile Data_Analysis->Cell_Viability Lead to Start Start: This compound Start->Receptor_Binding Start->PDE_Assay

References

Application Notes and Protocols for Xanthine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Note on 1,3,7,8-Tetramethylxanthine:

Extensive literature searches did not yield specific dosage, pharmacokinetic, or toxicological data for This compound in animal models. This compound appears to be not widely studied, or the nomenclature may be imprecise.

However, due to the structural similarity to the extensively researched compound caffeine (1,3,7-trimethylxanthine) , we are providing detailed application notes and protocols for caffeine as a relevant and informative substitute. Researchers investigating novel xanthine derivatives like this compound may find the methodologies and dosage considerations for caffeine to be a valuable starting point for their own experimental design.

Disclaimer: The following data pertains exclusively to caffeine (1,3,7-trimethylxanthine) and should be used as a reference for methodological and conceptual guidance only. Direct extrapolation of dosages to other compounds is not recommended without independent verification.

Quantitative Data Summary for Caffeine (1,3,7-Trimethylxanthine) in Animal Models

The following tables summarize key quantitative data for caffeine administration in various animal models, extracted from the available literature. These values can serve as a starting point for dose-range finding studies.

Table 1: Acute Dosage and Effects of Caffeine in Mice

Dosage (mg/kg)Animal ModelRoute of AdministrationObserved EffectsReference
10 and 20Inbred C57BL miceNot specifiedExacerbated acute liver damage and increased proinflammatory cytokines.[1][1]
100Inbred C57BL miceNot specifiedBlocked liver damage and proinflammatory cytokine responses.[1][1]

Table 2: Chronic Exposure and Effects of Caffeine in Rats

DosageAnimal ModelRoute of AdministrationDurationObserved EffectsReference
Not specified (highest dose)RatsDrinking water104 weeksDecreased body weight, slight increase in mortality in males.[2]
Not specifiedRatsOral solution12 monthsDecreased body weight, increased weight of the pituitary gland.[2]

Table 3: In Vitro Caffeine Concentrations and Effects

Concentration (µM)Cell ModelObserved EffectsReference
110Not specifiedTherapeutic plasma concentration for apnea in newborns.[3]
350Cerebellar granular cell cultures (rat pups)Induced neurotoxicity.[3]
100 and 200 (nimodipine)Cerebellar granular cell cultures (rat pups)Reduced caffeine-induced cell death when administered prior to caffeine.[3]

Experimental Protocols for Caffeine (1,3,7-Trimethylxanthine)

The following are detailed methodologies for key experiments involving caffeine administration in animal models, based on information from the provided search results.

Acute Liver Injury Model in Mice

This protocol is based on a study investigating the effects of caffeine on acute inflammatory liver injury.[1]

Objective: To assess the impact of different doses of caffeine on the severity of chemically-induced acute liver inflammation.

Materials:

  • Inbred C57BL mice

  • Caffeine (1,3,7-trimethylxanthine)

  • Agent to induce liver injury (e.g., bacterial toxins)

  • Saline solution (vehicle)

  • Equipment for blood collection and tissue harvesting

  • ELISA kits for proinflammatory cytokine measurement (e.g., TNF-α, IL-6)

  • Histopathology equipment and reagents

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly assign mice to different treatment groups:

    • Vehicle control + liver injury agent

    • Low-dose caffeine (10 mg/kg) + liver injury agent

    • Medium-dose caffeine (20 mg/kg) + liver injury agent

    • High-dose caffeine (100 mg/kg) + liver injury agent

  • Caffeine Administration: Administer the specified dose of caffeine (dissolved in saline) or vehicle to the respective groups. The route of administration should be consistent (e.g., intraperitoneal injection).

  • Induction of Liver Injury: At a specified time after caffeine administration, induce acute liver injury using a standardized protocol.

  • Monitoring: Observe the animals for clinical signs of distress.

  • Sample Collection: At a predetermined time point after injury induction (e.g., 24 hours), euthanize the animals and collect blood and liver tissue samples.

  • Analysis:

    • Measure the levels of proinflammatory cytokines in the serum using ELISA.

    • Process the liver tissue for histopathological examination to assess the degree of liver damage.

In Vitro Neurotoxicity Assay in Rat Cerebellar Granular Cells

This protocol is adapted from a study on caffeine-induced neurotoxicity in cultured rat pup cerebellar granular cells.[3]

Objective: To determine the neurotoxic effects of caffeine and the potential protective effects of other compounds in a primary cell culture model.

Materials:

  • Cerebellar granular cell cultures from 4-7 day old rat pups

  • Caffeine (1,3,7-trimethylxanthine)

  • Test compound for neuroprotection (e.g., nimodipine)

  • Cell culture medium and supplements

  • Incubator (37°C, 5% CO2)

  • Reagents for assessing cell viability (e.g., Trypan Blue, MTT assay kit)

  • Microscope for cell morphology observation

Procedure:

  • Cell Culture Preparation: Isolate and culture cerebellar granular cells from rat pups according to standard protocols.

  • Treatment Groups: Prepare different treatment groups in multi-well plates:

    • Control (cell culture medium only)

    • Caffeine only (e.g., 350 µM)

    • Test compound only

    • Test compound administered 45 minutes before caffeine

    • Test compound administered 45 minutes after caffeine

  • Treatment Application: Add the respective compounds to the cell culture wells at the specified concentrations and time points.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Assessment of Neurotoxicity:

    • Morphological Examination: Observe the cells under a microscope for signs of cell death (e.g., cell shrinkage, detachment).

    • Cell Viability Assay: Quantify cell viability using a standard method like the MTT assay or by counting viable cells after Trypan Blue staining.

  • Data Analysis: Compare the cell viability across different treatment groups to determine the neurotoxic effect of caffeine and the protective effect of the test compound.

Mandatory Visualizations

Experimental Workflow for Dosage Determination

G cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Sub-chronic Toxicity & Efficacy cluster_2 Phase 3: Chronic Studies & Final Dosage start Define Study Objectives lit_review Literature Review for Starting Doses start->lit_review acute_tox Acute Toxicity Study (LD50 determination) lit_review->acute_tox dose_range Select 3-5 Dose Levels (Logarithmic Scale) acute_tox->dose_range sub_chronic Sub-chronic Study (e.g., 28-day) dose_range->sub_chronic Inform Dose Selection pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling sub_chronic->pk_pd efficacy Efficacy Studies at Non-toxic Doses pk_pd->efficacy chronic Chronic Toxicity Study (e.g., 90-day or longer) efficacy->chronic Guide Dose Selection noael Determine NOAEL & LOAEL chronic->noael final_dose Establish Final Therapeutic/Experimental Dose noael->final_dose

Caption: Experimental workflow for determining appropriate dosages in animal models.

Signaling Pathway of Caffeine (1,3,7-Trimethylxanthine)

G cluster_adenosine Adenosine Receptor Antagonism cluster_pde Phosphodiesterase (PDE) Inhibition caffeine Caffeine (1,3,7-Trimethylxanthine) adenosine_receptors Adenosine Receptors (A1, A2A) caffeine->adenosine_receptors Blocks pde Phosphodiesterase (PDE) caffeine->pde Inhibits camp cAMP downstream_effects Reduced Sedation, Vasodilation, etc. adenosine_receptors->downstream_effects Inhibition of Downstream Effects adenosine Adenosine adenosine->adenosine_receptors Binds & Activates amp AMP pde->amp Degrades camp->pde camp_effects Increased Lipolysis, Glycogenolysis, etc. camp->camp_effects Increased Levels Lead To

Caption: Simplified signaling pathway of caffeine.

References

Application Notes and Protocols: Synthesis of 1,3,7,8-Tetramethylxanthine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,3,7,8-tetramethylxanthine and its 8-substituted derivatives. The methodologies outlined are based on established literature procedures and are intended to serve as a guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Xanthine and its derivatives are a class of purine alkaloids with a broad spectrum of pharmacological activities. Caffeine (1,3,7-trimethylxanthine) is the most well-known member of this family, acting as a central nervous system stimulant primarily through the antagonism of adenosine receptors.[1][2] Substitution at the C-8 position of the xanthine core allows for the modulation of pharmacological activity, leading to the development of compounds with potential therapeutic applications, including as adenosine receptor antagonists, monoamine oxidase B (MAO-B) inhibitors, and acetylcholinesterase inhibitors.[3][4][5][6][7] This document details synthetic routes to this compound and other 8-substituted derivatives, providing quantitative data and experimental workflows.

Synthesis of this compound (8-Methylcaffeine)

A common route for the synthesis of 8-substituted caffeine derivatives involves the modification of a pre-existing caffeine scaffold. One such method is the synthesis of 8-methylcaffeine from 8-alkoxycaffeine derivatives.[8]

Experimental Protocol: Pyrolysis of 8-Alkoxycaffeine

This protocol describes the synthesis of 8-methylcaffeine via the pyrolysis of an anhydrous 8-alkoxycaffeine in the presence of acetic anhydride.[8]

Materials:

  • Anhydrous 8-alkoxycaffeine (e.g., 8-methoxycaffeine, 8-ethoxycaffeine, 8-n-propyloxycaffeine, 8-n-butyloxycaffeine, 8-isoamyloxycaffeine)

  • Acetic anhydride (redistilled, b.p. 137-138 °C)

  • Hot alcohol (e.g., 95% ethanol)

  • Animal charcoal

  • Deionized water

Procedure:

  • In a sealed tube, place 2-5 g of anhydrous 8-alkoxycaffeine and 5 mL of redistilled acetic anhydride.

  • Heat the sealed tube to 260-270 °C.

  • After cooling, carefully open the tube and wash the contents with hot alcohol.

  • Evaporate the alcohol solution to dryness on a steam bath.

  • Dissolve the residue in approximately 100 mL of hot water.

  • Add a small amount of animal charcoal to decolorize the solution and filter.

  • Concentrate the filtrate to 10-15 mL.

  • Allow the solution to cool to induce crystallization of 8-methylcaffeine. The crystals may form as small needles or platelets.

  • Recrystallize the product from 95% alcohol to obtain lustrous white platelets.

  • Dry the purified crystals at 110 °C.

Quantitative Data
Starting MaterialYield (%)Melting Point (°C)Reference
8-Methoxycaffeine10.8207.0-208.5[8]
8-Ethoxycaffeine45.9207.0-208.5[8]
8-n-Propyloxycaffeine53.3207.0-208.5[8]
8-n-Butyloxycaffeine44.9207.0-208.5[8]
8-Isoamyloxycaffeine67.5207.0-208.5[8]

Characterization of 8-Methylcaffeine:

  • Appearance: Lustrous white platelets.[8]

  • Solubility: At 25 °C, approximately 0.74 g per 100 g of water; at boiling, 32.5 g per 100 g of water. It is also soluble in hot alcohol, acetone, benzene, and chloroform.[8]

  • Elemental Analysis: Calculated for C₉H₁₂N₄O₂: N, 26.92%. Found: N, 26.83%.[8]

Synthesis Workflow

Synthesis_of_8_Methylcaffeine start 8-Alkoxycaffeine step1 Pyrolysis (260-270 °C) start->step1 reagents Acetic Anhydride reagents->step1 intermediate1 Crude Product step1->intermediate1 step2 Purification intermediate1->step2 purification_steps 1. Wash with hot alcohol 2. Evaporate to dryness 3. Dissolve in hot water 4. Decolorize with charcoal 5. Concentrate and crystallize 6. Recrystallize from 95% alcohol step2->purification_steps product 8-Methylcaffeine (this compound) step2->product

Caption: Synthesis workflow for 8-methylcaffeine from 8-alkoxycaffeine.

General Synthesis of 8-Substituted Caffeine Derivatives

A versatile method for synthesizing a variety of 8-substituted caffeine derivatives starts with the halogenation of caffeine, followed by nucleophilic substitution.[4][9]

Experimental Protocol: Synthesis of 8-Bromocaffeine and Subsequent Substitution

Part 1: Synthesis of 8-Bromocaffeine

Materials:

  • Caffeine

  • Hydrobromic acid (40%)

  • Hydrogen peroxide (30%)

Procedure:

  • Synthesize 8-bromocaffeine from caffeine, hydrobromic acid, and hydrogen peroxide as previously reported.[3]

Part 2: Synthesis of 8-Substituted Caffeine Derivatives (General Procedure)

Materials:

  • 8-Bromocaffeine

  • Appropriate nucleophile (e.g., phenol, amine, thiol)

  • Solvent (e.g., ethanol)

  • Base (if necessary)

Procedure:

  • Dissolve 8-bromocaffeine in a suitable solvent.

  • Add the desired nucleophile and a base if required.

  • Reflux the reaction mixture for an appropriate time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and isolate the crude product.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data for Selected 8-Substituted Caffeine Derivatives
DerivativeNucleophileYield (%)Melting Point (°C)Reference
8-(4-Bromophenoxy)caffeine4-Bromophenol--[3]
8-(Alkylmercapto)caffeineAlkyl thiolGood to excellent-[10]
8-(4-Alkylpiperazinyl)caffeineN-Alkylpiperazine68-96-[6]
8-(Substituted)aryloxycaffeineSubstituted phenol--[9]

Note: Specific yield and melting point data were not provided for all derivatives in the cited literature.

Synthesis Workflow

Synthesis_of_8_Substituted_Caffeine start Caffeine step1 Bromination start->step1 reagents1 HBr, H₂O₂ reagents1->step1 intermediate1 8-Bromocaffeine step1->intermediate1 step2 Nucleophilic Substitution intermediate1->step2 reagents2 Nucleophile (R-XH) (e.g., R-OH, R-NH₂, R-SH) reagents2->step2 product 8-Substituted Caffeine step2->product

Caption: General workflow for the synthesis of 8-substituted caffeine derivatives.

Signaling Pathway: Adenosine Receptor Antagonism by Xanthine Derivatives

Xanthine derivatives, including caffeine and its analogs, exert many of their physiological effects by acting as antagonists at adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). Adenosine is a neuromodulator that generally has an inhibitory effect on neuronal activity. By blocking adenosine receptors, xanthine derivatives prevent adenosine from binding, thereby leading to a stimulant effect.[1][2]

Adenosine Receptor Signaling and Xanthine Antagonism

Adenosine_Receptor_Signaling cluster_cell Cell Membrane Adenosine Adenosine Receptor Adenosine Receptor (e.g., A₁ or A₂ₐ) Adenosine->Receptor Binds to Xanthine Xanthine Derivative (e.g., this compound) Xanthine->Receptor Blocks G_Protein G Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (A₁) or Stimulates (A₂ₐ) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., decreased neuronal activity) cAMP->Cellular_Response

Caption: Antagonism of adenosine receptors by xanthine derivatives.

References

Application Notes and Protocols for 1,3,7,8-Tetramethylxanthine in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

A Acknowledgment of Data Scarcity and Use of Caffeine (1,3,7-Trimethylxanthine) as a Proxy

Initial literature searches reveal a significant scarcity of in-depth metabolic research specifically on 1,3,7,8-tetramethylxanthine. While its existence as a chemical compound is confirmed, comprehensive studies detailing its quantitative effects on metabolic pathways, established experimental protocols, and specific signaling interactions are largely unavailable in peer-reviewed scientific literature.

Therefore, to fulfill the detailed requirements of this request and provide a valuable resource for researchers in metabolic studies, this document will focus on the closely related and extensively studied compound, caffeine (1,3,7-trimethylxanthine) . The information presented for caffeine, including its mechanisms of action, quantitative data from various studies, and detailed experimental protocols, can serve as a robust framework and a comparative reference for any future research into the metabolic effects of this compound.

Introduction to this compound

This compound, also known as 8-methylcaffeine, is a methylated derivative of xanthine.[1] Its chemical properties are summarized below.

PropertyValue
Chemical Name This compound
Synonyms 8-Methylcaffeine, 1-methylcaffeine
CAS Number 832-66-6
Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
Melting Point 210-211°C
Water Solubility 2.175 g/L (at 20°C)

One source suggests that methylation at the 8-position may prevent metabolism by xanthine oxidase, potentially leading to a longer half-life compared to caffeine.[2] However, this claim requires substantiation through rigorous scientific investigation.

Application Notes for Caffeine (1,3,7-Trimethylxanthine) in Metabolic Research

Caffeine is a widely consumed central nervous system stimulant of the methylxanthine class with significant effects on metabolism.[2][3] It is a valuable tool in metabolic research for investigating pathways related to energy expenditure, substrate utilization, and insulin sensitivity.

Mechanisms of Action

Caffeine's metabolic effects are primarily mediated through the following mechanisms:

  • Adenosine Receptor Antagonism: Caffeine competitively blocks A1 and A2a adenosine receptors.[4] This is the most significant mechanism at typical physiological concentrations (5-10 µmol/L).[1][5][6] Blockade of these receptors in various tissues, including the brain and adipose tissue, leads to increased wakefulness and lipolysis.

  • Phosphodiesterase (PDE) Inhibition: At higher concentrations (500-5000 µmol/L), caffeine can inhibit phosphodiesterases, leading to an increase in intracellular cyclic AMP (cAMP).[1][5][6] Increased cAMP can activate protein kinase A (PKA), which in turn can modulate the activity of various metabolic enzymes. However, caffeine is considered a weak PDE inhibitor.[1][5][6]

  • Increased Catecholamine Release: By blocking adenosine receptors, caffeine can stimulate the release of catecholamines such as epinephrine and norepinephrine.[1][5][6] These hormones can then act on adrenergic receptors to stimulate glycogenolysis and lipolysis.

  • Modulation of Intracellular Calcium: Caffeine can also influence the release of calcium from intracellular stores, which can affect a variety of cellular processes.[1][5]

Key Metabolic Effects
  • Increased Energy Expenditure and Thermogenesis: Caffeine has been shown to increase basal metabolic rate and stimulate thermogenesis, contributing to its potential role in weight management.[7]

  • Enhanced Lipolysis and Fatty Acid Oxidation: Caffeine promotes the breakdown of triglycerides in adipose tissue and increases the oxidation of fatty acids for energy.[1][5][6]

  • Modulation of Glucose Metabolism: The effects of caffeine on glucose metabolism are complex. Acutely, it can lead to hyperglycemia and hyperinsulinemia.[1][5][6] However, chronic consumption may be associated with improved insulin sensitivity and a reduced risk of type 2 diabetes.[7]

Quantitative Data from Metabolic Studies on Caffeine

The following tables summarize quantitative data from various studies on the metabolic effects of caffeine.

Table 1: Pharmacokinetic Properties of Caffeine

ParameterValueReference
Plasma Half-life 1.5 - 9.5 hours[6]
Time to Peak Plasma Concentration 15 - 120 minutes[6]
Bioavailability 99%[3]
Protein Binding 10 - 36%[3]
IC50 against [3H]-diazepam (GABAA receptor) 500 µM[8]

Table 2: Effects of Caffeine on Metabolic Parameters in Humans

Study PopulationCaffeine DoseMetabolic EffectQuantitative ChangeReference
14 endurance-trained men8 mg/kg body massMuscle glycogen resynthesisIncreased post-exercise[1]
12 healthy participants3 mg/kg body massFat oxidation during exerciseIncreased[1]
38 recreationally active participants3 mg/kg body mass5 km cycling time trial performanceImproved[1]
Postmenopausal women≥ 6 cups of coffee/dayRisk of Type 2 Diabetes22% lower risk[7]

Experimental Protocols

The following are examples of experimental protocols that can be adapted for studying the metabolic effects of methylxanthines like caffeine.

In Vitro Adipocyte Lipolysis Assay

Objective: To determine the effect of a test compound (e.g., caffeine) on lipolysis in cultured adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • DMEM with 10% FBS

  • Test compound (caffeine) stock solution

  • Isoproterenol (positive control)

  • Glycerol Assay Kit

  • 96-well plates

Protocol:

  • Plate differentiated 3T3-L1 adipocytes in 96-well plates.

  • Wash cells with PBS and then incubate with serum-free DMEM for 2 hours.

  • Prepare serial dilutions of the test compound and controls in DMEM.

  • Remove the serum-free medium and add the prepared compound dilutions to the cells.

  • Incubate for 2-4 hours at 37°C.

  • Collect the supernatant (medium) from each well.

  • Measure the glycerol content in the supernatant using a commercial glycerol assay kit, following the manufacturer's instructions.

  • Normalize the glycerol release to the total protein content of the cells in each well.

In Vivo Study of Acute Metabolic Effects in Mice

Objective: To assess the acute effects of a test compound on energy expenditure and substrate utilization in mice.

Materials:

  • C57BL/6 mice

  • Metabolic cages (e.g., TSE LabMaster, Columbus Instruments CLAMS)

  • Test compound (caffeine) solution for oral gavage

  • Vehicle control (e.g., saline)

Protocol:

  • Acclimatize mice to single housing in metabolic cages for 24-48 hours.

  • Record baseline oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity for a 12-24 hour period.

  • Administer the test compound or vehicle via oral gavage at a predetermined dose.

  • Immediately return the mice to the metabolic cages and continue recording metabolic parameters for the next 4-6 hours.

  • Analyze the data to determine changes in energy expenditure (calculated from VO2 and VCO2) and RER (an indicator of substrate utilization) following compound administration compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Caffeine-Induced Lipolysis

Caffeine Caffeine (1,3,7-Trimethylxanthine) AdenosineReceptor Adenosine Receptor (A1) Caffeine->AdenosineReceptor Inhibits AC Adenylate Cyclase AdenosineReceptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Hormone-Sensitive Lipase (HSL) - Inactive PKA->HSL_inactive Phosphorylates HSL_active HSL - Active HSL_inactive->HSL_active Glycerol_FFA Glycerol + Free Fatty Acids HSL_active->Glycerol_FFA Hydrolyzes Triglycerides Triglycerides Triglycerides->HSL_active Start Start: Acclimatize Mice to Metabolic Cages Baseline Record Baseline Metabolic Data (VO2, VCO2, RER, Activity) Start->Baseline Dosing Administer Test Compound or Vehicle (Oral Gavage) Baseline->Dosing PostDosing Continue Metabolic Data Recording Dosing->PostDosing Analysis Data Analysis: Compare Post-Dosing to Baseline and Vehicle Control PostDosing->Analysis End End: Determine Acute Metabolic Effects Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: 1,3,7,8-Tetramethylxanthine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,7,8-tetramethylxanthine and related 8-substituted xanthine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.

Q1: My Traube synthesis for the 8-substituted xanthine precursor is resulting in a low yield. What are the common causes and how can I optimize the reaction?

A1: Low yields in the Traube synthesis, a common method for preparing the foundational xanthine structure, can be frustrating. The primary causes often revolve around impure starting materials, poor solubility of reactants, and suboptimal reaction conditions for the final ring closure.

Troubleshooting Steps:

  • Assess Precursor Purity: The purity of the starting 5,6-diaminouracil derivative is critical. Impurities can lead to unexpected side reactions and hinder proper cyclization.

    • Solution: Recrystallize or re-purify the 5,6-diaminouracil precursor before use.

  • Improve Reactant Solubility: Poor solubility of the diaminouracil precursor in the reaction solvent can lead to incomplete reactions.

    • Solution: For reactions involving silylating agents like hexamethyldisilazane (HMDS), which can be sluggish, the addition of a co-solvent such as tetrahydrofuran (THF) can significantly improve solubility and reaction rates.

  • Optimize Ring Closure: The final cyclization step is often the bottleneck. Inefficient condensation with the C8-substituent source or harsh conditions can lead to degradation or the formation of multiple products.

    • Solution 1 (Microwave Synthesis): Transitioning from conventional heating to microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by minimizing the formation of degradation byproducts.[1]

    • Solution 2 (Efficient Coupling Agents): When condensing with a carboxylic acid to form the intermediate amide, use a modern coupling agent like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) for high-yield amide formation under mild conditions prior to cyclization.[2]

    • Solution 3 (Optimized Cyclization Conditions): For 8-unsubstituted xanthines, cyclization with triethyl orthoformate under microwave conditions is highly efficient. For other 8-substituted xanthines, the cyclization of the intermediate amide is often effectively achieved by heating with aqueous sodium hydroxide.[2]

Q2: I am observing the formation of multiple, difficult-to-separate products in my reaction mixture. How can I improve the selectivity?

A2: The formation of multiple products is a common issue in xanthine synthesis, often due to the presence of several reactive sites.

Troubleshooting Steps:

  • Protecting Groups: If you are performing N-alkylation on a xanthine scaffold that is not fully substituted, consider using protecting groups to block undesired reactive nitrogen positions. This will direct the alkylation to the desired site.

  • Enzymatic Synthesis: For certain transformations, enzymatic or microbial synthesis can offer superior selectivity compared to traditional chemical methods.

  • Reaction Conditions: As mentioned previously, microwave-assisted synthesis can sometimes reduce the formation of side products by shortening reaction times and allowing for more controlled heating.[1] In some cases, however, rapid formation of the desired product can be accompanied by several unidentifiable side-products, making isolation and purification challenging.[1]

Q3: The final purification of my this compound product by column chromatography is proving difficult. What are some alternative or optimized purification strategies?

A3: Purifying 8-substituted xanthines can be challenging due to their often low solubility in common organic solvents and the presence of structurally similar impurities.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for purifying xanthine derivatives.

    • Solvent Selection: Finding a suitable solvent or solvent system is crucial. Polar solvents such as toluene, ethanol, or aqueous mixtures are often effective. For instance, the related drug Istradefylline is purified by recrystallization from hot toluene.[2]

  • Washing/Trituration: Before proceeding to more complex purification methods, thoroughly wash the crude solid with a series of solvents to remove different types of impurities.

    • Procedure: Start with non-polar solvents like hexane or diethyl ether to remove non-polar organic residues. Follow this with more polar solvents in which your product has low solubility at room temperature, such as water or cold ethanol.

  • High-Performance Liquid Chromatography (HPLC): For isomers that are difficult to separate by conventional column chromatography due to similar polarities, preparative HPLC can be a powerful tool.

Q4: I am attempting the synthesis of 8-methylcaffeine (this compound) from an 8-alkoxycaffeine precursor and getting a low yield. How can I improve this?

A4: The synthesis of 8-methylcaffeine via the rearrangement of 8-alkoxycaffeine derivatives in the presence of acetic anhydride is a known method. The yield of this reaction is highly dependent on the nature of the alkoxy group.

Troubleshooting and Optimization:

  • Choice of Alkoxy Group: The yield of 8-methylcaffeine is significantly influenced by the starting 8-alkoxycaffeine. Based on reported data, longer chain alkoxy groups tend to give higher yields.

    • Recommendation: Consider using 8-isoamyloxycaffeine as the precursor for potentially higher yields.

  • Reaction Conditions: Ensure the reaction is carried out at the specified temperature (260-270 °C) in a sealed tube to prevent the evaporation of the acetic anhydride.

  • Purification: The workup involves washing with hot alcohol and clarification with animal charcoal. Ensure efficient removal of byproducts and unreacted starting material. Recrystallization from 95% alcohol should yield pure 8-methylcaffeine as lustrous white platelets.[3]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of 8-methylcaffeine from various 8-alkoxycaffeine precursors.

Starting MaterialYield (%)
8-Methoxycaffeine10.8
8-Ethoxycaffeine45.9
8-n-Propyloxycaffeine53.3
8-n-Butyloxycaffeine44.9
8-Isoamyloxycaffeine67.5
Data sourced from Biltz and Sauer (1931), as cited in the provided search results.[3]

Experimental Protocols

Protocol 1: Synthesis of 8-Methylcaffeine from 8-Alkoxycaffeine [3]

This protocol describes the synthesis of 8-methylcaffeine (this compound) by heating an anhydrous 8-alkoxycaffeine with acetic anhydride in a sealed tube.

Materials:

  • Anhydrous 8-alkoxycaffeine (e.g., 8-isoamyloxycaffeine)

  • Acetic anhydride (redistilled, b.p. 137-138 °C)

  • 95% Ethanol

  • Activated animal charcoal

  • Sealed reaction tube

  • Heating apparatus (oil bath or furnace)

Procedure:

  • Reaction Setup: Place 2-5 grams of anhydrous 8-alkoxycaffeine and 5 mL of redistilled acetic anhydride into a thick-walled glass tube suitable for high-temperature reactions.

  • Sealing: Carefully seal the tube.

  • Heating: Heat the sealed tube to 260-270 °C for a specified period. (Note: The original literature does not specify the reaction time, so optimization may be required. Monitor reaction progress by TLC if possible with appropriate workup of an aliquot).

  • Cooling and Extraction: After cooling, carefully open the tube. Wash the discolored contents out of the tube with hot ethanol.

  • Evaporation: Evaporate the ethanol solution to dryness on a steam bath.

  • Aqueous Dissolution and Decolorization: Dissolve the residue in approximately 100 mL of hot water. Add a small amount of activated animal charcoal to the hot solution to decolorize it.

  • Filtration: Filter the hot solution to remove the charcoal.

  • Crystallization: Concentrate the filtrate to 10-15 mL. Allow the solution to cool, which should induce the crystallization of 8-methylcaffeine as clusters of small needles or platelets.

  • Recrystallization: Collect the crystals by filtration and recrystallize them from 95% ethanol to obtain pure, lustrous white platelets of 8-methylcaffeine.

  • Drying: Dry the purified product at 110 °C.

Visualizations

Troubleshooting_Low_Yield_Traube_Synthesis Start Low Yield in Traube Synthesis Check_Purity Check Purity of 5,6-Diaminouracil Start->Check_Purity Check_Solubility Assess Reactant Solubility Start->Check_Solubility Check_Conditions Evaluate Ring Closure Conditions Start->Check_Conditions Sol_Purify Solution: Recrystallize or re-purify precursor. Check_Purity->Sol_Purify Impure? Sol_Cosolvent Solution: Add THF as a co-solvent, especially with HMDS. Check_Solubility->Sol_Cosolvent Poor? Sol_Microwave Solution: Switch from conventional heating to microwave synthesis. Check_Conditions->Sol_Microwave Long reaction time or multiple products? Sol_Coupling Solution: Use efficient coupling agents (e.g., COMU) for amide formation. Check_Conditions->Sol_Coupling Inefficient condensation?

Caption: Troubleshooting decision tree for low-yield Traube synthesis.

Purification_Workflow Crude Crude 8-Substituted Xanthine Product Wash Wash/Triturate with Non-polar and Polar Solvents Crude->Wash Recrystallize Recrystallize from Optimal Solvent (e.g., Toluene) Wash->Recrystallize Check_Purity Assess Purity (TLC, NMR) Recrystallize->Check_Purity Pure Pure Product Check_Purity->Pure Purity Acceptable HPLC Purify by Preparative HPLC Check_Purity->HPLC Impure HPLC->Pure

Caption: General purification workflow for 8-substituted xanthines.

References

Technical Support Center: 1,3,7,8-Tetramethylxanthine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1,3,7,8-tetramethylxanthine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to assist in resolving analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the HPLC analysis of this compound, providing potential causes and systematic solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue in HPLC and can be caused by several factors. A systematic approach is best for identifying and resolving the problem.

Possible Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, often with residual silanol groups on silica-based columns, can cause peak tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Adjust the mobile phase pH to suppress the ionization of silanol groups. For basic compounds like methylxanthines, a lower pH (e.g., pH 2.5-3.5) is often effective.[1]

      • Use of Mobile Phase Additives: Incorporate a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase to block active silanol sites.[2]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.[2]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution:

      • Column Washing: Flush the column with a strong solvent (e.g., a high percentage of organic solvent) to remove contaminants.[2]

      • Replace Guard Column: If using a guard column, replace it as it may be contaminated.

      • Column Replacement: If the problem persists after washing, the analytical column may be degraded and require replacement.

Issue 2: Inconsistent Retention Times

Q2: The retention time for my this compound peak is drifting between injections. What could be causing this variability?

A2: Retention time drift can compromise the reliability of your analytical method. The causes can be related to the HPLC system, the mobile phase, or the column.

Possible Causes & Solutions:

  • Mobile Phase Composition Change:

    • Evaporation of Volatile Components: If the mobile phase is pre-mixed, the more volatile organic component can evaporate over time, leading to a gradual increase in retention time.

    • Inaccurate Mixing: If using an online mixing system, ensure the pump is functioning correctly.

    • Solution: Prepare fresh mobile phase daily and keep reservoirs covered. If using an online mixer, prime the system and check for leaks.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention time drift in the initial runs.

    • Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) until a stable baseline is achieved.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Pump and Flow Rate Issues: Leaks in the pump or check valves, or air bubbles in the system can cause inconsistent flow rates, leading to retention time variability.

    • Solution: Inspect the system for leaks, degas the mobile phase thoroughly, and purge the pump to remove any air bubbles.[3]

Issue 3: Poor Resolution

Q3: I am having difficulty separating this compound from its isomers or metabolites. How can I improve the resolution?

A3: Achieving adequate resolution between closely eluting compounds is crucial for accurate quantification. Several chromatographic parameters can be adjusted to improve separation.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The strength and composition of the mobile phase play a critical role in selectivity.

    • Solution:

      • Adjust Organic Modifier Concentration: A lower percentage of the organic modifier (e.g., acetonitrile or methanol) will generally increase retention and may improve resolution.

      • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[4]

      • Modify Mobile Phase pH: Adjusting the pH can change the ionization state of the analytes and the stationary phase, which can significantly impact selectivity.[5]

  • Inappropriate Stationary Phase: The choice of HPLC column is fundamental to achieving the desired separation.

    • Solution:

      • Try a Different Stationary Phase: If a standard C18 column is not providing adequate resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.[6]

  • Low Column Efficiency: Broad peaks can lead to poor resolution.

    • Solution:

      • Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and sharper peaks.[6]

      • Increase Column Length: A longer column can increase the number of theoretical plates and improve resolution, but will also increase analysis time and backpressure.

Quantitative Data Summary

The following tables provide illustrative data on how key chromatographic parameters can affect the analysis of methylxanthines. While specific to related compounds, these trends are generally applicable to this compound.

Table 1: Effect of Mobile Phase Acetonitrile (ACN) Concentration on Peak Asymmetry (Tailing Factor) of a Tetramethylxanthine Isomer

% Acetonitrile in Mobile PhaseTailing Factor
15%1.8
20%1.5
25%1.2
30%1.1

Note: Data is illustrative and based on general chromatographic principles. A lower tailing factor indicates a more symmetrical peak.

Table 2: Impact of Mobile Phase pH on the Resolution between Two Isomeric Methylxanthines

Mobile Phase pHResolution (Rs)
3.01.2
4.01.6
5.01.4
6.01.1

Note: Data is illustrative. A resolution value of ≥ 1.5 is generally considered baseline separation.

Experimental Protocols

This section provides detailed methodologies for key experiments that can be performed to troubleshoot and optimize the HPLC analysis of this compound.

Protocol 1: Sample Preparation from Plasma

This protocol describes a solid-phase extraction (SPE) method for the cleanup and concentration of methylxanthines from plasma samples prior to HPLC analysis.

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard and 1 mL of water.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove interfering substances.

  • Elution: Elute the methylxanthines from the cartridge with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the HPLC mobile phase.

  • Analysis: The sample is now ready for injection into the HPLC system.

Protocol 2: HPLC Method for Isomeric Methylxanthine Separation

This protocol provides a starting point for an HPLC method to separate this compound from other isomeric impurities.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example, a mixture of 0.025 M disodium phosphate solution (pH = 7.2), acetonitrile, and methanol (65:15:20 v/v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 37 °C.[7]

  • Detection: UV detection at a wavelength of approximately 270-280 nm.

  • Injection Volume: 5-20 µL.

Visualizations

The following diagrams illustrate key workflows and relationships in HPLC troubleshooting.

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing/Fronting) Secondary_Interactions Secondary Interactions Problem->Secondary_Interactions Column_Overload Column Overload Problem->Column_Overload Column_Degradation Column Degradation Problem->Column_Degradation Adjust_pH Adjust Mobile Phase pH Secondary_Interactions->Adjust_pH Add_Modifier Add Mobile Phase Modifier Secondary_Interactions->Add_Modifier Dilute_Sample Dilute Sample Column_Overload->Dilute_Sample Wash_Column Wash Column Column_Degradation->Wash_Column Replace_Column Replace Column Wash_Column->Replace_Column If problem persists

Caption: A workflow diagram for troubleshooting poor peak shape in HPLC analysis.

Retention_Time_Drift_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Retention Times Mobile_Phase_Change Mobile Phase Change Problem->Mobile_Phase_Change Column_Equilibration Insufficient Equilibration Problem->Column_Equilibration Temperature_Fluctuation Temperature Fluctuation Problem->Temperature_Fluctuation Flow_Rate_Issue Flow Rate Inconsistency Problem->Flow_Rate_Issue Fresh_MP Prepare Fresh Mobile Phase Mobile_Phase_Change->Fresh_MP Equilibrate Increase Equilibration Time Column_Equilibration->Equilibrate Column_Oven Use Column Oven Temperature_Fluctuation->Column_Oven Check_System Check Pump and for Leaks Flow_Rate_Issue->Check_System

Caption: A logical diagram for diagnosing the causes of retention time drift.

References

Technical Support Center: Optimizing 1,3,7,8-Tetramethylxanthine Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 1,3,7,8-tetramethylxanthine in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions to assist in the development of effective and reproducible experimental protocols. As a novel compound, direct in vivo dosage data for this compound is limited. Therefore, the following recommendations are extrapolated from established research on structurally similar and well-characterized methylxanthines, such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine). It is imperative that researchers conduct their own dose-range finding studies to determine the optimal and safe dosage for their specific animal model and experimental endpoint.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The primary mechanism of action for methylxanthines like this compound is the competitive antagonism of adenosine receptors, particularly A1 and A2A subtypes.[1][2][3] By blocking adenosine, which has neuromodulatory and generally inhibitory effects, these compounds lead to an increase in the release of excitatory neurotransmitters.[2] A secondary mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4] This can result in a variety of cellular responses, including smooth muscle relaxation and increased cardiac muscle stimulation.[1][5]

Q2: How do I determine a starting dose for my in vivo experiment?

A2: For a novel compound like this compound, a dose-range finding study is essential. A common approach is to start with a low dose and escalate it in subsequent cohorts of animals. Based on data from related methylxanthines, a conservative starting point could be in the low mg/kg range. For instance, in studies with caffeine, doses for cognitive enhancement in humans are often around 100-200 mg, while performance-enhancing doses can range from 3-6 mg/kg.[6][7][8] For theophylline, therapeutic serum concentrations for asthma treatment are maintained between 10 to 20 micrograms/ml, which requires careful dosage individualization.[9] It is crucial to monitor animals closely for any signs of toxicity as the dose is escalated.

Q3: What are the potential signs of toxicity I should monitor for?

A3: Excessive doses of methylxanthines can lead to adverse effects. Researchers should monitor for signs of central nervous system overstimulation such as increased locomotor activity, restlessness, tremors, and seizures at very high doses.[10] Other potential signs of toxicity include gastrointestinal issues, increased heart rate, and arrhythmias.[7][10] It is critical to establish clear humane endpoints for your study and to euthanize animals that exhibit severe signs of distress.

Q4: How should I prepare and administer this compound?

A4: The route of administration will depend on your experimental goals. Common routes for in vivo studies include oral gavage (PO), intraperitoneal (IP) injection, and intravenous (IV) injection. The solubility of this compound in your chosen vehicle is a critical consideration. For oral administration, the compound can often be suspended in a vehicle like 0.5% carboxymethylcellulose. For injectable routes, it may need to be dissolved in a sterile, biocompatible solvent. It is essential to perform small-scale solubility tests before preparing large batches for your experiment.

Troubleshooting Guides

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent dosing, individual differences in animal metabolism, or variations in the experimental procedure.

  • Troubleshooting Steps:

    • Standardize Dosing Procedure: Ensure accurate and consistent preparation of the dosing solution and precise administration to each animal.

    • Control for Biological Variables: Use animals of the same age, sex, and strain. Acclimate animals to the experimental conditions before starting the study.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.

    • Monitor Food and Water Intake: Methylxanthines can affect appetite and hydration, which can in turn influence experimental outcomes.

Issue 2: Lack of a clear dose-response relationship.

  • Possible Cause: The selected dose range may be too narrow or outside the therapeutic window. The compound may have a non-linear pharmacokinetic profile.

  • Troubleshooting Steps:

    • Broaden the Dose Range: Test a wider range of doses, including both lower and higher concentrations, to identify the full dose-response curve.

    • Pharmacokinetic Analysis: If possible, conduct a preliminary pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This will provide valuable information on half-life and peak plasma concentrations to guide your dosing regimen.

    • Consider Saturation Effects: At higher doses, metabolic pathways can become saturated, leading to a disproportionate increase in plasma concentration and a non-linear dose-response.

Data Presentation

Table 1: Comparative In Vivo Dosages of Common Methylxanthines (for reference)

CompoundAnimal ModelDosage RangeRoute of AdministrationObserved EffectsReference
CaffeineHuman100 - 600 mg (total dose)OralImproved cognitive and physical performance[6]
CaffeineHuman3 - 6 mg/kgOral (capsule)Improved time-trial performance[7]
CaffeineSwiss Mice0.05 - 5 mg/kgIntravenousReduced inflammation[11]
TheophyllineHumanVaries (target serum concentration 10-20 µg/mL)Oral/IntravenousBronchodilation in asthma[9][12]
TheophyllineHuman5-7 mg/kg (loading dose)Oral/IntravenousTreatment of acute bronchospasm[13]
7-MethylxanthineSprague Dawley Rats30 - 60 mg/kgOral gavageInhibition of monosodium urate crystallization[14]

Note: This table is intended for informational purposes only and should not be used as a direct guide for dosing this compound.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, Sprague-Dawley rats) of a specific age and sex.

  • Group Allocation: Assign animals to at least 4-5 groups (n=5-8 per group), including a vehicle control group and at least three escalating dose groups.

  • Dose Selection: Based on available in vitro data or analogy to other methylxanthines, select a starting dose (e.g., 1 mg/kg). Subsequent doses can be increased by a factor of 3 or 5 (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg).

  • Drug Preparation: Prepare the dosing solutions of this compound in a suitable vehicle. Ensure homogeneity if it is a suspension.

  • Administration: Administer the compound via the chosen route (e.g., oral gavage).

  • Monitoring: Observe the animals closely for a defined period (e.g., 4-24 hours) for any signs of toxicity or behavioral changes. Record observations systematically.

  • Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD) and to identify a potential range of effective, non-toxic doses for subsequent efficacy studies.

Mandatory Visualizations

signaling_pathway cluster_cell Target Cell adenosine Adenosine receptor Adenosine Receptor (A1/A2A) adenosine->receptor Activates tmx This compound tmx->receptor Blocks pde Phosphodiesterase (PDE) tmx->pde Inhibits ac Adenylate Cyclase receptor->ac Inhibits camp cAMP ac->camp Converts ATP to downstream Downstream Cellular Effects (e.g., Neurotransmitter Release) camp->downstream Activates amp AMP pde->amp Degrades cAMP to

Caption: Primary signaling pathway of this compound.

experimental_workflow start Start: Define Experimental Question lit_review Literature Review on Related Methylxanthines start->lit_review dose_finding Dose-Range Finding Study (Toxicity & MTD) lit_review->dose_finding efficacy_study Efficacy Study with Optimized Dose Range dose_finding->efficacy_study data_analysis Data Collection & Analysis efficacy_study->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

Caption: Workflow for in vivo dosage optimization.

troubleshooting_guide issue Issue Encountered high_variability High Variability in Results issue->high_variability e.g. no_effect No Observed Effect issue->no_effect e.g. toxicity Signs of Toxicity issue->toxicity e.g. solution_variability Standardize Procedures Increase Sample Size high_variability->solution_variability solution_no_effect Increase Dose Check Compound Stability Confirm Administration no_effect->solution_no_effect solution_toxicity Decrease Dose Monitor Animals Closely Refine Humane Endpoints toxicity->solution_toxicity

Caption: Troubleshooting decision tree for in vivo experiments.

References

"preventing degradation of 1,3,7,8-tetramethylxanthine in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "1,3,7,8-tetramethylxanthine" is not a commonly referenced xanthine derivative. This guide will focus on the stability of 1,3,7-trimethylxanthine (caffeine) , a closely related and extensively studied compound, assuming a likely typographical error in the user's request. The principles and practices outlined here are generally applicable to xanthine alkaloids and will serve as a robust guide for researchers.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1,3,7-trimethylxanthine (caffeine) in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My caffeine standard solution is showing variable concentrations in my HPLC analysis. What could be the cause?

A1: Variability in caffeine concentration is often due to solution instability. Several factors can contribute to the degradation of caffeine in solution over time. The primary factors to consider are storage conditions (temperature and light exposure), pH of the solution, and the choice of solvent. Microbial contamination can also be a factor in unpreserved aqueous solutions.

Q2: What are the optimal storage conditions for aqueous caffeine solutions?

A2: For long-term stability, aqueous caffeine solutions should be stored at refrigerated temperatures (2–8 °C) and protected from light in an airtight container.[1] Following these conditions can result in less than 1% decomposition over 48 months for commercially prepared solutions.[1] For daily use, working standards can be prepared fresh.

Q3: How does pH affect the stability of caffeine in an aqueous solution?

A3: Caffeine is a weakly basic compound and its stability can be influenced by pH. While generally stable, extreme pH conditions should be avoided. For analytical purposes, solutions are often prepared in mildly acidic or neutral conditions. For instance, a solution in 0.2 N H₂SO₄ is used for UV-Vis analysis, indicating good stability in acidic conditions.[1]

Q4: What is the recommended solvent for preparing caffeine stock solutions?

A4: The choice of solvent depends on the intended application.

  • For HPLC analysis: The mobile phase, often a mixture of water and methanol or acetonitrile, is a suitable solvent for preparing stock and working solutions.[2]

  • For long-term storage: Methanol is a common solvent for commercially available caffeine standard solutions.

  • For biological assays: A buffer solution like PBS (pH 7.2) can be used, but it is recommended to use these solutions within a day due to the potential for microbial growth.[3]

Q5: Is it necessary to use preservatives in my caffeine solutions?

A5: For sterile-filtered solutions stored in appropriate conditions, preservatives may not be necessary for short-term use. However, for long-term storage of aqueous solutions that are not sterile, or for multi-use vials, a preservative such as sodium benzoate or potassium sorbate may be considered to prevent microbial growth.[4]

Troubleshooting Guides

Issue 1: Rapid Degradation of Caffeine in a Newly Prepared Solution
Possible Cause Troubleshooting Step
Photodegradation Prepare and store the solution in amber or foil-wrapped containers to protect it from light.
Extreme pH Measure the pH of your solution. Adjust to a near-neutral or slightly acidic pH if necessary.
Reactive Solvent Ensure the solvent is of high purity (e.g., HPLC grade) and free from contaminants that could react with caffeine.
High Temperature Prepare and store solutions at room temperature or below, avoiding exposure to heat sources.
Issue 2: Inconsistent Results in Long-Term Experiments
Possible Cause Troubleshooting Step
Slow Degradation over Time Prepare fresh working solutions from a stock solution stored under optimal conditions (refrigerated, protected from light).
Solvent Evaporation Use tightly sealed containers to prevent changes in concentration due to solvent evaporation, especially for volatile organic solvents.[1]
Microbial Contamination If using aqueous solutions for extended periods, consider sterile filtration or the addition of a suitable preservative.

Data Presentation: Stability of Caffeine Solutions

Table 1: Summary of Caffeine Solution Stability Under Various Conditions

Parameter Condition Stability Reference
Storage Temperature 2–8 °C (Refrigerated)< 1% decomposition in 48 months (in methanol, protected from light)[1]
Room TemperatureStable for at least 24 hours (in plasma)[5]
-20 °C (Frozen)Stable for at least 12 weeks (in plasma)[5]
Light Exposure Protected from LightEssential for long-term stability[1]
Solvent MethanolStable for at least 48 months at 2-8°C
WaterStock solution (0.1 mg/mL) stable for at least 12 weeks at -20°C[5]
PBS (pH 7.2)Recommended for use within one day[3]

Experimental Protocols

Protocol 1: Preparation of a Stable Caffeine Stock Solution (1 mg/mL)

Materials:

  • Caffeine powder (≥98% purity)

  • HPLC-grade methanol

  • Volumetric flask (e.g., 100 mL), amber or foil-wrapped

  • Analytical balance

Procedure:

  • Accurately weigh 100 mg of caffeine powder.

  • Transfer the powder to a 100 mL amber volumetric flask.

  • Add approximately 50 mL of HPLC-grade methanol and swirl to dissolve the caffeine completely.

  • Once dissolved, add methanol to the 100 mL mark.

  • Stopper the flask and invert several times to ensure a homogenous solution.

  • Store the stock solution in a tightly sealed, amber container at 2–8 °C.

Protocol 2: Stability Testing of a Caffeine Solution using HPLC

Objective: To determine the stability of a prepared caffeine solution over a specified period.

Materials:

  • Prepared caffeine solution

  • HPLC system with a UV detector

  • C18 column

  • Mobile phase (e.g., water:methanol, 50:50 v/v)

  • Freshly prepared caffeine standard for comparison

Procedure:

  • Initial Analysis (Time 0):

    • Prepare a fresh caffeine standard of a known concentration.

    • Inject the freshly prepared standard and the test caffeine solution into the HPLC system.

    • Record the peak area and retention time for both. The initial concentration of the test solution is determined against the fresh standard.

  • Storage:

    • Store the test solution under the desired conditions (e.g., refrigerated, room temperature, protected from light, etc.).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24 hours, 7 days, 30 days), re-analyze the test solution alongside a freshly prepared caffeine standard.

    • Record the peak area of the test solution.

  • Data Analysis:

    • Calculate the percentage of caffeine remaining at each time point relative to the initial concentration.

    • A solution is often considered stable if the concentration remains within ±5-10% of the initial concentration.

Visualizations

DegradationFactors cluster_Factors Degradation Factors CaffeineSolution Caffeine in Solution DegradedProduct Degradation Products (Loss of Potency) CaffeineSolution->DegradedProduct Degradation Light Light Exposure (Photodegradation) Light->DegradedProduct Temperature High Temperature (Thermal Degradation) Temperature->DegradedProduct pH Extreme pH (Acid/Base Hydrolysis) pH->DegradedProduct Microbes Microbial Growth Microbes->DegradedProduct

Caption: Factors contributing to the degradation of caffeine in solution.

ExperimentalWorkflow cluster_Preparation Solution Preparation cluster_Storage Storage cluster_Analysis Analysis & Use Weigh 1. Weigh Caffeine Powder Dissolve 2. Dissolve in High-Purity Solvent Weigh->Dissolve Volumetrize 3. Bring to Final Volume Dissolve->Volumetrize Container 4. Use Airtight, Amber Container Volumetrize->Container Refrigerate 5. Store at 2-8°C Container->Refrigerate Equilibrate 6. Equilibrate to Room Temp Before Use Refrigerate->Equilibrate Analyze 7. Perform Experiment/Analysis Equilibrate->Analyze

Caption: Recommended workflow for preparing and storing stable caffeine solutions.

References

Technical Support Center: Addressing Cytotoxicity of 1,3,7,8-Tetramethylxanthine in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the cytotoxicity of 1,3,7,8-tetramethylxanthine is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on the known biological activities of structurally related xanthine derivatives, such as caffeine (1,3,7-trimethylxanthine) and its 8-substituted analogs. This information is intended to provide a foundational framework for researchers to design and troubleshoot their own experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to caffeine?

This compound is a derivative of xanthine, a purine base. It is structurally similar to caffeine (1,3,7-trimethylxanthine), with the key difference being an additional methyl group at the 8-position of the purine ring. This structural modification can significantly alter its biological activity compared to caffeine.

Q2: Is this compound expected to be cytotoxic?

While direct data is scarce, studies on other 8-substituted caffeine analogs have shown a range of biological effects, including cytotoxic activity against some cancer cell lines.[1][2] The nature of the substituent at the C8 position plays a crucial role in determining the cytotoxic potential of xanthine derivatives.[3][4] Therefore, it is plausible that this compound may exhibit cytotoxic effects, and this should be experimentally determined for each cell line of interest.

Q3: What are the potential mechanisms of cytotoxicity for xanthine derivatives?

Xanthine derivatives can induce cytotoxicity through various mechanisms, including:

  • Cell Cycle Arrest: Some xanthines can cause cell cycle arrest, preventing cell proliferation.[3]

  • Induction of Apoptosis: They can trigger programmed cell death (apoptosis) in cancer cells.[5]

  • Inhibition of Phosphodiesterases (PDEs): This can lead to an increase in intracellular cyclic AMP (cAMP) levels, which can have various downstream effects on cell growth and survival.[6]

  • Antagonism of Adenosine Receptors: By blocking adenosine receptors, xanthines can interfere with signaling pathways that regulate cell proliferation and viability.[6]

Q4: How do I prepare this compound for cell culture experiments?

Due to the limited information on its solubility, it is recommended to first test the solubility of this compound in common cell culture solvents like DMSO or ethanol. Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent and then dilute it to the final working concentrations in your cell culture medium. Ensure the final solvent concentration in the medium is low (typically <0.5%) and does not affect cell viability. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.
  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting: Visually inspect the culture wells for any signs of precipitation after adding the compound. Reduce the final concentration of this compound. Test the solubility in the culture medium at 37°C before the experiment.

  • Possible Cause 2: Inconsistent Cell Seeding.

    • Troubleshooting: Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent seeding protocol. Allow cells to adhere and stabilize for 24 hours before adding the compound.

  • Possible Cause 3: Edge Effects in Multi-well Plates.

    • Troubleshooting: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.

Issue 2: No observable cytotoxicity at expected concentrations.
  • Possible Cause 1: Compound Inactivity in the specific cell line.

    • Troubleshooting: The cell line may be resistant to the effects of this compound. Consider testing a wider range of concentrations and extending the incubation time. It is also beneficial to test the compound on a different, potentially more sensitive, cell line.

  • Possible Cause 2: Compound Degradation.

    • Troubleshooting: Prepare fresh stock solutions and working dilutions for each experiment. Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) and protect it from light if it is light-sensitive.

  • Possible Cause 3: Insufficient Incubation Time.

    • Troubleshooting: Cytotoxic effects may take time to manifest. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period.

Issue 3: Discrepancies between different cytotoxicity assays.
  • Possible Cause 1: Different Assay Principles.

    • Troubleshooting: Different assays measure different cellular parameters (e.g., metabolic activity for MTT, membrane integrity for LDH). This compound might affect one parameter more than another. It is good practice to use at least two different assays based on different principles to confirm cytotoxicity.

  • Possible Cause 2: Interference with the Assay Reagents.

    • Troubleshooting: The compound might directly react with the assay reagents. Run a cell-free control where the compound is added to the medium and the assay is performed to check for any direct interference.

Quantitative Data Summary

Direct IC50 values for this compound are not available. The following table provides a summary of IC50 values for related xanthine derivatives to serve as a reference.

CompoundCell LineIC50 (µM)Reference
8-(p-nitro)-xanthine derivativeK562 (leukemia)9.56[7]
8-(p-nitro)-xanthine derivativeMCF-7 (breast cancer)>57[7]
8-caffeinyl-triazolylmethoxy hybrid (22f)A-375 (melanoma)~25[8]
8-caffeinyl-triazolylmethoxy hybrid (22i)A-375 (melanoma)~30[8]
TheophyllineHeLa (cervical cancer)Not specified, but showed anti-cancer activity[9]
TheophyllineMCF-7 (breast cancer)Not specified, but showed anti-cancer activity[9]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from a stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker for 5-10 minutes.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare Stock Solution (this compound in DMSO) C Add Serial Dilutions of Compound to Cells A->C B Seed Cells in 96-well Plate B->C D Incubate for 24/48/72 hours C->D E Perform Cytotoxicity Assay (e.g., MTT, LDH) D->E F Measure Absorbance/ Fluorescence E->F G Calculate % Viability and IC50 F->G

Caption: Workflow for assessing the cytotoxicity of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthine This compound (Hypothetical) AdenosineR Adenosine Receptor Xanthine->AdenosineR Antagonism PDE Phosphodiesterase Xanthine->PDE Inhibition? AC Adenylate Cyclase AdenosineR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB PDE->cAMP Inhibition CellCycle Cell Cycle Arrest CREB->CellCycle Apoptosis Apoptosis CREB->Apoptosis

Caption: Potential signaling pathways affected by xanthine derivatives.

References

Technical Support Center: Refining Purification Methods for 1,3,7,8-Tetramethylxanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,3,7,8-tetramethylxanthine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for developing effective purification strategies.

PropertyValueReference
Molecular Formula C₉H₁₂N₄O₂N/A
Molecular Weight 208.22 g/mol N/A
Melting Point 210-211 °C[1]
Water Solubility (20 °C) 2.175 g/L[1]
Appearance White crystalline solid[2][3]
Solubility Soluble in hot alcohol, acetone, benzene, and chloroform.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

When synthesizing this compound, particularly from 1,3,7-trimethylxanthine (caffeine) or its derivatives, the most probable impurities include:

  • Unreacted Starting Material: Residual 1,3,7-trimethylxanthine (caffeine) is a common impurity if the methylation reaction at the 8-position is incomplete.

  • 8-Haloxanthine Precursor: If the synthesis involves an 8-haloxanthine intermediate (e.g., 8-bromocaffeine), this precursor can be a significant impurity if the subsequent methylation step does not go to completion.

  • Other Methylated Xanthines: Depending on the reaction conditions, side reactions could lead to the formation of other partially methylated or demethylated xanthine derivatives.

  • Reagents and Byproducts: Residual reagents from the synthesis, such as methylating agents or bases, and their byproducts may also be present in the crude product.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

Selecting the right solvent is crucial for successful recrystallization. The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.

  • Low solubility at room or lower temperatures: The compound should have low solubility in the cold solvent to maximize the recovery of pure crystals upon cooling.

  • Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

Based on the known solubility of related compounds, good starting points for solvent screening include ethanol, methanol, acetone, and mixtures of these with water. Given that 8-methylcaffeine is soluble in hot alcohol, 95% ethanol is a promising candidate.

Troubleshooting Guides

Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution to induce crystallization dissolve->cool crystals Crystals form cool->crystals no_crystals No crystals form or low yield cool->no_crystals Problem oily_precipitate Oily precipitate forms cool->oily_precipitate Problem impure_crystals Crystals are discolored or impure crystals->impure_crystals Check Purity end Pure Crystals crystals->end Success solution_too_dilute Solution is too dilute. Boil off some solvent. no_crystals->solution_too_dilute scratch_seed Induce crystallization: - Scratch inner wall of flask - Add a seed crystal no_crystals->scratch_seed solvent_too_polar Solvent may be too polar. Add a less polar co-solvent. no_crystals->solvent_too_polar cooling_too_fast Cooling was too rapid. Reheat and cool slowly. oily_precipitate->cooling_too_fast charcoal Use activated charcoal to remove colored impurities. impure_crystals->charcoal solution_too_dilute->cool scratch_seed->cool solvent_too_polar->cool cooling_too_fast->cool rerun Re-dissolve and recrystallize charcoal->rerun rerun->dissolve

Problem Possible Cause Solution
No crystals form upon cooling, or the yield is very low. The solution is too dilute.Concentrate the solution by boiling off some of the solvent and then allow it to cool again.
The supersaturation required for nucleation has not been reached.Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
The chosen solvent is too good at room temperature.If crystals still do not form after concentrating the solution, you may need to try a different solvent or a solvent mixture in which the compound is less soluble at room temperature.
An oil precipitates instead of crystals. The melting point of the solute is lower than the boiling point of the solvent.This is unlikely for this compound given its high melting point. However, if this occurs, try using a lower-boiling solvent.
The solution is cooling too rapidly.Reheat the solution to dissolve the oil and then allow it to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can help.
The concentration of impurities is too high.The oil may be a mixture of the product and impurities. Try purifying the crude material by another method, such as column chromatography, before recrystallization.
The recrystallized product is colored or shows impurities by TLC/HPLC. Colored impurities are present in the crude material.Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
The crystals formed too quickly, trapping impurities.Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.
The crystals were not washed properly after filtration.Wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc 1. Select mobile phase using TLC pack_column 2. Pack column with stationary phase (e.g., silica gel) tlc->pack_column load_sample 3. Load crude sample pack_column->load_sample elute 4. Elute with mobile phase load_sample->elute collect_fractions 5. Collect fractions elute->collect_fractions analyze_fractions 6. Analyze fractions (e.g., by TLC) collect_fractions->analyze_fractions combine_fractions 7. Combine pure fractions analyze_fractions->combine_fractions evaporate_solvent 8. Evaporate solvent combine_fractions->evaporate_solvent end Purified Product evaporate_solvent->end start Start start->tlc

Problem Possible Cause Solution
The compound does not move down the column (Rf = 0). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
All compounds elute too quickly with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, decrease the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
Poor separation between the desired compound and impurities. The mobile phase polarity is not optimized.Perform a more thorough TLC analysis with various solvent systems to find a mobile phase that provides good separation between the target compound and impurities (aim for a ΔRf of at least 0.2).
The column is overloaded.Use a larger column or reduce the amount of crude material loaded onto the column. A general rule of thumb is to use at least 30-50 g of silica gel for every 1 g of crude material.
The column was not packed properly, leading to channeling.Ensure the stationary phase is packed uniformly without any air bubbles or cracks. Wet packing (slurry packing) is generally preferred over dry packing.
The bands are streaking or tailing. The compound is not very soluble in the mobile phase.Add a small amount of a more polar solvent to the mobile phase in which your compound is more soluble, but be mindful of how this affects the overall polarity and separation.
The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.
The sample was loaded in a solvent that is too polar.Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the crude product and the specific impurities present.

  • Solvent Selection: Begin by performing small-scale solubility tests with various solvents such as 95% ethanol, methanol, and acetone to identify a suitable recrystallization solvent.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add the hot solvent dropwise until the solid has just dissolved.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a gentle boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Analysis: Determine the melting point of the purified crystals and analyze by TLC or HPLC to assess purity.

Column Chromatography of this compound

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone). Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a solvent in which it is readily soluble and that is less polar than the mobile phase). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation of Pure Product: Combine the fractions that contain the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Sublimation of this compound

Sublimation can be an effective purification method for compounds that can transition directly from the solid to the gas phase at a temperature below their melting point.

  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Vacuum Application: Evacuate the apparatus to a low pressure.

  • Heating: Gently heat the bottom of the apparatus containing the crude material. The temperature should be high enough to induce sublimation but below the melting point of the compound.

  • Condensation: The gaseous this compound will sublime and then deposit as pure crystals on the cold surface of the apparatus (e.g., a cold finger).

  • Collection: Once the sublimation is complete, carefully vent the apparatus and collect the purified crystals from the cold surface.

References

Technical Support Center: Overcoming Poor Yield in 1,3,7,8-Tetramethylxanthine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,3,7,8-tetramethylxanthine (also known as 8-methylcaffeine). This resource is designed for researchers, scientists, and drug development professionals encountering challenges in this specific synthesis. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you optimize your reaction and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of this compound?

A1: Low yields in the synthesis of this compound, particularly via the Traube synthesis, can often be attributed to several factors:

  • Poor quality of starting materials: Impurities in the 5,6-diamino-1,3-dimethyluracil can significantly hinder the cyclization step.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or pH can lead to the formation of side products and incomplete conversion.

  • Inefficient cyclization: The final ring-closure to form the imidazole ring of the xanthine core can be challenging and may not proceed to completion.

  • Product degradation: Harsh reaction conditions, such as prolonged exposure to high temperatures or extreme pH, can degrade the desired product.

  • Difficult purification: The final product may be difficult to isolate from byproducts and unreacted starting materials, leading to losses during workup and purification.

Q2: How can I improve the solubility of the reactants in the Traube synthesis?

A2: The low solubility of uracil derivatives can be a significant hurdle. To improve solubility, consider the following:

  • Co-solvents: The use of a co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of the reactants.

  • Microwave synthesis: Microwave-assisted synthesis can be a powerful tool, as the rapid heating can overcome solubility issues and significantly shorten reaction times, often leading to higher yields.[1]

Q3: Are there alternative methods to the Traube synthesis for preparing 8-substituted xanthines?

A3: Yes, while the Traube synthesis is a classic and widely used method, other approaches exist. One common strategy involves the modification of a pre-existing xanthine core. For instance, starting with 8-bromo-1,3,7-trimethylxanthine (8-bromocaffeine), one could potentially introduce a methyl group at the 8-position through a cross-coupling reaction, though this can be challenging. Another approach involves the one-pot synthesis from 5,6-diaminouracil and an aldehyde.[2]

Q4: My final product is difficult to purify. What strategies can I employ?

A4: Purification of xanthine derivatives can be challenging due to their often poor solubility and the presence of structurally similar impurities. Consider the following purification techniques:

  • Recrystallization: This is a common and effective method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for xanthine derivatives include ethanol, methanol, water, or mixtures thereof.

  • Column Chromatography: While potentially challenging due to solubility, flash column chromatography can be used. You may need to use a more polar solvent system or a modified stationary phase to achieve good separation.

  • Sublimation: For thermally stable compounds, sublimation under high vacuum can be an excellent purification method to remove non-volatile impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Traube Synthesis
Symptom Possible Cause Suggested Solution
Reaction mixture remains heterogeneous Poor solubility of 5,6-diamino-1,3-dimethyluracil.Add a co-solvent such as DMF or DMSO. Consider switching to microwave-assisted synthesis for improved solubility and faster reaction times.
TLC analysis shows significant amount of starting material remaining Incomplete reaction.Increase reaction time and/or temperature. Ensure the cyclizing agent (e.g., acetic anhydride) is fresh and used in appropriate stoichiometry.
Formation of multiple spots on TLC, with low intensity for the desired product Formation of side products due to non-specific reactions or degradation.Optimize reaction temperature; excessively high temperatures can lead to decomposition. Ensure the pH of the reaction is controlled, as extreme pH can promote side reactions.
Low isolated yield after workup Product loss during extraction or precipitation.Adjust the pH of the aqueous solution during workup to minimize the solubility of the product. Use a suitable solvent for extraction in which the product has high solubility and impurities have low solubility.
Problem 2: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Product precipitates with impurities during recrystallization Improper solvent choice.Screen a variety of solvents and solvent mixtures to find an optimal system for recrystallization. A slow cooling rate can also improve crystal purity.
Product streaks on TLC plate during column chromatography Product is too polar for the chosen solvent system or is interacting strongly with the silica gel.Increase the polarity of the eluent. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.
Product is an oil or a waxy solid after purification Presence of residual solvent or impurities.Dry the product under high vacuum for an extended period. If impurities are suspected, re-purify using a different method (e.g., recrystallization from a different solvent system or sublimation).

Experimental Protocols

Synthesis of this compound via Traube Synthesis

This protocol is a generalized procedure based on the principles of the Traube synthesis for 8-alkylxanthines. Researchers should optimize the conditions for their specific laboratory setup.

Materials:

  • 5,6-diamino-1,3-dimethyluracil

  • Acetic anhydride

  • Pyridine (catalyst)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6-diamino-1,3-dimethyluracil (1 equivalent).

  • Addition of Reagents: Add acetic anhydride (3-5 equivalents) to the flask. Add a catalytic amount of pyridine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Slowly add water to the reaction mixture to quench the excess acetic anhydride.

    • Neutralize the mixture with a solution of sodium hydroxide.

    • The crude product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

    • Alternatively, purify the product using column chromatography on silica gel.

Expected Yield: Yields can vary significantly based on the optimization of the reaction conditions. Reported yields for similar 8-substituted xanthines can range from moderate to good.

Quantitative Data

The following table summarizes typical reaction parameters that can be varied to optimize the yield of this compound.

Parameter Range Effect on Yield
Temperature (°C) 100 - 150Higher temperatures generally increase the reaction rate, but may also lead to decomposition if too high.
Reaction Time (h) 2 - 24Longer reaction times can lead to higher conversion, but also increase the risk of side product formation.
Acetic Anhydride (equivalents) 2 - 10An excess of acetic anhydride is typically used to drive the reaction to completion.
Catalyst (Pyridine) Catalytic amountA small amount of pyridine is often sufficient to catalyze the cyclization.

Visualizations

Below are diagrams illustrating key aspects of the this compound synthesis and troubleshooting process.

G Workflow for Traube Synthesis of this compound cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis start Start: 5,6-diamino-1,3-dimethyluracil reagents Add Acetic Anhydride & Pyridine start->reagents reflux Reflux (120-140°C) reagents->reflux tlc Monitor by TLC reflux->tlc quench Quench with Water tlc->quench neutralize Neutralize quench->neutralize extract Extract/Filter neutralize->extract purify Recrystallize/Chromatography extract->purify end Final Product: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

G Troubleshooting Low Yield in this compound Synthesis cluster_0 Problem Identification cluster_1 Potential Solutions cluster_2 Outcome start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_tlc Analyze TLC Data start->check_tlc purify_sm Purify Starting Material check_purity->purify_sm optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time change_solvent Use Co-solvent (DMF/DMSO) check_conditions->change_solvent check_tlc->optimize_time improved_yield Improved Yield purify_sm->improved_yield optimize_temp->improved_yield optimize_time->improved_yield use_microwave Consider Microwave Synthesis change_solvent->use_microwave use_microwave->improved_yield

Caption: Logical workflow for troubleshooting poor yield in synthesis.

References

"protocol modifications for sensitive 1,3,7,8-tetramethylxanthine assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sensitive assays for 1,3,7,8-tetramethylxanthine. Due to the limited availability of specific data for this compound, some of the provided information is based on well-established methods for structurally similar methylxanthines, such as caffeine (1,3,7-trimethylxanthine).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity

Q: My assay is not sensitive enough to detect low concentrations of this compound. How can I improve the signal intensity?

A: Low sensitivity can be a significant hurdle in trace analysis. Here are several strategies to boost your signal:

  • Sample Preparation:

    • Concentration: Concentrate your sample by evaporating the solvent after extraction and reconstituting the residue in a smaller volume of the mobile phase.

    • Extraction Efficiency: Optimize your sample extraction method. Solid Phase Extraction (SPE) can offer superior cleanup and concentration compared to Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).

  • Liquid Chromatography (LC) Conditions:

    • Column Choice: Use a column with a smaller internal diameter (e.g., 2.1 mm) to increase sensitivity.

    • Mobile Phase: Ensure the use of high-purity, LC-MS grade solvents and additives to minimize background noise. The addition of a small percentage of an organic solvent like acetonitrile or methanol to the mobile phase can enhance ionization efficiency.

    • pH Adjustment: Modifying the mobile phase pH can improve the ionization of your analyte. For xanthine derivatives, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial for positive ion mode mass spectrometry.[1]

  • Mass Spectrometry (MS) Parameters:

    • Ion Source Optimization: Fine-tune the ion source parameters, such as capillary voltage, gas flows (nebulizer and drying gas), and temperature, to maximize the ionization of this compound.

    • Detection Mode: Utilize Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for significantly improved sensitivity and selectivity compared to full scan mode.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: The chromatographic peaks for this compound are showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing can compromise resolution and integration accuracy. Common causes and solutions include:

  • Column Issues:

    • Column Degradation: The column may be contaminated or degraded. Try flushing the column with a strong solvent or, if the problem persists, replace the column.

    • Secondary Interactions: Active sites on the silica packing can cause secondary interactions. Using a column with end-capping or a different stationary phase can help. Adding a small amount of a competing base to the mobile phase can also mitigate this issue.

  • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.

  • Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Issue 3: High Background Noise or Baseline Drift

Q: I am observing a noisy or drifting baseline in my chromatogram, which is affecting my ability to accurately quantify low-level analytes. What should I do?

A: A stable baseline is crucial for sensitive analysis. Here’s how to address a noisy or drifting baseline:

  • Solvent and Reagent Quality: Use only high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminated solvents are a common source of baseline noise.

  • System Contamination: Contaminants can accumulate in the LC system (tubing, injector, column). Flush the entire system with a strong, appropriate solvent.

  • Detector Issues: Ensure the mass spectrometer is properly calibrated and tuned. A dirty ion source can also contribute to high background noise.

  • Mobile Phase Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump or detector, causing baseline instability. Ensure your mobile phase is properly degassed.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable sample preparation technique for analyzing this compound in biological matrices like plasma or urine?

A1: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and fast method suitable for initial screening. It involves adding a solvent like acetonitrile to the sample to precipitate proteins. However, it may not provide the cleanest extracts.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT but can be labor-intensive and use large volumes of organic solvents.

  • Solid Phase Extraction (SPE): SPE is often the preferred method for sensitive and robust assays. It provides excellent sample cleanup and the ability to concentrate the analyte, leading to lower limits of detection.

Q2: What are the typical LC-MS/MS parameters for the analysis of methylxanthines?

A2: While specific parameters should be optimized for this compound, a good starting point based on similar compounds would be:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical for positive ion mode ESI.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for methylxanthines.

  • MS/MS Transitions: For quantification, you would need to determine the specific precursor and product ions for this compound. This is typically done by infusing a standard solution of the analyte into the mass spectrometer.

Q3: How can I minimize matrix effects in my LC-MS/MS assay?

A3: Matrix effects, where components of the sample matrix interfere with the ionization of the analyte, can lead to inaccurate quantification. To minimize these effects:

  • Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering substances.

  • Chromatographic Separation: Optimize your LC method to separate the analyte from co-eluting matrix components.

  • Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. The SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of methylxanthines using LC-MS/MS. Note that these values are for related compounds and should be considered as a reference for method development for this compound.

Table 1: LC-MS/MS Method Parameters for Methylxanthine Analysis

ParameterSettingReference
LC System High-Performance Liquid Chromatography (HPLC)[1]
Column C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Flow Rate 0.4 mL/min[1]
Gradient Linear gradient from 10% to 90% B over 5 minutes[1]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)

Table 2: Example Performance Characteristics for a Methylxanthine Assay

ParameterValue
Linear Range 0.5 - 500 ng/mL
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Detailed Experimental Protocols

The following is a detailed methodology for a sensitive LC-MS/MS assay for a methylxanthine derivative, which can be adapted for this compound. This protocol is based on a method for 3-methylxanthine.[1]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of the plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-4.0 min: 10-90% B (linear gradient)

    • 4.0-4.1 min: 90% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: ESI, positive mode.

  • MRM Transitions: These need to be determined specifically for this compound and its internal standard. This involves infusing a standard solution to identify the precursor ion (the protonated molecule [M+H]+) and then optimizing the collision energy to find the most abundant and stable product ions.

Visualizations

Below are diagrams illustrating key workflows for a sensitive this compound assay.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporation Evaporation Centrifuge->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Processing & Quantification

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Workflow Start Problem Observed (e.g., Low Sensitivity) Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_LC Examine LC Conditions Check_Sample_Prep->Check_LC Yes Optimize_Extraction Optimize Extraction & Concentration Check_Sample_Prep->Optimize_Extraction No Check_MS Verify MS Parameters Check_LC->Check_MS Yes Optimize_Mobile_Phase Optimize Mobile Phase & Gradient Check_LC->Optimize_Mobile_Phase No Optimize_Source Optimize Ion Source Parameters Check_MS->Optimize_Source No Resolved Problem Resolved Check_MS->Resolved Yes Optimize_Extraction->Resolved Optimize_Mobile_Phase->Resolved Optimize_Source->Resolved

Caption: A logical troubleshooting workflow for addressing common issues in the assay.

References

"minimizing off-target effects of 1,3,7,8-tetramethylxanthine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,7,8-tetramethylxanthine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from caffeine?

A1: this compound, also known as 8-methylcaffeine, is a derivative of caffeine (1,3,7-trimethylxanthine). It possesses an additional methyl group at the 8-position of the xanthine core. This structural modification can alter its metabolic stability and target-binding profile. While its primary mechanisms of action are expected to be similar to caffeine—antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs)—the 8-methyl group can influence its potency and selectivity.[1][2]

Q2: What are the primary molecular targets of this compound?

A2: The primary molecular targets are expected to be adenosine receptors (A1, A2A, A2B, A3) and cyclic nucleotide phosphodiesterases (PDEs).[3][4] Like other methylxanthines, it acts as a competitive antagonist at adenosine receptors.[3][5] The substitution at the C8 position is a common strategy to modulate the affinity and selectivity for these targets.[1][6][7]

Q3: What are the potential off-target effects of this compound?

A3: Potential off-target effects may include interactions with other receptors, enzymes, and ion channels. Based on studies of other 8-substituted xanthine derivatives, potential off-targets could include monoamine oxidases (MAO-A and MAO-B) and other kinases.[8][9] Unintended inhibition of certain PDE isoforms can also be considered an off-target effect if a specific isoform is not the intended target.[10][11]

Q4: How can I minimize off-target effects in my experiments?

A4: Minimizing off-target effects can be achieved through several strategies:

  • Dose-Response Studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect.

  • Use of Selective Antagonists: In cellular or tissue-based assays, co-incubation with selective antagonists for suspected off-targets can help to isolate the effects of interest.

  • Control Experiments: Compare results with a well-characterized, structurally related compound, such as caffeine, to differentiate effects due to the 8-methyl group.

  • Target Knockdown/Knockout Models: Utilize cell lines or animal models where the intended target or a suspected off-target has been genetically removed or silenced.

Troubleshooting Guides

Problem 1: I am observing higher cytotoxicity in my cell cultures than expected compared to caffeine.

  • Possible Cause 1: Altered Metabolism. The methyl group at the 8-position may hinder metabolism by xanthine oxidase, potentially leading to a longer half-life and accumulation of the compound to toxic levels.

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Determine the IC50 value for this compound in your specific cell line using a standard cell viability assay (e.g., MTT, PrestoBlue). Compare this to the IC50 of caffeine under the same conditions.

    • Reduce Concentration and Incubation Time: Based on the IC50 value, lower the working concentration and/or reduce the duration of exposure in your experiments.

    • Analyze Cell Death Mechanism: Use assays for apoptosis (e.g., caspase-3 activity, Annexin V staining) and necrosis (e.g., LDH release) to understand the mechanism of cell death.[12]

Problem 2: My experimental results are inconsistent with known adenosine receptor antagonism.

  • Possible Cause 1: Off-Target Effects on Phosphodiesterases (PDEs). 8-substituted xanthines can be potent PDE inhibitors.[10][11] Inhibition of PDEs will increase intracellular cyclic AMP (cAMP) or cyclic GMP (cGMP), which could produce effects that confound or oppose those of adenosine receptor blockade.

  • Troubleshooting Steps:

    • Measure Intracellular cAMP/cGMP Levels: Treat your cells with this compound and measure the levels of intracellular cAMP and cGMP using an appropriate ELISA kit.

    • Use a Broad-Spectrum PDE Inhibitor Control: Compare the effects of this compound with a known non-selective PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine).

    • Profile Against a PDE Panel: To definitively identify off-target PDE activity, screen this compound against a panel of purified PDE isoforms.

Problem 3: I am observing unexpected neurological or behavioral effects in my animal model.

  • Possible Cause 1: Inhibition of Monoamine Oxidase (MAO). Some 8-substituted caffeine derivatives are known to inhibit MAO-A or MAO-B, which are key enzymes in the metabolism of neurotransmitters like dopamine and serotonin.[8][9]

  • Troubleshooting Steps:

    • Perform an In Vitro MAO Inhibition Assay: Test the ability of this compound to inhibit the activity of purified MAO-A and MAO-B enzymes.

    • Use a Selective MAO Inhibitor as a Positive Control: Compare the in vivo effects with those of a known selective MAO-B inhibitor like selegiline.

    • Measure Neurotransmitter Levels: Analyze brain tissue homogenates from treated animals for changes in the levels of monoamines and their metabolites using HPLC-ECD.

Quantitative Data

Table 1: Comparative Receptor and Enzyme Inhibition Profile

TargetThis compound (IC50/Ki)Caffeine (1,3,7-trimethylxanthine) (IC50/Ki)
Adenosine Receptors
A115 µM25 µM
A2A30 µM40 µM
A2B50 µM>100 µM
A3>100 µM>100 µM
Phosphodiesterases (PDEs)
PDE175 µM>200 µM
PDE2>200 µM>200 µM
PDE4150 µM>200 µM
PDE545 µM>200 µM
Other Off-Targets
MAO-B25 µM>100 µM

Note: The values presented in this table are hypothetical and for illustrative purposes. They are based on structure-activity relationships reported for other 8-substituted xanthines and should be experimentally verified.[6][9][11]

Experimental Protocols

Protocol 1: Adenosine A1 Receptor Binding Assay

  • Membrane Preparation: Prepare crude membrane fractions from a tissue or cell line known to express the adenosine A1 receptor (e.g., rat brain cortex).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a high-affinity A1-selective antagonist.

  • Procedure: a. In a 96-well plate, combine 50 µL of assay buffer, 50 µL of various concentrations of this compound (or vehicle), and 50 µL of [³H]DPCPX (final concentration ~1 nM). b. Add 50 µL of the membrane preparation (50-100 µg protein). c. For non-specific binding determination, add a high concentration of a non-labeled A1 antagonist (e.g., 10 µM DPCPX) in parallel wells. d. Incubate at room temperature for 90 minutes. e. Terminate the incubation by rapid filtration through GF/B filters using a cell harvester. f. Wash the filters three times with ice-cold assay buffer. g. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.

Protocol 2: PDE5 Inhibition Assay

  • Enzyme and Substrate: Use purified human recombinant PDE5 enzyme and [³H]cGMP as the substrate.

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM MgCl₂.

  • Procedure: a. In a reaction tube, add 20 µL of assay buffer, 10 µL of various concentrations of this compound (or a known PDE5 inhibitor like sildenafil as a positive control). b. Add 10 µL of diluted PDE5 enzyme and pre-incubate for 10 minutes at 30°C. c. Initiate the reaction by adding 10 µL of [³H]cGMP (final concentration ~0.1 µM). d. Incubate for 20 minutes at 30°C. e. Stop the reaction by adding 50 µL of 0.1 M HCl. f. Add 25 µL of snake venom nucleotidase and incubate for a further 10 minutes to convert the [³H]5'-GMP product to [³H]guanosine. g. Separate the charged [³H]cGMP from the uncharged [³H]guanosine using an anion-exchange resin. h. Centrifuge and measure the radioactivity in the supernatant.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Visualizations

Adenosine_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Receptor AC Adenylate Cyclase A1R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Adenosine Adenosine Adenosine->A1R Activates Tetr_Xanthine This compound Tetr_Xanthine->A1R Blocks Experimental_Workflow Start Start: Characterize This compound Primary_Assay Primary Target Assay (e.g., Adenosine Receptor Binding) Start->Primary_Assay Dose_Response Determine Potency (Ki/IC50) Primary_Assay->Dose_Response Selectivity_Screen Selectivity Screening Dose_Response->Selectivity_Screen Adenosine_Panel Full Adenosine Receptor Panel (A1, A2A, A2B, A3) Selectivity_Screen->Adenosine_Panel Yes PDE_Panel Phosphodiesterase Panel (PDE1-5) Selectivity_Screen->PDE_Panel Yes Other_Targets Other Relevant Targets (e.g., MAO-B) Selectivity_Screen->Other_Targets Yes Analysis Analyze Selectivity Profile and Identify Off-Targets Adenosine_Panel->Analysis PDE_Panel->Analysis Other_Targets->Analysis Troubleshooting_Guide Start Unexpected Result Observed (e.g., high cytotoxicity) Check_Concentration Is concentration too high? Start->Check_Concentration Perform_Dose_Response Action: Perform dose-response and viability assays. Check_Concentration->Perform_Dose_Response Yes Check_Off_Target Could it be an off-target effect? Check_Concentration->Check_Off_Target No Perform_Dose_Response->Check_Off_Target Review_Literature Action: Review literature for 8-substituted xanthine off-targets. Check_Off_Target->Review_Literature Yes Consult_Expert Consult with pharmacology expert. Check_Off_Target->Consult_Expert No Screening_Assay Action: Perform selectivity screening (e.g., PDE panel). Review_Literature->Screening_Assay Use_Antagonist Action: Use selective antagonist for suspected off-target. Screening_Assay->Use_Antagonist

References

Technical Support Center: Enhancing the Stability of 1,3,7,8-Tetramethylxanthine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1,3,7,8-tetramethylxanthine (also known as 8-methylcaffeine) during long-term storage and experimentation.

Troubleshooting Guide: Stability Issues

This guide addresses specific problems you may encounter with this compound stability.

Problem: My solid this compound shows signs of degradation (e.g., discoloration, clumping, or changes in solubility).

Possible Cause Troubleshooting Steps
Improper Storage Conditions 1. Verify Storage Environment: Ensure the compound is stored in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) or freezing is recommended. 2. Container Seal: Check that the container is tightly sealed to prevent moisture absorption. 3. Incompatible Materials: Confirm the compound is not stored near strong bases or oxidizing agents.
Exposure to Light 1. Use Amber Vials: Store the compound in amber glass vials or containers that protect it from light. 2. Minimize Exposure: During handling and weighing, minimize the duration of exposure to direct light.
Contamination 1. Review Handling Procedures: Ensure that spatulas and other equipment are clean and dry before use. 2. Solvent Purity: If the compound was previously in solution, ensure the solvent used for evaporation was of high purity.

Problem: I am observing unexpected peaks in my HPLC analysis of a stored this compound solution.

Possible Cause Troubleshooting Steps
Solvent-Induced Degradation 1. pH of the Solvent: this compound is susceptible to alkaline hydrolysis. Ensure the solvent is neutral or slightly acidic. Avoid basic aqueous solutions for storage. 2. Solvent Purity: Use high-purity, HPLC-grade solvents to prevent degradation caused by impurities.
Thermal Degradation 1. Storage Temperature: Solutions should be stored at low temperatures, such as -20°C, in aliquots to minimize freeze-thaw cycles. Generally, such solutions are usable for up to one month.[1] 2. Preparation: Prepare solutions fresh whenever possible.
Photodegradation 1. Light Protection: Store solutions in amber vials or protect them from light.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry environment. Refrigeration (2-8°C) or freezing is recommended for extended periods.[1]

Q2: How stable is this compound in different solvents?

While specific quantitative data for this compound is limited, based on its chemical structure and data from related xanthines, it is expected to be relatively stable in neutral or slightly acidic aqueous solutions and common organic solvents like methanol and ethanol for short periods. It is known to be readily decomposed by alkali, so basic solutions should be avoided for storage.[2] For analytical purposes, preparing fresh solutions is the best practice.

Q3: What are the likely degradation pathways for this compound?

The primary degradation pathways for this compound are expected to be:

  • Alkaline Hydrolysis: The purine ring system, particularly the imidazole ring, can be susceptible to cleavage under basic conditions.

  • Oxidation: While the 8-position is protected by a methyl group, preventing oxidation by xanthine oxidase, other parts of the molecule could be susceptible to strong oxidizing agents.

  • Photodegradation: Exposure to UV or high-intensity light may induce degradation.

  • Demethylation: Although less common than with caffeine, demethylation at the N-1, N-3, or N-7 positions could occur under harsh conditions.

Q4: Are there any known incompatible excipients for this compound formulations?

Excipients with an alkaline pH or those containing reactive impurities could promote degradation. It is crucial to conduct compatibility studies with any potential excipients.

Data on Stability of Related Xanthine Compounds

Table 1: Summary of Caffeine Stability Under Forced Degradation Conditions

Stress ConditionReagent/ParametersExpected Stability of this compound (Inference)Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 80°CLikely stableMinimal degradation expected
Alkaline Hydrolysis 0.1 M NaOH, 80°CProne to degradationImidazole ring-opened products, demethylated derivatives
Oxidative 3% H₂O₂, Room TempPotentially susceptibleOxidized derivatives, ring-opened products
Thermal (Solid) >150°CStable up to its melting point (~210°C)Decomposition at higher temperatures
Photolytic (Solid) UV/Vis light exposurePotential for degradationPhotodegradation products

Table 2: Recommended Storage Conditions for Xanthine Derivatives

FormTemperatureLight/AirDuration
Solid 2-8°C or -20°CProtected from light, airtight containerLong-term
Stock Solution (in organic solvent) -20°CProtected from light, airtight vials (aliquoted)Up to 1 month[1]
Aqueous Solution 2-8°C (if neutral/acidic)Protected from light, airtight containerShort-term (prepare fresh)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for a specified period (e.g., 2, 6, 24 hours). Cool and neutralize with 1 M NaOH.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 80°C for a specified period. Cool and neutralize with 1 M HCl.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Store at room temperature for a specified period, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for a specified period.

    • Thermal Degradation (Solid): Store the solid compound at a high temperature (e.g., 105°C) for a specified period.

    • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a suitable analytical method, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Selection:

    • Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Analyze the forced degradation samples.

    • Adjust the mobile phase composition (gradient or isocratic), flow rate, and column temperature to achieve adequate separation between the parent peak of this compound and all degradation product peaks.

    • The PDA detector is useful for assessing peak purity and identifying the optimal wavelength for detection.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can accurately quantify the parent compound and separate its degradation products.

Visualizations

logical_troubleshooting_flow start Stability Issue Observed check_form Solid or Solution? start->check_form solid_issue Solid Form Issue check_form->solid_issue Solid solution_issue Solution Form Issue check_form->solution_issue Solution check_storage_solid Check Storage: - Temperature (Cool/Dry) - Light (Dark) - Container (Sealed) solid_issue->check_storage_solid check_purity Assess Purity (e.g., via HPLC) check_storage_solid->check_purity Correct adjust_storage_solid Action: Adjust Storage Conditions check_storage_solid->adjust_storage_solid Incorrect recrystallize Action: Recrystallize (e.g., from ethanol/toluene) check_purity->recrystallize Impure end_node Issue Resolved check_purity->end_node Pure recrystallize->end_node adjust_storage_solid->end_node check_storage_solution Check Storage: - Temperature (-20°C) - Light (Amber vial) - pH (Neutral/Acidic) solution_issue->check_storage_solution check_solvent Check Solvent Purity and Age of Solution check_storage_solution->check_solvent Correct adjust_storage_solution Action: Adjust Storage Conditions check_storage_solution->adjust_storage_solution Incorrect prepare_fresh Action: Prepare Fresh Solution check_solvent->prepare_fresh Impure or Old check_solvent->end_node Pure and Fresh prepare_fresh->end_node adjust_storage_solution->end_node

Caption: Troubleshooting workflow for stability issues.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis & Method Development start This compound (Solid & Solution) acid Acidic (HCl, Heat) start->acid base Alkaline (NaOH, Heat) start->base oxidation Oxidative (H₂O₂) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (UV/Vis Light) start->photo hplc HPLC-PDA/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc dev Develop Stability- Indicating Method hplc->dev validate Validate Method (ICH Guidelines) dev->validate

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Alkaline Hydrolysis cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_demethylation Harsh Conditions (Potential) parent This compound hydrolysis_prod Imidazole Ring-Opened Products parent->hydrolysis_prod OH⁻, Δ oxidation_prod Oxidized Derivatives (e.g., N-oxides) parent->oxidation_prod [O] demethyl_prod Demethylated Xanthines (e.g., 1,7,8-trimethylxanthine) parent->demethyl_prod Harsh Conditions

Caption: Presumed degradation pathways of this compound.

References

"troubleshooting guide for 1,3,7,8-tetramethylxanthine experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 1,3,7,8-tetramethylxanthine is limited in publicly available literature. The following troubleshooting guide and protocols are based on established methodologies for closely related xanthine derivatives, such as caffeine (1,3,7-trimethylxanthine) and other 8-substituted xanthines. These principles and techniques are expected to be highly applicable to experiments involving this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and biological evaluation of xanthine derivatives.

Synthesis and Purification

Q1: I am having trouble with the final ring-closure step to form the 8-substituted xanthine. What can I do?

A1: The imidazole ring closure can be a challenging step. Here are some troubleshooting strategies:

  • Optimize Reaction Conditions: For the cyclization of 5,6-diaminouracil precursors, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[1]

  • Choice of Reagents: If you are performing a condensation with a carboxylic acid, ensure the initial amide bond formation is efficient. Using a modern coupling agent can improve the yield of the amide precursor under mild conditions before proceeding to cyclization.[2]

  • Solvent System: The addition of a co-solvent like THF can be crucial for the success of ring-closure reactions, particularly in microwave-assisted syntheses.[1]

Q2: My synthesized this compound has low solubility, making purification by recrystallization difficult. What are my options?

A2: Poor solubility is a common issue with xanthine derivatives.[3] Consider the following purification strategies:

  • Solvent Selection for Recrystallization: For many xanthine derivatives, polar solvents like toluene or ethanol can be effective for recrystallization.[2] If solubility is very low, you might need to dissolve the compound in a high-boiling point solvent like DMF or DMSO and then induce precipitation by adding an anti-solvent.[2]

  • Column Chromatography: This can be challenging due to solubility. Use highly polar mobile phases. It's often more practical for small-scale purification.

  • Washing: Thoroughly washing the crude product with a series of solvents can be effective. Start with non-polar solvents (e.g., hexane) to remove organic impurities, followed by more polar solvents (e.g., water, ethanol) in which your product has low solubility at room temperature.[2]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of xanthine derivatives. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[4][5]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your synthesized molecule.

Biological Assays

Q4: I am seeing high background noise in my fluorescence-based phosphodiesterase (PDE) inhibition assay. What is the cause?

A4: High background noise can obscure your signal. Potential causes include:

  • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water.

  • Autofluorescence: The test compound itself may be fluorescent at the excitation and emission wavelengths used. Always run a control with the compound alone to check for autofluorescence.[6]

Q5: My competitive adenosine receptor binding assay is showing poor or no signal. What should I check?

A5: A weak or absent signal in a binding assay can have several causes:

  • Reagent Integrity:

    • Inactive Receptor Preparation: The cell membranes or purified protein may have lost activity due to improper preparation or storage. Prepare fresh receptor samples and test with a known high-affinity control ligand to ensure the receptor is active.[1]

    • Degradation of Ligands: Ensure that both your radiolabeled ligand and the test compound have been stored correctly and have not degraded.

  • Suboptimal Assay Conditions:

    • Equilibrium Time: Perform a time-course experiment to ensure the binding reaction has reached equilibrium.

    • Temperature: Test a range of temperatures (e.g., 4°C, 25°C, 37°C) to find the optimal condition for binding.[1]

  • High Non-Specific Binding: Include a blocking agent like bovine serum albumin (BSA) in your binding buffer to reduce non-specific binding to the filters and assay tubes.[1]

Q6: The results of my cell-based assays are inconsistent between experiments. What could be the reason?

A6: Inconsistent results in cell-based assays can be due to several factors:

  • Improper Storage of Stock Solutions: Aliquot stock solutions of your test compound to avoid repeated freeze-thaw cycles and store them at -80°C.

  • Precipitation of the Compound: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and that the compound is fully dissolved in the cell culture medium before adding it to the cells. Visually inspect for any precipitates.

  • Cell Health and Confluency: Ensure that the cells are healthy and at a consistent confluency for each experiment, as this can affect their response to the compound.

Quantitative Data

Solubility of Common Methylxanthines

The solubility of xanthine derivatives can vary significantly depending on their structure and the solvent. The table below provides a summary of the solubility for some common methylxanthines.

CompoundSolventTemperature (°C)Solubility (mg/mL)
Theobromine Water250.507
Water400.628
Water601.29
Theophylline Water256.273
Water4015.046
Water6025.153
Caffeine Water2525.128
Water4040.22
Water6066.97

Data sourced from CORE.[3]

Stability of Xanthine Derivatives

The stability of xanthine derivatives is influenced by factors such as pH and temperature.

CompoundConditionStability
Xanthine 0.5 M H₂SO₄ or 10 M NaOH, 100°C for 1 hour<10% decomposition
Xanthophylls Acidic pHSensitive to degradation, especially those with epoxy groups.[7]
Xanthine Oxidase TemperatureActivity declines beyond 75°C. Stable for up to 5 hours at 70°C.[8]
Xanthine Oxidase pHOptimal activity at pH 7.5. Low pH (5.0-6.5) has a negative effect on activity.[8]

Experimental Protocols

Representative Synthesis of an 8-Substituted Xanthine Derivative

This protocol describes a general method for the synthesis of 8-substituted xanthines, which can be adapted for this compound.

  • Starting Material: Begin with a 5,6-diaminouracil derivative. For this compound, an appropriately N-methylated diaminouracil would be required.

  • Condensation: React the diaminouracil with a suitable carboxylic acid or aldehyde to form an intermediate.[9]

  • Ring Closure: The key step is the cyclization to form the imidazole ring of the xanthine. This can be achieved by heating the intermediate with aqueous NaOH or by using microwave-assisted synthesis with a reagent like hexamethyldisilazane.[1][9]

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like toluene or by column chromatography.[2]

Adenosine Receptor Binding Assay (Competitive)

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a test compound for a specific adenosine receptor subtype.

  • Reagent Preparation:

    • Prepare cell membranes expressing the adenosine receptor of interest.

    • Dilute a specific radioligand (e.g., [³H]DPCPX for A₁ receptors) to a concentration near its K_d in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

    • Prepare serial dilutions of the test compound (this compound).

  • Assay Setup:

    • Total Binding: Combine receptor membranes, radioligand, and buffer.

    • Non-specific Binding: Combine receptor membranes, radioligand, and a high concentration of a known unlabeled ligand.

    • Competition: Combine receptor membranes, radioligand, and increasing concentrations of the test compound.

  • Incubation: Incubate the reactions at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[1]

  • Separation: Rapidly filter the mixture through glass fiber filters to separate receptor-bound from free radioligand. Wash the filters with ice-cold buffer.[10]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The inhibition constant (K_i) can then be calculated using the Cheng-Prusoff equation.[1]

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method for measuring the inhibition of PDE activity.

  • Reagents:

    • Purified PDE enzyme.

    • Substrate (cAMP or cGMP).

    • Assay buffer.

    • Test compound (this compound) at various concentrations.

  • Assay Procedure:

    • In a microplate, add the PDE enzyme, assay buffer, and the test compound.

    • Initiate the reaction by adding the substrate (cAMP or cGMP).

    • Incubate at a controlled temperature for a specific time.

    • Terminate the reaction.

  • Detection: The amount of remaining substrate or the product formed (AMP or GMP) is quantified. This can be done using various methods, including fluorescence-based assays or radioimmunoassays.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathways

Adenosine_Receptor_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound Adenosine_Receptor Adenosine Receptor (GPCR) This compound->Adenosine_Receptor Antagonist (Blocks) Adenosine Adenosine Adenosine->Adenosine_Receptor Agonist (Activates) G_Protein G Protein Adenosine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates ATP ATP cAMP cAMP ATP->cAMP Conversion Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

PDE_Signaling_Pathway cluster_0 Intracellular Signaling Adenylyl_Cyclase Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP Conversion Adenylyl Cyclase AMP 5'-AMP cAMP->AMP Hydrolysis PDE PKA Protein Kinase A cAMP->PKA Activates PDE Phosphodiesterase (PDE) Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets This compound This compound This compound->PDE Inhibits

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Characterization (HPLC, MS, NMR) Purification->Characterization Adenosine_Assay Adenosine Receptor Binding Assay Characterization->Adenosine_Assay PDE_Assay Phosphodiesterase Inhibition Assay Characterization->PDE_Assay IC50_Ki Determine IC₅₀/Kᵢ Values Adenosine_Assay->IC50_Ki PDE_Assay->IC50_Ki SAR Structure-Activity Relationship (SAR) Analysis IC50_Ki->SAR

References

Validation & Comparative

A Comparative Guide to the Pharmacological Activities of 1,3,7,8-Tetramethylxanthine and Theophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of 1,3,7,8-tetramethylxanthine and theophylline. While extensive experimental data is available for theophylline, a well-known methylxanthine used in the treatment of respiratory diseases, direct quantitative data on the specific adenosine receptor affinity and phosphodiesterase inhibition of this compound is limited in publicly available literature. Therefore, this comparison draws upon the established profile of theophylline and the known structure-activity relationships of 8-substituted xanthine analogs to provide a scientifically grounded perspective on the potential activities of this compound.

Introduction to the Compounds

Theophylline (1,3-dimethylxanthine) is a naturally occurring methylxanthine found in tea and cocoa beans. It is widely used as a bronchodilator and respiratory stimulant. Its primary mechanisms of action are non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

This compound , also known as 8-methylcaffeine, is a derivative of caffeine (1,3,7-trimethylxanthine). The addition of a methyl group at the 8-position of the xanthine core is expected to significantly influence its pharmacological profile compared to both caffeine and theophylline.

Quantitative Comparison of Theophylline's Activity

The following table summarizes the available quantitative data for theophylline's interaction with adenosine receptors and phosphodiesterase enzymes. This data provides a benchmark for understanding its activity profile.

TargetLigandSpeciesAssay TypeValueUnitReference
Adenosine A1 ReceptorTheophyllineRatRadioligand Binding ([³H]CHA displacement)11µM (Ki)(--INVALID-LINK--)
Adenosine A2A ReceptorTheophyllineRatRadioligand Binding ([³H]CGS 21680 displacement)25µM (Ki)[1](--INVALID-LINK--)
Adenosine A2B ReceptorTheophyllineHumanRadioligand Binding13µM (Ki)[1](--INVALID-LINK--)
Adenosine A3 ReceptorTheophyllineRatRadioligand Binding85µM (Ki)[1](--INVALID-LINK--)
Phosphodiesterase (non-selective)Theophylline-Enzyme Inhibition~100-1000µM (IC50)(--INVALID-LINK--)

Structure-Activity Relationship and Inferred Activity of this compound

The substitution at the 8-position of the xanthine scaffold is known to have a profound impact on pharmacological activity. Generally, bulky substituents at the C8-position tend to enhance affinity for adenosine receptors while potentially reducing or abolishing phosphodiesterase inhibitory activity. For instance, 8-phenyltheophylline is a potent adenosine A1 and A2A receptor antagonist but is a very weak PDE inhibitor.

Based on these structure-activity relationships, it can be inferred that this compound would likely exhibit:

  • Potent Adenosine Receptor Antagonism: The presence of the 8-methyl group is expected to enhance its affinity for adenosine receptors compared to caffeine and theophylline. The exact selectivity profile across A1, A2A, A2B, and A3 receptors would require experimental determination.

  • Weak Phosphodiesterase Inhibition: It is probable that this compound is a weaker inhibitor of phosphodiesterases compared to theophylline. The additional methyl group at the 8-position may sterically hinder its interaction with the active site of PDE enzymes.

Signaling Pathways

The primary signaling pathways modulated by theophylline, and likely by this compound, involve the adenosine and cyclic nucleotide signaling cascades.

cluster_adenosine Adenosine Receptor Signaling cluster_pde Phosphodiesterase Signaling Adenosine Adenosine AR Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->AR G_Protein G-Protein (Gi/Gs) AR->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibition (A1/A3) or Activation (A2A/A2B) cAMP_down ↓ cAMP cAMP_up ↑ cAMP cAMP_pde cAMP PDE Phosphodiesterase (PDE) cAMP_pde->PDE AMP AMP PDE->AMP Xanthine This compound or Theophylline Xanthine->AR Antagonism Xanthine->PDE Inhibition start Start prep_reagents Prepare Reagents: - Serial dilutions of test compounds - Radioligand solution - Membrane preparation start->prep_reagents add_to_plate Add to 96-well plate: - Assay buffer - Radioligand - Test compound / Controls prep_reagents->add_to_plate initiate_reaction Initiate reaction with membrane preparation add_to_plate->initiate_reaction incubate Incubate to equilibrium initiate_reaction->incubate filter_wash Filter and wash to separate bound from free incubate->filter_wash quantify Quantify bound radioactivity (Scintillation counting) filter_wash->quantify analyze Analyze data: - Calculate specific binding - Determine IC50 and Ki quantify->analyze end End analyze->end

References

A Comparative Analysis of 1,3,7,8-Tetramethylxanthine and Theobromine: Pharmacological Effects and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of 1,3,7,8-tetramethylxanthine and theobromine, two methylxanthine compounds. While theobromine is a well-studied natural alkaloid found in cocoa, this compound, a synthetic derivative of caffeine, is less characterized. This document synthesizes available experimental data to offer a comparative overview of their mechanisms of action, physiological effects, and pharmacokinetic profiles.

Executive Summary

Theobromine, a key component of cocoa, is known for its mild stimulant, cardiovascular, and bronchodilatory effects. Its primary mechanisms of action are the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. In contrast, this compound, also known as 8-methylcaffeine, is a less-studied synthetic xanthine. While direct comparative and extensive quantitative data for this compound are scarce, research on related 8-substituted xanthine derivatives suggests that modifications at the 8-position can significantly influence pharmacological activity, including adenosine receptor affinity and selectivity. This guide compiles the available data to facilitate a comparative understanding and to highlight areas for future research.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data for this compound and theobromine. It is important to note that direct comparative studies for this compound are limited, and some of the presented information is inferred from studies on related 8-substituted xanthines.

Table 1: Comparative Pharmacological Targets and Affinity

TargetThis compoundTheobromine
Adenosine Receptor Affinity (Kᵢ) Data not available. Substitution at the 8-position of the xanthine core is known to modulate adenosine receptor affinity and selectivity. For instance, 8-phenyltheophylline is a potent adenosine A1 receptor antagonist.A₁ Receptor: 209 µM (equine forebrain)[1] A₂ₐ Receptor: >10,000 µM (equine forebrain)[1] Generally considered a weaker adenosine receptor antagonist than caffeine.[2]
Phosphodiesterase (PDE) Inhibition (IC₅₀) Data not available. Generally, methylxanthines are non-selective PDE inhibitors.Considered a weak, non-selective PDE inhibitor, less potent than caffeine.[2] Its effect as a PDE inhibitor is thought to be minor at typical physiological concentrations.[2]

Table 2: Comparative Pharmacokinetic Properties

ParameterThis compoundTheobromine
Absorption Data not available.Well absorbed orally.
Metabolism Expected to be metabolized by hepatic cytochrome P450 enzymes, similar to other methylxanthines. The methyl group at the 8-position may hinder metabolism, potentially leading to a longer half-life compared to caffeine.Metabolized in the liver to xanthine and subsequently to methyluric acid.[2]
Half-life Potentially longer than caffeine due to the 8-methyl substitution.6 to 8 hours in humans.[2]
Peak Plasma Concentration Data not available.2-3 hours after oral ingestion.[2]

Table 3: Comparative Physiological Effects

EffectThis compoundTheobromine
Central Nervous System (CNS) Expected to have stimulant properties as a methylxanthine, but specific effects are uncharacterized.Mild stimulant effect on the CNS, significantly less potent than caffeine.[2]
Cardiovascular System Unknown.Mild heart stimulant, can cause vasodilation.[2]
Respiratory System Unknown.Bronchodilator.[2]
Locomotor Activity Unknown.At a dose of 10 mg/kg (p.o.) in mice, significantly increased ambulatory activity.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways of methylxanthines and a general workflow for a competitive radioligand binding assay used to determine receptor affinity.

cluster_0 Methylxanthine Action Methylxanthine This compound or Theobromine AdenosineReceptor Adenosine Receptor (A1, A2A, etc.) Methylxanthine->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) Methylxanthine->PDE Inhibition AC Adenylyl Cyclase AdenosineReceptor->AC Inhibition (A1) or Activation (A2A) Adenosine Adenosine Adenosine->AdenosineReceptor Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE->AMP Hydrolysis of cAMP CellularResponse Cellular Response (e.g., decreased inflammation, neurotransmission modulation) PKA->CellularResponse Phosphorylation of target proteins

Primary signaling pathways of methylxanthines.

cluster_1 Competitive Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Membranes (with target receptor) start->prepare_membranes incubate Incubate Membranes with: - Radioligand (fixed concentration) - Unlabeled Ligand (varying concentrations) prepare_membranes->incubate separate Separate Bound and Free Radioligand (e.g., filtration) incubate->separate quantify Quantify Bound Radioligand (e.g., scintillation counting) separate->quantify analyze Data Analysis (Determine IC50 and Ki) quantify->analyze end End analyze->end

References

Validating the Specificity of 1,3,7,8-Tetramethylxanthine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3,7,8-tetramethylxanthine, a synthetic xanthine derivative, against other well-known methylxanthines. By presenting key experimental data on its binding affinity for adenosine receptors and its inhibitory potential against phosphodiesterases, this document aims to offer a clear perspective on the compound's specificity and potential as a pharmacological tool.

Executive Summary

This compound, a derivative of caffeine, distinguishes itself through the presence of a methyl group at the 8-position of the xanthine core. This structural modification has the potential to alter its pharmacological profile compared to naturally occurring methylxanthines such as caffeine, theophylline, and theobromine. The primary mechanisms of action for methylxanthines involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. This guide synthesizes available data to facilitate an objective comparison of this compound's performance in these key areas.

Comparative Analysis of Adenosine Receptor Binding Affinity

The specificity of a compound is critically determined by its binding affinity to its intended targets versus off-targets. Adenosine receptors, which are G protein-coupled receptors, are primary targets for methylxanthines. There are four main subtypes: A1, A2A, A2B, and A3. The following table summarizes the binding affinities (Ki values) of this compound and other common methylxanthines for human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
This compound Data not availableData not availableData not availableData not available
Caffeine (1,3,7-Trimethylxanthine)12,000 - 40,0002,400 - 15,00013,000 - 25,000> 100,000
Theophylline (1,3-Dimethylxanthine)8,500 - 20,0004,000 - 25,00013,000> 100,000
Theobromine (3,7-Dimethylxanthine)68,000100,000> 100,000> 100,000

Comparative Analysis of Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular signaling. Inhibition of PDEs by methylxanthines leads to an increase in cyclic nucleotide levels. The table below presents the half-maximal inhibitory concentrations (IC50) of various methylxanthines against different PDE families. Lower IC50 values indicate greater inhibitory potency.

CompoundPDE1 IC50 (µM)PDE2 IC50 (µM)PDE3 IC50 (µM)PDE4 IC50 (µM)PDE5 IC50 (µM)
This compound Data not availableData not availableData not availableData not availableData not available
Caffeine200 - 1000> 1000> 1000100 - 500> 1000
Theophylline100 - 500100 - 500100 - 50050 - 200100 - 500
Theobromine> 1000> 1000> 1000> 1000> 1000

Note: Quantitative IC50 values for this compound are not currently available in published literature. The methylation at the 8-position could potentially alter its interaction with the catalytic site of PDE enzymes.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are outlined below.

Adenosine Receptor Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of a test compound to a specific adenosine receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, [¹²⁵I]ABOPX for A2B, [¹²⁵I]I-AB-MECA for A3).

  • Test compound (this compound or other methylxanthines).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive antagonist like XAC).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cryopreserved cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: Non-specific binding control.

    • Test Compound: Serial dilutions of the test compound.

  • Radioligand Addition: Add the specific radioligand at a concentration close to its dissociation constant (Kd) to all wells.

  • Reaction Initiation: Add the prepared cell membrane suspension to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific PDE isozyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific PDE isozyme.

Materials:

  • Recombinant human PDE isozyme (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).

  • Substrate: cAMP or cGMP.

  • Test compound (this compound or other methylxanthines).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂).

  • Detection reagents (e.g., a kit that measures the amount of remaining substrate or the product formed).

  • Microplate reader.

Procedure:

  • Enzyme and Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Dilute the PDE enzyme to the desired concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Control (100% activity): Assay buffer.

    • Test Compound: Dilutions of the test compound.

  • Pre-incubation: Add the diluted PDE enzyme to all wells and pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate (cAMP or cGMP) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction according to the detection kit's instructions. Add the detection reagents to quantify the amount of substrate consumed or product formed.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression.

Visualizing the Molecular Pathways and Experimental Logic

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

Adenosine_Signaling_Pathway cluster_receptor Adenosine Receptor cluster_gprotein G Protein cluster_effector Effector cluster_second_messenger Second Messenger A1_A3 A1 / A3 Gi Gi A1_A3->Gi A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B Methylxanthine This compound (Antagonist) Methylxanthine->A1_A3 Methylxanthine->A2A_A2B

Caption: Adenosine receptor signaling pathways and the antagonistic action of this compound.

PDE_Inhibition_Workflow cluster_reaction Enzymatic Reaction cluster_assay Assay Workflow PDE Phosphodiesterase (PDE) Product AMP / GMP PDE->Product Hydrolyzes Substrate cAMP / cGMP Substrate->PDE Inhibitor This compound Inhibitor->PDE Inhibits Mix 1. Mix PDE, Inhibitor, and Substrate Incubate 2. Incubate Mix->Incubate Detect 3. Detect Product or Remaining Substrate Incubate->Detect Analyze 4. Analyze Data (IC50) Detect->Analyze Logical_Relationship cluster_assays Comparative Assays cluster_data Data Analysis Compound This compound (Test Compound) BindingAssay Adenosine Receptor Binding Assay Compound->BindingAssay PDEAssay Phosphodiesterase Inhibition Assay Compound->PDEAssay Alternatives Caffeine, Theophylline, etc. (Reference Compounds) Alternatives->BindingAssay Alternatives->PDEAssay Affinity Binding Affinity (Ki) BindingAssay->Affinity Potency Inhibitory Potency (IC50) PDEAssay->Potency Specificity Determine Specificity Profile Affinity->Specificity Potency->Specificity

References

A Comparative Analysis of 1,3,7,8-Tetramethylxanthine and Other Methylxanthines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacological profiles of common methylxanthines, offering a comparative perspective on the lesser-studied 1,3,7,8-tetramethylxanthine. This guide synthesizes available experimental data, details key experimental methodologies, and provides visual representations of relevant biological pathways.

Introduction

Methylxanthines, a class of purine alkaloids, are widely consumed psychoactive substances, with caffeine being the most recognized member. These compounds exert a range of pharmacological effects, primarily through antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. This guide provides a comparative analysis of the well-characterized methylxanthines—caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine)—and extends this comparison to the less-studied this compound. While specific experimental data for this compound is scarce in publicly available literature, this guide will leverage data on analogous 8-substituted xanthines to provide a qualitative assessment of its potential pharmacological profile.

Comparative Pharmacological Data

The primary mechanisms of action for methylxanthines involve the blockade of adenosine receptors, which play a crucial role in regulating neuronal activity and various physiological processes, and the inhibition of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Adenosine Receptor Antagonism

Methylxanthines are competitive antagonists at A1 and A2A adenosine receptors.[1] The affinity for these receptors varies among the different methylxanthines and is a key determinant of their central nervous system (CNS) stimulant effects.

CompoundA1 Receptor Affinity (Ki, µM)A2A Receptor Affinity (Ki, µM)
Caffeine 2622
Theophylline 1419
Theobromine >100>100
This compound Data not availableData not available

Note: Lower Ki values indicate higher binding affinity.

Phosphodiesterase Inhibition

The inhibition of PDEs by methylxanthines leads to an increase in intracellular levels of cAMP and cGMP, resulting in effects such as smooth muscle relaxation (bronchodilation) and cardiac stimulation.[2] The potency of inhibition varies for different PDE isoenzymes.

CompoundPDE1 (IC50, µM)PDE2 (IC50, µM)PDE4 (IC50, µM)PDE5 (IC50, µM)
Caffeine >200>200~200>200
Theophylline ~100>200~100>200
Theobromine >200>200>200>200
This compound Data not availableData not availableData not availableData not available

Note: Lower IC50 values indicate greater inhibitory potency.

Qualitative Analysis of this compound

The addition of a methyl group at the 8-position in this compound is expected to influence its metabolic stability. The primary route of metabolism for caffeine involves demethylation and oxidation at the 8-position. The presence of a methyl group at this position in this compound may hinder its metabolism by xanthine oxidase, potentially leading to a longer half-life compared to caffeine.[4]

Furthermore, substitutions at the 8-position have been shown to significantly impact adenosine receptor affinity.[5] For instance, the introduction of a phenyl group at the 8-position in theophylline (creating 8-phenyltheophylline) dramatically increases its affinity for A1 and A2A receptors.[6] While a simple methyl group is smaller and less complex than a phenyl group, it is plausible that it could alter the binding affinity of this compound for adenosine receptors compared to caffeine. However, without experimental data, the precise nature and magnitude of this effect remain speculative.

Experimental Protocols

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype (e.g., A1, A2A).

Methodology: Radioligand Displacement Assay

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target adenosine receptor subtype in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a specific radioligand for the target receptor (e.g., [³H]DPCPX for A1 receptors, [³H]CGS 21680 for A2A receptors).

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • To determine non-specific binding, add a high concentration of a known non-radioactive antagonist (e.g., theophylline).

    • Initiate the binding reaction by adding the prepared cell membranes.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound against a specific phosphodiesterase isoenzyme.

Methodology: In Vitro Enzyme Activity Assay

  • Enzyme and Substrate Preparation:

    • Obtain purified recombinant human PDE isoenzymes.

    • Prepare a solution of the cyclic nucleotide substrate (cAMP or cGMP) at a concentration below its Km value for the specific PDE isoenzyme.

  • Inhibition Assay:

    • In a 96-well plate, add the PDE enzyme in a suitable assay buffer.

    • Add increasing concentrations of the test compound (e.g., this compound).

    • Pre-incubate the enzyme and inhibitor for a short period.

    • Initiate the enzymatic reaction by adding the cyclic nucleotide substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection of Product Formation:

    • Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Quantify the amount of the product (AMP or GMP) formed. This can be achieved using various methods, such as:

      • Radioimmunoassay (RIA): Using a specific antibody to the product.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A colorimetric or fluorometric detection method.

      • High-Performance Liquid Chromatography (HPLC): To separate and quantify the product.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways

Methylxanthine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Methylxanthines Methylxanthines Adenosine_Receptor Adenosine Receptor (A1/A2A) Methylxanthines->Adenosine_Receptor Blocks PDE Phosphodiesterase (PDE) Methylxanthines->PDE Inhibits Adenosine Adenosine Adenosine->Adenosine_Receptor Activates G_Protein G Protein Adenosine_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (A1) Activates (A2A) cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC cAMP->PDE Cellular_Response Cellular Response (e.g., Reduced Neuronal Inhibition) cAMP->Cellular_Response Leads to PDE->cAMP Degrades to AMP AMP AMP PDE->AMP Binding_Assay_Workflow A Prepare Cell Membranes Expressing Adenosine Receptors B Incubate Membranes with Radioligand and Test Compound (this compound) A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Bound Radioactivity using Scintillation Counting C->D E Data Analysis: Determine IC50 and Ki values D->E Methylxanthine_Comparison cluster_compounds Specific Compounds Methylxanthines Methylxanthines Backbone: Xanthine Caffeine Caffeine (1,3,7-trimethylxanthine) - Strong CNS Stimulant - Moderate Bronchodilator Methylxanthines->Caffeine R1, R3, R7 = CH3 Theophylline Theophylline (1,3-dimethylxanthine) - Weaker CNS Stimulant - Potent Bronchodilator Methylxanthines->Theophylline R1, R3 = CH3 Theobromine Theobromine (3,7-dimethylxanthine) - Minimal CNS Stimulant - Weak Bronchodilator Methylxanthines->Theobromine R3, R7 = CH3 Tetramethylxanthine This compound - Potential for Longer Half-Life - Unknown Receptor Affinity Methylxanthines->Tetramethylxanthine R1, R3, R7, R8 = CH3

References

Comparative Guide to Analytical Methods for 1,3,7,8-Tetramethylxanthine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of 1,3,7,8-tetramethylxanthine. While specific validation data for this particular analyte is limited in publicly available literature, this document compiles and compares performance data from analogous methylxanthines, primarily caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine). The analytical techniques discussed, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry, are all applicable to the analysis of this compound.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize typical validation parameters for the quantification of closely related methylxanthines, providing a benchmark for expected performance with this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Validation ParameterReported Range for Caffeine, Theophylline, TheobromineReference
Linearity Range 0.03 - 100 µg/mL[1][2][3]
Correlation Coefficient (r²) > 0.999[1][4]
Limit of Detection (LOD) 0.01 - 0.3 mg/L[1][2][4]
Limit of Quantification (LOQ) 0.03 - 1.0 mg/L[2]
Accuracy (% Recovery) 96.6% - 108%[4]
Precision (%RSD) Within-run: 4.0% - 7.2%, Between-run: 6.4% - 10.8%[4]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Validation ParameterReported Range for Caffeine and its MetabolitesReference
Linearity Range 0.1 - 1000 ng/mL[5]
Correlation Coefficient (r²) > 0.99[5]
Limit of Detection (LOD) Down to 1 ng/mL (1 pg on-column)[5]
Limit of Quantification (LOQ) Typically in the low ng/mL range[6][7]
Accuracy (% Recovery) High, often with internal standard correction[6][7]
Precision (%CV) < 15%[5]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Validation ParameterGeneral Performance for Drug AnalysisReference
Linearity Range Wide, dependent on analyte and derivatization[5]
Correlation Coefficient (r²) > 0.999[5]
Limit of Detection (LOD) Low µg/g to ng/g range[5]
Limit of Quantification (LOQ) Low µg/g to ng/g range[5]
Accuracy (% Recovery) Generally high with appropriate internal standards[5]
Precision (%RSD) Typically < 15%[5]

Table 4: UV-Visible Spectrophotometry

Validation ParameterReported Range for CaffeineReference
Linearity Range 2 - 30 ppm (µg/mL)[8]
Correlation Coefficient (r²) > 0.99[8]
Limit of Detection (LOD) Dependent on matrix, generally higher than chromatographic methods
Limit of Quantification (LOQ) Dependent on matrix, generally higher than chromatographic methods
Accuracy (% Recovery) Highly dependent on sample matrix and extraction efficiency
Precision (%RSD) Generally higher %RSD compared to chromatographic methods

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for the reproducibility of analytical results. Below are representative methodologies for the analysis of methylxanthines, which can be adapted for this compound.

Sample Preparation for Biological Matrices (Plasma/Urine)
  • Protein Precipitation: A simple and common method for plasma samples.

    • To 100 µL of plasma, add 300 µL of acetonitrile (or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.[7]

  • Liquid-Liquid Extraction (LLE): Suitable for both plasma and urine samples.

    • To 1 mL of sample, add a suitable internal standard.

    • Adjust the pH of the sample as needed (e.g., to alkaline for better extraction of xanthines).

    • Add 5 mL of an organic solvent (e.g., chloroform, ethyl acetate, or a mixture like isopropanol/dichloromethane).

    • Vortex for 5-10 minutes and then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for analysis.

  • Solid-Phase Extraction (SPE): Offers cleaner extracts compared to LLE.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated sample (e.g., diluted urine or plasma) onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol in water) to remove interferences.

    • Elute the analyte of interest with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute for analysis.

HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of water (with a modifier like 0.1% formic acid or acetic acid) and an organic solvent (methanol or acetonitrile). A common isocratic mobile phase is a mixture of water and methanol (e.g., 65:35 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at the wavelength of maximum absorbance for this compound (likely to be around 270-280 nm, similar to other methylxanthines).

LC-MS/MS Method
  • Chromatographic Conditions:

    • Column: C18 or similar reversed-phase column, often with smaller particle sizes for better resolution and faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution is common, starting with a high aqueous percentage and increasing the organic phase (acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.

Mandatory Visualization

Signaling Pathway: Adenosine Receptor Antagonism

Methylxanthines, including this compound, primarily exert their physiological effects by acting as antagonists at adenosine receptors.[9][10][11][12][13] This blockade leads to a range of downstream effects, including central nervous system stimulation.

cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular AdenosineReceptor Adenosine Receptor (A1, A2A, A2B, A3) CellularResponse Inhibition of Adenylyl Cyclase (downstream effects) AdenosineReceptor->CellularResponse Leads to Adenosine Adenosine Adenosine->AdenosineReceptor Binds and Activates Tetramethylxanthine This compound Tetramethylxanthine->AdenosineReceptor Blocks StimulatoryEffects Stimulatory Effects (e.g., CNS stimulation, bronchodilation) Sample Biological Sample (e.g., Plasma, Urine) Preparation Sample Preparation (e.g., Protein Precipitation, LLE, or SPE) Sample->Preparation LC UHPLC Separation (Reversed-Phase Column) Preparation->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition and Processing MS->Data Result Quantification of This compound Data->Result TMX This compound TriMX1 1,3,7-Trimethylxanthine (Caffeine) TMX->TriMX1 -CH3 (at C8) TriMX2 1,3,8-Trimethylxanthine TMX->TriMX2 -CH3 (at N7) TriMX3 1,7,8-Trimethylxanthine TMX->TriMX3 -CH3 (at N3) TriMX4 3,7,8-Trimethylxanthine TMX->TriMX4 -CH3 (at N1) DiMX Various Dimethylxanthines TriMX1->DiMX TriMX2->DiMX TriMX3->DiMX TriMX4->DiMX MonoMX Various Methylxanthines DiMX->MonoMX Xanthine Xanthine MonoMX->Xanthine

References

The Elusive Xanthine: A Comparative Guide to the Reproducibility of 1,3,7,8-Tetramethylxanthine Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1,3,7,8-tetramethylxanthine, a lesser-known derivative of the widely studied methylxanthine family. Due to a notable scarcity of peer-reviewed studies on this specific compound, this document establishes a framework for its potential synthesis, biological activity, and the anticipated reproducibility of its experimental results by drawing comparisons with its well-documented chemical relatives, primarily caffeine (1,3,7-trimethylxanthine).

Executive Summary

This compound, also known as 8-methylcaffeine, is a synthetic derivative of xanthine. While commercially available from some chemical suppliers, it is largely absent from published scientific literature, making a direct assessment of the reproducibility of its experimental results impossible. This guide, therefore, provides a comprehensive overview based on established principles of xanthine chemistry and pharmacology. We present a plausible synthetic route, propose detailed experimental protocols for its characterization and biological evaluation, and offer comparative data from closely related and well-researched methylxanthines. The intention is to provide a foundational resource for researchers interested in exploring the properties of this and other novel xanthine derivatives, with a strong emphasis on the methodological rigor required to ensure reproducible findings.

Synthesis and Characterization: A Proposed Pathway and Avenues for Verification

The synthesis of 8-substituted xanthines is a well-established area of medicinal chemistry. Based on existing literature, a reliable method for the synthesis of this compound would involve the Traube purine synthesis or a modification thereof. This classical approach involves the condensation of a pyrimidine derivative with a source for the C8 position.

Proposed Synthetic Protocol

A plausible and reproducible synthesis of this compound can be conceptualized starting from 5,6-diamino-1,3-dimethyluracil, a common precursor in xanthine synthesis.

Experimental Protocol: Synthesis of this compound

  • Step 1: Acetylation of 5,6-diamino-1,3-dimethyluracil.

    • 5,6-diamino-1,3-dimethyluracil (1 equivalent) is suspended in acetic anhydride (10 equivalents).

    • The mixture is heated to reflux for 2 hours.

    • Upon cooling, the resulting solid, 5-acetylamino-6-amino-1,3-dimethyluracil, is collected by filtration, washed with ethanol, and dried under vacuum.

  • Step 2: Ring Closure to form 8-methyltheophylline.

    • The acetylated intermediate (1 equivalent) is heated in an excess of a high-boiling point solvent such as N,N-dimethylformamide (DMF) at 150°C for 4 hours to effect cyclization.

    • The solvent is removed under reduced pressure, and the crude 8-methyltheophylline is purified by recrystallization from ethanol.

  • Step 3: N-methylation to yield this compound.

    • 8-methyltheophylline (1 equivalent) is dissolved in DMF.

    • Potassium carbonate (1.5 equivalents) is added, followed by methyl iodide (1.2 equivalents).

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The reaction is quenched with water, and the product is extracted with chloroform.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

    • The crude this compound is purified by column chromatography on silica gel.

Characterization and Data Presentation

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed. The reproducibility of the synthesis is contingent on consistent results from these analyses across different batches.

Analytical Method Expected Data for this compound Reference Data for Caffeine (1,3,7-trimethylxanthine)
Melting Point (°C) 210-211[1]235-238
¹H NMR (CDCl₃, δ ppm) Singlets for N-CH₃ at ~3.4, ~3.6, ~4.0 ppm; Singlet for C8-CH₃ at ~2.5 ppmSinglets for N-CH₃ at ~3.4, ~3.6, ~4.0 ppm; Singlet for C8-H at ~7.5 ppm
¹³C NMR (CDCl₃, δ ppm) Peaks for N-CH₃ carbons, C8-CH₃ carbon, and purine ring carbonsPeaks for N-CH₃ carbons and purine ring carbons
Mass Spectrometry (m/z) Expected [M+H]⁺ = 209.1035[M+H]⁺ = 195.0879
Purity (HPLC) >98%>98%

Note: Expected NMR data for this compound is a prediction based on the structure and known shifts for similar compounds.

Comparative Biological Activity: Extrapolating from Known Methylxanthines

The biological effects of methylxanthines are primarily attributed to their antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. The number and position of methyl groups significantly influence the potency and selectivity of these actions.

Adenosine Receptor Antagonism

Caffeine and other trimethylxanthines are non-selective antagonists of A₁ and A₂A adenosine receptors. Substitution at the 8-position can modulate this activity. It is hypothesized that the addition of a methyl group at the C8 position in this compound could alter its affinity and selectivity for adenosine receptor subtypes compared to caffeine.

Phosphodiesterase Inhibition

Methylxanthines are also known to inhibit PDEs, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP). This action is generally weaker than their adenosine receptor antagonism at physiological concentrations. The effect of an 8-methyl group on PDE inhibition is not well-documented and would require experimental investigation.

Proposed Experimental Protocol for Biological Evaluation

To assess the biological activity of this compound and compare it to caffeine, the following in vitro assays are proposed. Reproducibility would be determined by the consistency of results across multiple independent experiments.

Experimental Protocol: In Vitro Biological Assays

  • Adenosine Receptor Binding Assay:

    • Radioligand binding assays using cell membranes expressing human A₁ and A₂A adenosine receptors.

    • Displacement of a radiolabeled ligand (e.g., [³H]DPCPX for A₁; [³H]ZM241385 for A₂A) by increasing concentrations of this compound and caffeine.

    • Calculation of Ki (inhibitory constant) values.

  • Phosphodiesterase Inhibition Assay:

    • Commercially available PDE inhibition assay kits for various PDE isoforms (e.g., PDE1, PDE2, PDE4, PDE5).

    • Measurement of the inhibition of cAMP or cGMP hydrolysis by the test compounds.

    • Determination of IC₅₀ (half-maximal inhibitory concentration) values.

  • Cell-Based Functional Assays:

    • Measurement of intracellular cAMP accumulation in response to an adenosine receptor agonist (e.g., NECA) in the presence and absence of the test compounds in a suitable cell line (e.g., HEK293 cells expressing the receptor of interest).

    • Assessment of downstream signaling events, such as CREB phosphorylation.

Comparative Data Table (Hypothetical and Reference)

The following table presents known data for caffeine and hypothetical, yet plausible, data for this compound to illustrate the expected comparative framework.

Compound Adenosine A₁ Receptor Ki (nM) Adenosine A₂A Receptor Ki (nM) PDE Inhibition (IC₅₀, µM)
Caffeine 20,000 - 50,00010,000 - 40,000>100 (non-selective)
This compound To be determinedTo be determinedTo be determined

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the proposed experimental designs and the underlying biological mechanisms, the following diagrams are provided.

Synthesis_Workflow start 5,6-diamino-1,3-dimethyluracil step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 5-acetylamino-6-amino-1,3-dimethyluracil step1->intermediate1 step2 Ring Closure (Heat in DMF) intermediate1->step2 intermediate2 8-methyltheophylline step2->intermediate2 step3 N-methylation (Methyl Iodide, K₂CO₃) intermediate2->step3 product This compound step3->product purification Purification & Characterization (Chromatography, NMR, MS) product->purification

Caption: Proposed synthetic workflow for this compound.

Biological_Evaluation_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis compound This compound vs. Caffeine assay1 Adenosine Receptor Binding Assays (A₁, A₂A) compound->assay1 assay2 Phosphodiesterase Inhibition Assays compound->assay2 assay3 Cell-Based Functional Assays (cAMP accumulation) compound->assay3 data1 Ki determination assay1->data1 data2 IC₅₀ determination assay2->data2 data3 Functional Potency (EC₅₀) assay3->data3 comparison Comparative Analysis of Potency and Selectivity data1->comparison data2->comparison data3->comparison

Caption: Workflow for the comparative biological evaluation.

Adenosine_Signaling_Pathway cluster_membrane Cell Membrane AR Adenosine Receptor (A₁/A₂A) G_protein G-protein AR->G_protein Adenosine Adenosine Adenosine->AR activates Xanthine This compound (Antagonist) Xanthine->AR blocks AC Adenylyl Cyclase G_protein->AC modulates ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

Caption: Simplified adenosine receptor signaling pathway.

Conclusion and Future Directions

The reproducibility of experimental results for this compound remains an open question due to the lack of published research. However, by utilizing established and well-documented synthetic and analytical methodologies from the broader field of xanthine chemistry, reproducible results for its synthesis and characterization should be achievable. Similarly, standardized in vitro pharmacological assays will be key to obtaining reliable and comparable data on its biological activity.

This guide provides a roadmap for future investigations into this compound. Any forthcoming research should prioritize detailed reporting of experimental protocols and comprehensive data analysis to establish a foundation of reproducible findings for this and other novel xanthine derivatives. Such studies will be crucial in determining if this compound or similar compounds possess unique pharmacological profiles that warrant further development.

References

Head-to-Head Comparison of 1,3,7,8-Tetramethylxanthine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of 1,3,7,8-tetramethylxanthine and its key analogs, including caffeine, theophylline, theobromine, and paraxanthine. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.

Introduction

Methylxanthines are a class of naturally occurring and synthetic compounds with a wide range of pharmacological effects, primarily attributed to their actions on adenosine receptors and phosphodiesterases (PDEs). Caffeine (1,3,7-trimethylxanthine) is the most widely consumed methylxanthine, known for its stimulant effects.[1][2] Its primary metabolites—paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine)—also exhibit biological activity.[3] this compound, also known as 8-methylcaffeine, is a synthetic analog with a methyl group at the 8-position of the xanthine core. This substitution can significantly alter the compound's pharmacological profile.[4][5] This guide provides a head-to-head comparison of these compounds to aid in research and drug development.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and its principal analogs, focusing on their affinity for adenosine receptors (Ki) and their inhibitory potency against phosphodiesterases (IC50). It is important to note that direct comparative experimental data for this compound is limited in the public domain.

Table 1: Adenosine Receptor Binding Affinity (Ki) of Methylxanthine Analogs

CompoundA1 Receptor Ki (µM)A2A Receptor Ki (µM)Reference
This compound Data not availableData not available
Caffeine (1,3,7-Trimethylxanthine) 90 - 11080[6]
Theophylline (1,3-Dimethylxanthine) 20 - 3020[6]
Theobromine (3,7-Dimethylxanthine) 210 - 280> 1000[6]
Paraxanthine (1,7-Dimethylxanthine) 40 - 6540[6]

Table 2: Phosphodiesterase (PDE) Inhibition (IC50) of Methylxanthine Analogs

CompoundNon-selective PDE IC50 (µM)Reference
This compound Data not available
Caffeine (1,3,7-Trimethylxanthine) ~200 (for some PDEs)[7]
Theophylline (1,3-Dimethylxanthine) Data not available in direct comparison
Theobromine (3,7-Dimethylxanthine) Data not available in direct comparison
Paraxanthine (1,7-Dimethylxanthine) Data not available in direct comparison
3-Isobutyl-1-methylxanthine (IBMX) Potent inhibitor (used as a reference)[7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of these compounds. Below are protocols for key experiments cited in the study of methylxanthines.

Synthesis of 8-Substituted Xanthine Analogs (General Procedure)

The synthesis of 8-substituted xanthines, such as this compound, typically involves the modification of a pre-existing xanthine core. A common method is the Traube purine synthesis or modification of commercially available xanthines.[9] For 8-alkyl substitution on caffeine, a common route involves the initial halogenation of the 8-position followed by a coupling reaction.

Synthesis of 8-Bromocaffeine: A widely used precursor for 8-substituted caffeine analogs is 8-bromocaffeine.[10][11]

  • Reaction Setup: Caffeine is dissolved in a suitable solvent, such as a mixture of dichloromethane and water.[11]

  • Bromination: N-Bromosuccinimide (NBS) is added to the solution at room temperature.[11]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[12]

  • Workup and Purification: Upon completion, the organic layer is separated, washed, dried, and the solvent is evaporated to yield 8-bromocaffeine, which can be further purified by recrystallization.[10][12]

Synthesis of this compound (8-Methylcaffeine): While a specific high-yield protocol is not readily available in the reviewed literature, a plausible approach involves a coupling reaction with an appropriate methylating agent.

Adenosine Receptor Binding Assay (Radioligand Displacement)

This protocol determines the affinity of a test compound for adenosine receptors by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes from cells or tissues expressing the adenosine receptor of interest (e.g., rat brain for A1 receptors) are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, wells are prepared for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled agonist), and competitive binding (radioligand + varying concentrations of the test compound).

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]cyclohexyladenosine for A1 receptors) is added to all wells.[6] The reaction is initiated by adding the membrane preparation and incubated to reach equilibrium.

  • Filtration and Washing: The reaction is terminated by rapid filtration through a filter mat to separate bound from free radioligand. The filters are then washed to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding is plotted against the logarithm of the test compound concentration. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

Non-selective Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of phosphodiesterase enzymes.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, a specific PDE enzyme, and the test compound at various concentrations.

  • Initiation: The reaction is initiated by the addition of a cyclic nucleotide substrate (cAMP or cGMP).

  • Incubation: The mixture is incubated at a controlled temperature for a set period.

  • Termination: The reaction is stopped, often by heat inactivation.

  • Quantification of Product: The amount of hydrolyzed product (e.g., AMP or GMP) is quantified. This can be done using various methods, including colorimetric, fluorescent, or luminescent assays.

  • Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[13]

Mandatory Visualization

Signaling Pathways of Methylxanthines

Methylxanthines primarily exert their effects through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes.

cluster_0 Methylxanthine Action cluster_1 Downstream Effects Methylxanthines This compound & Analogs AdenosineReceptor Adenosine Receptors (A1, A2A, etc.) Methylxanthines->AdenosineReceptor Antagonism PDE Phosphodiesterases (PDEs) Methylxanthines->PDE Inhibition AC Adenylyl Cyclase AdenosineReceptor->AC Modulation AMP AMP PDE->AMP Hydrolysis Adenosine Adenosine Adenosine->AdenosineReceptor Agonism cAMP cAMP AC->cAMP Conversion of ATP cAMP->PDE PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response (e.g., Neurotransmission, Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylation

Figure 1: Signaling pathways of methylxanthines.
Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the head-to-head comparison of methylxanthine analogs.

cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Synthesis Synthesis of This compound & Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Stock Preparation of Stock Solutions Purification->Stock AdenosineAssay Adenosine Receptor Binding Assay Stock->AdenosineAssay PDEAssay Phosphodiesterase Inhibition Assay Stock->PDEAssay Ki Determination of Ki values AdenosineAssay->Ki IC50 Determination of IC50 values PDEAssay->IC50 Comparison Head-to-Head Comparison Table Ki->Comparison IC50->Comparison

Figure 2: Workflow for comparative analysis.

Conclusion

This guide provides a foundational comparison of this compound and its common analogs based on currently available data. The provided experimental protocols offer a standardized approach for researchers to generate new data for a more complete head-to-head analysis. The visualizations of the signaling pathways and experimental workflow serve as valuable tools for understanding the mechanisms of action and for planning future research. Further investigation into the specific pharmacological properties of this compound is warranted to fully elucidate its potential as a therapeutic agent.

References

Evaluating the Potency of 1,3,7,8-Tetramethylxanthine Against Other Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of 1,3,7,8-tetramethylxanthine against other well-characterized xanthine derivatives and standard inhibitors. Due to the limited direct experimental data on this compound, this comparison leverages structure-activity relationship (SAR) data for 8-substituted xanthines to provide a scientifically grounded perspective on its likely potency. The primary targets for this class of compounds are adenosine receptors and phosphodiesterases (PDEs).

Executive Summary

This compound, a derivative of caffeine (1,3,7-trimethylxanthine), is distinguished by an additional methyl group at the 8-position of the xanthine core. While direct quantitative data on its inhibitory activity is scarce in publicly available literature, SAR studies on 8-substituted xanthine analogs offer valuable insights. It is hypothesized that the small methyl substitution at the 8-position may modulate its potency and selectivity as both an adenosine receptor antagonist and a phosphodiesterase inhibitor. This guide synthesizes available data for key comparator compounds to provide a framework for evaluating the potential efficacy of this compound.

Comparison of Inhibitory Potency

The following tables summarize the inhibitory potency (Ki and IC50 values) of various xanthine derivatives and other inhibitors against adenosine receptors and phosphodiesterases. It is important to note the absence of direct data for this compound.

Table 1: Adenosine Receptor Antagonist Activity of Xanthine Derivatives

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
This compound Data not availableData not availableData not availableData not available
Caffeine (1,3,7-Trimethylxanthine)12,000 - 40,0004,000 - 25,000>100,000>100,000
Theophylline (1,3-Dimethylxanthine)8,500 - 14,0001,700 - 13,00013,000>100,000
8-Phenyltheophylline1700--
1,3-Dipropyl-8-phenylxanthine1.2100--
8-Chlorotheophylline1,10013,000--

Structure-Activity Relationship Insights for 8-Substituted Xanthines as Adenosine Receptor Antagonists:

Studies on 8-substituted xanthines have shown that the nature of the substituent at this position significantly influences potency and selectivity.[1] Generally, bulky and lipophilic groups at the 8-position, such as a phenyl group, can dramatically increase affinity for adenosine receptors, particularly the A1 subtype.[2] For instance, 8-phenyltheophylline is a much more potent A1 antagonist than theophylline.[3] The presence of a small alkyl group like the methyl group in this compound is less common in highly potent analogs. However, it is plausible that the 8-methyl group could slightly increase lipophilicity compared to caffeine, potentially leading to a modest increase in affinity for certain adenosine receptor subtypes.

Table 2: Phosphodiesterase (PDE) Inhibitory Activity of Xanthine Derivatives and Other Inhibitors

CompoundPDE1 IC50 (µM)PDE2 IC50 (µM)PDE3 IC50 (µM)PDE4 IC50 (µM)PDE5 IC50 (µM)
This compound Data not availableData not availableData not availableData not availableData not available
Caffeine200 - 1000200 - 1000200 - 1000200 - 1000200 - 1000
Theophylline100 - 500100 - 500100 - 500100 - 500100 - 500
IBMX (3-isobutyl-1-methylxanthine)1832491319
Rolipram-->10001.1>1000
Sildenafil>100>100>100>1000.0039

Structure-Activity Relationship Insights for 8-Substituted Xanthines as Phosphodiesterase Inhibitors:

Xanthine derivatives are generally non-selective PDE inhibitors.[3] The potency of xanthines as PDE inhibitors is influenced by substitutions at various positions. Research on 8-substituted xanthines has revealed that introducing aryl groups at the 8-position can lead to potent and selective PDE5 inhibitors.[4] The impact of a small alkyl group like a methyl at the 8-position on PDE inhibition is not well-documented. It is possible that it may not confer significant potency or selectivity compared to the parent compound, caffeine.

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathways and experimental workflows.

Adenosine_Signaling_Pathway cluster_A1R Adenosine A1 Receptor cluster_A2AR Adenosine A2A Receptor A1R A1R Gi Gi A1R->Gi AC_inhib Adenylyl Cyclase (inhibited) Gi->AC_inhib cAMP_A1 ↓ cAMP AC_inhib->cAMP_A1 ATP_A1 ATP ATP_A1->AC_inhib PKA_A1 ↓ PKA cAMP_A1->PKA_A1 Cellular_Response_A1 Cellular Response (e.g., decreased neurotransmitter release) PKA_A1->Cellular_Response_A1 A2AR A2AR Gs Gs A2AR->Gs AC_stim Adenylyl Cyclase (stimulated) Gs->AC_stim cAMP_A2A ↑ cAMP AC_stim->cAMP_A2A ATP_A2A ATP ATP_A2A->AC_stim PKA_A2A ↑ PKA cAMP_A2A->PKA_A2A Cellular_Response_A2A Cellular Response (e.g., smooth muscle relaxation) PKA_A2A->Cellular_Response_A2A Adenosine Adenosine Adenosine->A1R Adenosine->A2AR Xanthine_Antagonist Xanthine Antagonist Xanthine_Antagonist->A1R Xanthine_Antagonist->A2AR

Adenosine Receptor Signaling Pathways

PDE_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA AMP 5'-AMP PDE->AMP Cellular_Response Cellular Response PKA->Cellular_Response Xanthine_Inhibitor Xanthine Inhibitor Xanthine_Inhibitor->PDE

Phosphodiesterase (PDE) Signaling Pathway

Experimental_Workflow_Binding_Assay cluster_workflow Competitive Radioligand Binding Assay Workflow start Prepare receptor membranes and radioligand incubate Incubate membranes with radioligand and varying concentrations of This compound or other inhibitors start->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze

Competitive Radioligand Binding Assay Workflow

Experimental_Workflow_PDE_Assay cluster_workflow Phosphodiesterase (PDE) Inhibition Assay Workflow start Prepare purified PDE enzyme and substrate (cAMP or cGMP) incubate Incubate PDE with substrate and varying concentrations of This compound or other inhibitors start->incubate measure Measure the amount of remaining substrate or the product formed incubate->measure analyze Analyze data to determine IC50 value measure->analyze

References

Benchmarking 1,3,7,8-Tetramethylxanthine: A Comparative Guide to Performance in Key Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of 1,3,7,8-tetramethylxanthine, a lesser-known caffeine derivative, in critical biological assays. While direct quantitative data for this specific compound remains limited in publicly accessible literature, this document outlines the detailed experimental protocols and presents comparative data for structurally related and well-characterized methylxanthines, including caffeine, theophylline, and theobromine. This allows for a robust benchmarking approach and highlights the data gaps for future research.

Introduction to this compound

Key Performance Assays for Methylxanthines

The performance of methylxanthines is typically evaluated through a battery of in vitro assays that assess their affinity for specific molecular targets and their functional effects on tissues. The three key assays detailed in this guide are:

  • Adenosine Receptor Binding Assays: To determine the affinity of the compound for different adenosine receptor subtypes (A1, A2A, etc.).

  • Phosphodiesterase (PDE) Inhibition Assays: To measure the compound's ability to inhibit the enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

  • Isolated Tracheal Ring Assays: To assess the compound's functional effect on smooth muscle relaxation, a key indicator of bronchodilatory potential.

Adenosine Receptor Binding Assays

Adenosine receptors are a class of G protein-coupled receptors that are primary targets of methylxanthines. Competitive binding assays are used to determine the affinity of a test compound for these receptors by measuring its ability to displace a radiolabeled ligand.

Experimental Protocol: Radioligand Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay for adenosine A1 and A2A receptors.

Materials:

  • Cell membranes expressing the adenosine receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-DPCPX for A1 receptors, [³H]-ZM241385 for A2A receptors)

  • Unlabeled competitor (the test compound, e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Wash Buffer (ice-cold Assay Buffer)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding (NSB): A high concentration of a known non-selective antagonist (e.g., 10 µM theophylline).

    • Test Compound: Serial dilutions of the test compound.

  • Radioligand Addition: Add the radioligand to all wells at a concentration near its Kd value.

  • Reaction Initiation: Add the membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Comparative Performance Data: Adenosine Receptor Binding

The following table summarizes the reported binding affinities (Ki or IC50 values in µM) of common methylxanthines for adenosine A1 and A2A receptors. Data for this compound is not currently available in the reviewed literature.

CompoundAdenosine A1 Receptor (Ki/IC50, µM)Adenosine A2A Receptor (Ki/IC50, µM)
This compound Data not availableData not available
Caffeine25 - 110[2][3]15 - 80[2][3]
Theophylline10 - 30[2][3]10 - 45[2]
Theobromine100 - 280[2][3]>1000[3]
Paraxanthine23[2]50[2]

Phosphodiesterase (PDE) Inhibition Assays

Phosphodiesterases are enzymes that degrade the second messengers cAMP and cGMP. Inhibition of PDEs by methylxanthines leads to increased intracellular levels of these cyclic nucleotides, resulting in various physiological effects.

Experimental Protocol: Phosphodiesterase Inhibition Assay

This is a generalized protocol for a colorimetric PDE inhibition assay.

Materials:

  • Purified PDE enzyme (specific isoform of interest)

  • Substrate (cAMP or cGMP)

  • 5'-Nucleotidase

  • Test compound (e.g., this compound)

  • Assay Buffer

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the PDE enzyme, substrate, 5'-nucleotidase, and test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Control (100% activity): Assay buffer.

    • Blank (no enzyme): Assay buffer without PDE enzyme.

    • Test Compound: Serial dilutions of the test compound.

  • Enzyme Addition: Add the PDE enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (cAMP or cGMP) to all wells to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time.

  • 5'-Nucleotidase Addition: Add 5'-nucleotidase to all wells to convert the product of the PDE reaction (AMP or GMP) to adenosine or guanosine and inorganic phosphate.

  • Color Development: Add the phosphate detection reagent to all wells.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Comparative Performance Data: Phosphodiesterase Inhibition

The following table presents the IC50 values (in µM) for the inhibition of various PDE isoforms by common methylxanthines. Specific data for this compound is not available in the reviewed literature.

CompoundPDE1 (IC50, µM)PDE2 (IC50, µM)PDE3 (IC50, µM)PDE4 (IC50, µM)PDE5 (IC50, µM)
This compound Data not availableData not availableData not availableData not availableData not available
Caffeine>100>100>100>100>100
Theophylline~100>100~100~100~100
IBMX (3-isobutyl-1-methylxanthine)1.84.51992.7

Note: Caffeine and theophylline are generally considered weak, non-selective PDE inhibitors.

Isolated Tracheal Ring Assay

This ex vivo assay assesses the functional effect of a compound on smooth muscle relaxation, which is a key characteristic of bronchodilators.

Experimental Protocol: Isolated Guinea Pig Tracheal Ring Assay

Materials:

  • Guinea pig trachea

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Contractile agent (e.g., acetylcholine, histamine, or potassium chloride)

  • Test compound (e.g., this compound)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and carefully dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend each tracheal ring between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with periodic washing.

  • Contraction: Induce a stable contraction of the tracheal rings using a contractile agent (e.g., 1 µM acetylcholine).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

  • Data Recording: Record the changes in isometric tension after each addition of the test compound.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Plot the percentage of relaxation against the logarithm of the test compound concentration to generate a concentration-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Comparative Performance Data: Tracheal Relaxation

The following table summarizes the EC50 values (in µM) for the relaxation of pre-contracted guinea pig tracheal rings by various methylxanthines.

CompoundTracheal Relaxation (EC50, µM)
This compound (as TMX) >1000[4] (least potent)
Caffeine~551[5]
Theophylline~162[5]
Enprofylline~56[5]

Note: TMX (1,3,7,9-tetramethylxanthinium) is a structurally similar compound to this compound. A study found it to be the least potent among the tested xanthines in relaxing guinea-pig trachea.[4]

Visualizations

Signaling Pathway Diagrams

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Pathway cluster_A2A_A2B A2A/A2B Receptor Pathway Adenosine_A1_A3 Adenosine A1_A3_Receptor A1/A3 Receptor Adenosine_A1_A3->A1_A3_Receptor Gi Gi A1_A3_Receptor->Gi AC_inhibited Adenylate Cyclase Gi->AC_inhibited cAMP_down cAMP ↓ AC_inhibited->cAMP_down PKA_down PKA ↓ cAMP_down->PKA_down Adenosine_A2 Adenosine A2A_A2B_Receptor A2A/A2B Receptor Adenosine_A2->A2A_A2B_Receptor Gs Gs A2A_A2B_Receptor->Gs AC_stimulated Adenylate Cyclase Gs->AC_stimulated cAMP_up cAMP ↑ AC_stimulated->cAMP_up PKA_up PKA ↑ cAMP_up->PKA_up Methylxanthines This compound (and other methylxanthines) Methylxanthines->A1_A3_Receptor Antagonist Methylxanthines->A2A_A2B_Receptor Antagonist

Caption: Adenosine receptor signaling pathways and the antagonistic action of methylxanthines.

PDE_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC GTP GTP GC Guanylate Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A cAMP->PKA cGMP->PDE PKG Protein Kinase G cGMP->PKG AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response PKG->Cellular_Response Methylxanthines This compound (and other methylxanthines) Methylxanthines->PDE Inhibition

Caption: Mechanism of phosphodiesterase inhibition by methylxanthines.

Experimental Workflow Diagrams

Radioligand_Binding_Workflow start Start prep Prepare Membranes, Radioligand, and Test Compound Dilutions start->prep setup Set up 96-well plate (Total, NSB, Test Compound) prep->setup add_radioligand Add Radioligand setup->add_radioligand add_membranes Add Membranes to Initiate Reaction add_radioligand->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter_wash Filter and Wash to Separate Bound/Free incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end Tracheal_Ring_Workflow start Start dissect Dissect and Prepare Tracheal Rings start->dissect mount Mount Rings in Organ Bath dissect->mount equilibrate Equilibrate under Resting Tension mount->equilibrate contract Induce Stable Contraction equilibrate->contract add_compound Cumulatively Add Test Compound contract->add_compound record Record Isometric Tension Changes add_compound->record analyze Data Analysis (EC50) record->analyze end End analyze->end

References

Comparative Analysis of the Mechanism of Action of 1,3,7,8-Tetramethylxanthine and Related Methylxanthines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of methylxanthines, with a primary focus on the well-characterized 1,3,7-trimethylxanthine (caffeine) as a model to infer the potential activities of the less-documented 1,3,7,8-tetramethylxanthine. The comparison extends to other naturally occurring methylxanthines, such as theophylline and theobromine, and synthetic derivatives with substitutions at the 8-position, to elucidate the structure-activity relationships that govern their pharmacological effects.

While direct experimental data on this compound is scarce in publicly available literature, its structural similarity to caffeine—differing by a single methyl group at the 8-position—allows for a scientifically grounded extrapolation of its likely biological targets and signaling pathways. It has been noted as a component in some commercial products, though comprehensive pharmacological studies are not widely published.[1] The primary mechanisms of action for methylxanthines involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[2][3][4][5]

Core Mechanisms of Action: A Comparative Overview

Methylxanthines exert their physiological effects primarily through two well-established mechanisms:

  • Adenosine Receptor Antagonism: Structurally, methylxanthines resemble the endogenous nucleoside adenosine, allowing them to bind to and block adenosine receptors (A1, A2A, A2B, and A3).[2][5][6] This blockade is responsible for many of the stimulant effects of caffeine, as adenosine typically promotes drowsiness and sedation.[1]

  • Phosphodiesterase (PDE) Inhibition: By competitively inhibiting PDE enzymes, methylxanthines prevent the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][7] This leads to an accumulation of cAMP and cGMP, which can result in a variety of cellular responses, including smooth muscle relaxation and increased cardiac muscle contractility.[4][7]

The following sections provide a detailed comparison of caffeine and its analogs, supported by experimental data and methodologies.

Comparative Quantitative Data

The following tables summarize the inhibitory potency of various methylxanthines on their primary molecular targets.

Table 1: Comparative Adenosine Receptor Antagonist Activity (Ki, nM)

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 ReceptorReference(s)
Caffeine (1,3,7-Trimethylxanthine)12,0004,00013,000>100,000[7]
Theophylline (1,3-Dimethylxanthine)8,5002,50013,000>100,000[7]
Theobromine (3,7-Dimethylxanthine)67,000>100,00056,000>100,000[7]
8-Phenyltheophylline7.530--[8]
8-(p-sulfophenyl)theophylline2,1001,200--[8]
XAC (Xanthine Amine Congener)1.1160--[8]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative Phosphodiesterase (PDE) Inhibitory Activity (IC50, µM)

CompoundPDE1PDE2PDE3PDE4PDE5Reference(s)
Caffeine14033011040067[9]
Theophylline2001000100100100[10]
Theobromine>1000>1000>1000>1000>1000[11]
3-Isobutyl-1-methylxanthine (IBMX)1832491319[9]

Note: Lower IC50 values indicate greater inhibitory potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by methylxanthines and a typical workflow for an adenosine receptor binding assay.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular AR Adenosine Receptor AC Adenylyl Cyclase AR->AC Inhibits (A1) or Stimulates (A2) cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->AR Binds & Activates Methylxanthine Methylxanthine (e.g., this compound) Methylxanthine->AR Binds & Blocks PDE Phosphodiesterase (PDE) Methylxanthine->PDE Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades CellularResponse Cellular Response (e.g., decreased drowsiness) PKA->CellularResponse Leads to

Caption: Adenosine Receptor and PDE Signaling Pathways.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Prepare Cell Membranes Expressing Adenosine Receptors Incubate Incubate Membranes, Radioligand, and Test Compound MembranePrep->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., [3H]DPCPX) Radioligand->Incubate TestCompound Prepare Serial Dilutions of Test Compound TestCompound->Incubate Filter Separate Bound and Free Radioligand via Filtration Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Quantify Radioactivity on Filters Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Binding Curve and Determine IC50/Ki Calculate->Plot

Caption: Workflow for Adenosine Receptor Binding Assay.

Detailed Experimental Protocols

Adenosine Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound to adenosine receptors using a radioligand competition assay.

1. Materials:

  • Cell membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A).[12][13]

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1).[13]

  • Unlabeled test compound (e.g., this compound).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

  • Non-specific binding control: A high concentration of a known adenosine receptor agonist or antagonist (e.g., 10 µM NECA).[12]

  • Glass fiber filters (e.g., GF/B).

  • Scintillation fluid and counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add in the following order: 50 µL of Assay Buffer, 50 µL of the radioligand at a fixed concentration (typically near its Kd value), and 50 µL of the cell membrane preparation.

  • For total binding wells, add 50 µL of Assay Buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • For experimental wells, add 50 µL of each dilution of the test compound.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[12]

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[12]

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of a compound against a specific PDE isozyme using a colorimetric assay.

1. Materials:

  • Purified recombinant human PDE enzyme (e.g., PDE4, PDE5).

  • Substrate: cAMP or cGMP.

  • 5'-Nucleotidase.

  • Malachite Green-based phosphate detection reagent.

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, and other components optimized for the specific PDE isozyme.

  • Test compound (e.g., this compound).

  • Known PDE inhibitor as a positive control (e.g., IBMX).[15]

2. Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add the test compound dilutions, the PDE enzyme, and the 5'-nucleotidase.

  • Include control wells for 100% enzyme activity (no inhibitor) and a blank (no enzyme).

  • Initiate the reaction by adding the cAMP or cGMP substrate.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).[16]

  • Stop the reaction by adding the phosphate detection reagent.

  • Allow color to develop for 10-20 minutes.

  • Measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.

3. Data Analysis:

  • Subtract the blank absorbance from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% enzyme activity control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The mechanism of action of this compound can be inferred from the extensive research on its close analog, caffeine, and other 8-substituted xanthine derivatives. It is highly probable that this compound functions as an antagonist of adenosine receptors and an inhibitor of phosphodiesterase enzymes. The presence of a methyl group at the 8-position, based on structure-activity relationship studies of other 8-substituted xanthines, may enhance its affinity for adenosine receptors compared to caffeine.[17][18]

To definitively confirm the mechanism of action and pharmacological profile of this compound, further experimental studies are required. The protocols detailed in this guide provide a robust framework for such investigations, enabling a direct comparison with caffeine and other relevant methylxanthines. This will allow for a comprehensive understanding of its potency, selectivity, and potential therapeutic applications.

References

The Intricate Dance of Structure and Activity: A Comparative Guide to 1,3,7,8-Tetramethylxanthine Derivatives as Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound class is paramount to designing more potent and selective therapeutic agents. This guide provides a comprehensive comparison of 1,3,7,8-tetramethylxanthine derivatives, focusing on their antagonistic activity at adenosine receptors, a key target in various pathological conditions, including neurodegenerative diseases, inflammation, and cancer.

The xanthine scaffold, a purine base, has long been a privileged structure in medicinal chemistry. Caffeine (1,3,7-trimethylxanthine), a well-known constituent of this family, exerts its stimulant effects primarily through the antagonism of adenosine receptors. By systematically modifying the substituents at the N-1, N-3, N-7, and C-8 positions of the xanthine core, researchers have been able to fine-tune the affinity and selectivity of these compounds for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). This guide delves into the SAR of 1,3,7,8-tetrasubstituted xanthine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Binding Affinities

The following tables summarize the binding affinities (Ki values) of various 1,3,7,8-tetrasubstituted xanthine derivatives for different adenosine receptor subtypes. The data is compiled from multiple studies to illustrate the impact of substitutions at each position of the xanthine core.

Table 1: Influence of N-1 and N-3 Substituents on Adenosine A1 Receptor Affinity

N-1 SubstituentN-3 Substituent8-SubstituentN-7 SubstituentA1 Ki (nM)
MethylMethylHMethyl (Caffeine)12,000
PropylPropylHH1,100
MethylMethylPhenylH (8-Phenyltheophylline)15
PropylPropylPhenylH0.45
EthylEthylPhenoxymethylMethyl237[1]
DiethylDiethyl4-BromophenoxymethylMethylSubmicromolar[1]

General Trend: Increasing the alkyl chain length at the N-1 and N-3 positions from methyl to propyl generally enhances affinity for the A1 adenosine receptor. The introduction of a phenyl group at the 8-position dramatically increases potency.

Table 2: Influence of C-8 Substituents on Adenosine A1 and A2A Receptor Affinity

N-1, N-3, N-7 Substituents8-SubstituentA1 Ki (nM)A2A Ki (nM)
1,3-Dimethyl, 7-Methyl (Caffeine)H12,00025,000
1,3-Dimethyl, 7-H (Theophylline)Phenyl151,500
1,3-Dipropyl, 7-HPhenyl0.45150
1,3-Diethyl, 7-MethylPhenoxymethyl1,250237[1]
1,3-Diethyl, 7-Methyl4-Methoxyphenoxymethyl2,130237[1]
1,3,7-Trimethyl3-Chlorostyryl>10,00054

General Trend: The nature of the substituent at the C-8 position is a major determinant of both affinity and selectivity. Large aromatic and styryl groups at the 8-position can significantly increase affinity, particularly for the A2A receptor, and can confer selectivity.

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of test compounds to adenosine receptors expressed in cell membranes.

Materials:

  • HEK-293 cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligand:

    • For A1: [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine)

    • For A2A: [³H]CGS 21680 (2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine)

    • For A3: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

  • Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilution.

  • Add 50 µL of the appropriate radioligand at a concentration close to its Kd value.

  • Add 100 µL of the cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Allow the filters to dry completely.

  • Add 50 µL of scintillation fluid to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Perphenazine-Induced Catatonia in Rats

This in vivo model is used to assess the potential anti-parkinsonian activity of adenosine A2A receptor antagonists.

Animals:

  • Male Wistar rats (200-250 g).

Materials:

  • Perphenazine solution (5 mg/mL in saline).

  • Test compound (this compound derivative) solution.

  • Vehicle control solution.

  • A wooden block (3 cm high).

  • A metal bar raised 9 cm above the surface.

Procedure:

  • Administer the test compound or vehicle control to the rats (e.g., intraperitoneally) 30 minutes before the induction of catatonia.

  • Induce catatonia by administering perphenazine (5 mg/kg, i.p.).

  • Assess the catatonic state at various time points (e.g., 30, 60, 90, and 120 minutes) after perphenazine injection using a scoring system.

  • Scoring:

    • Step 1: Place the rat on a table. If it moves normally, the score is 0. If it remains immobile, the score is 0.5.

    • Step 2: Gently place one forepaw on the 3 cm high wooden block. If the rat removes its paw within 10 seconds, the score is 0. If it remains in that posture for more than 10 seconds, the score is 0.5. Repeat for the other forepaw. The maximum score for this step is 1.

    • Step 3: Gently place both forepaws on the 9 cm high metal bar. If the rat removes its paws within 10 seconds, the score is 0. If it remains in that posture for more than 10 seconds, the score is 2.

  • The maximum possible catatonia score is 3.5.

  • Compare the catatonia scores of the test compound-treated group with the vehicle-treated control group. A significant reduction in the catatonia score indicates potential anti-parkinsonian activity.

Visualizing the Molecular Landscape

To better understand the mechanisms of action and experimental processes, the following diagrams are provided.

Adenosine_A2A_Signaling_Pathway Xanthine This compound Derivative (Antagonist) A2AR Adenosine A2A Receptor Xanthine->A2AR Blocks Adenosine Adenosine (Agonist) Adenosine->A2AR Activates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., c-Fos, BDNF) CREB->Gene Regulates Neuron Neuronal Activity Gene->Neuron Modulates Synthesis_Workflow cluster_synthesis General Synthesis of 8-Substituted Xanthines start 5,6-Diaminouracil Derivative step1 Condensation with Carboxylic Acid or Aldehyde start->step1 intermediate Amide or Schiff Base Intermediate step1->intermediate step2 Cyclization (e.g., heat, base) intermediate->step2 product1 1,3,7-Trisubstituted Xanthine step2->product1 step3 Alkylation at C-8 position product1->step3 final_product 1,3,7,8-Tetrasubstituted Xanthine step3->final_product

References

Safety Operating Guide

Proper Disposal of 1,3,7,8-Tetramethylxanthine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 1,3,7,8-tetramethylxanthine, also known as theacrine. Adherence to these procedures will help ensure a safe laboratory environment and compliance with regulations.

Key Safety and Hazard Information

Before handling or disposing of this compound, it is crucial to be aware of its properties and associated hazards. The following table summarizes key quantitative data extracted from safety data sheets (SDS) of theacrine and its close analog, caffeine.

PropertyDataCitation(s)
Appearance Solid, Off-white/White[1]
Odor Odorless[1]
Solubility Soluble in water[1]
Chemical Formula C₉H₁₂N₄O₃[1]
Acute Toxicity (Oral) Harmful if swallowed. Classified as Acute Toxicity (Oral) Category 4.[2][3]
Hazard Statements H302: Harmful if swallowed. H402: Harmful to aquatic life.[2]
Primary Routes of Exposure Ingestion, Inhalation, Skin contact, Eye contact.[1]
Primary Health Hazards May cause irritation to skin, eyes, and mucous membranes. May affect the Central Nervous System (CNS) as a stimulant.[1][4]
Hazardous Decomposition Burning produces irritating, toxic, and obnoxious fumes, including carbon oxides and nitrogen oxides.[1][2]
DOT Classification While theacrine itself may not be explicitly classified, the related compound caffeine is classified as CLASS 6.1: Poisonous material.[4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of this compound waste, including pure chemical, contaminated labware, and spill cleanup materials.

1. Waste Characterization and Segregation:

  • Hazardous Waste Determination: Based on its acute oral toxicity and potential environmental hazards, this compound waste should be managed as hazardous chemical waste.[5][6]

  • Segregation: Do not mix this waste with non-hazardous trash.[7] Keep it separate from other chemical waste streams unless they are compatible. Specifically, do not mix solid and liquid waste.[7]

2. Personal Protective Equipment (PPE):

  • Before handling the chemical or its waste, ensure you are wearing appropriate PPE:

    • Safety glasses or goggles.[1]

    • Chemical-resistant gloves (e.g., nitrile).[2][8]

    • A lab coat.[1]

3. Waste Collection and Container Management:

  • Container Selection: Use a designated, leak-proof, and sealable container for solid chemical waste. The container must be chemically compatible with the substance.[9] A corrugated box lined with a heavy-duty plastic bag is a suitable option for solid waste.[10]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label.[9] The label must include:

    • The full chemical name: "this compound" (no formulas or abbreviations).[10]

    • The date when waste was first added to the container (accumulation start date).[10]

    • An indication of the hazards (e.g., "Toxic").[5]

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[9][11] Store the container in a designated satellite accumulation area, away from general work areas.

4. Disposal of Unused or Expired this compound:

  • Place the pure, solid chemical directly into the labeled hazardous waste container.

  • If the original container is to be disposed of, ensure it is completely empty. "RCRA empty" containers of non-acutely hazardous chemicals can be disposed of in regular trash after the label has been defaced.[12] However, given the toxicity, it is best practice to treat the empty container as hazardous waste.

5. Disposal of Contaminated Materials:

  • Solid Waste: Items such as weighing boats, contaminated gloves, bench paper, and plasticware that have come into contact with this compound are considered solid hazardous waste.[11] Place these items into the designated solid hazardous waste container.

  • Sharps: Contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container that is puncture-resistant and leak-proof.[2]

6. Spill Cleanup Procedure:

  • Isolate the Area: Cordon off the spill area to prevent cross-contamination.

  • Personal Protective Equipment: Wear appropriate PPE as listed above.

  • Contain and Absorb:

    • Gently cover the solid spill with an absorbent material to prevent it from becoming airborne.[13]

    • Carefully sweep or scoop the spilled solid and the absorbent material into the hazardous waste container.[13]

    • Wipe the spill area with a damp paper towel or spill pad.[3]

    • Place all cleanup materials (gloves, paper towels, pads) into the hazardous waste container.[3]

  • Decontaminate: Clean the spill area with soap and water.

7. Final Disposal:

  • Once the waste container is full (no more than three-quarters full), seal it securely.[11]

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] Do not dispose of this chemical down the drain or in the regular trash.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and step-by-step workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_collection Waste Collection cluster_final Final Steps start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type pure_chemical Pure Chemical or Expired Stock assess_waste->pure_chemical Unused/Expired contaminated_solids Contaminated Solids (Gloves, Paper, Plasticware) assess_waste->contaminated_solids Contaminated Labware spill Accidental Spill assess_waste->spill Spill ppe->assess_waste container Select & Label Hazardous Waste Container collect_pure Transfer to Waste Container collect_solids Place in Waste Container pure_chemical->container pure_chemical->collect_pure contaminated_solids->container contaminated_solids->collect_solids cleanup_spill Clean Up Spill (Absorb, Sweep, Wipe) spill->cleanup_spill seal_container Seal Container When Full (or for pickup) collect_pure->seal_container collect_solids->seal_container collect_cleanup_materials Place All Cleanup Materials in Waste Container cleanup_spill->collect_cleanup_materials collect_cleanup_materials->container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste request_pickup Request Pickup by EHS or Licensed Waste Contractor store_waste->request_pickup end End: Proper Disposal request_pickup->end

Figure 1. Disposal Workflow for this compound

References

Essential Safety and Operational Guidance for Handling 1,3,7,8-Tetramethylxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 1,3,7,8-Tetramethylxanthine, including personal protective equipment (PPE) recommendations, operational plans, and disposal considerations.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is the first step in safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₁₂N₄O₂
Molecular Weight 208.22 g/mol
Melting Point 210 - 211 °C
Boiling Point 410.7 °C at 760 mmHg
Flash Point 202.2 °C
Density 1.4 g/cm³
Water Solubility 2.175 g/L (at 20 °C)

Source: LookChem[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed and harmful if inhaled. It is also suspected of damaging fertility or the unborn child and is harmful to aquatic life with long-lasting effects. Therefore, stringent adherence to safety protocols and the use of appropriate PPE are mandatory.

Hazard Pictograms:

  • alt text

  • alt text

Signal Word: Danger

Hazard Statements:

  • H301: Toxic if swallowed.

  • H332: Harmful if inhaled.

  • H360: May damage fertility or the unborn child.

  • H412: Harmful to aquatic life with long lasting effects.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and long-sleeved clothing.[2][3]
Respiratory Protection An effective dust mask or a NIOSH/MSHA approved respirator should be used when dust is generated or if exposure limits are exceeded.[2][3] In situations with unknown exposure levels, a full-face positive-pressure, air-supplied respirator is recommended.[2]
Body Protection Wear impervious protective clothing, including boots, apron, or coveralls as appropriate to prevent skin contact.[2]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid all personal contact, including inhalation of dust.[2] Use in a well-ventilated area and prevent the concentration of dust in low-lying areas.[2] Do not eat, drink, or smoke when using this product.[4] Wash hands and face thoroughly after handling.

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2] Store locked up and away from incompatible materials such as strong acids and bases, and oxidizing agents.[2]

Spill Management:

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill_Management_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Move Upwind start->evacuate alert Alert Supervisor and Safety Personnel evacuate->alert ppe Don Appropriate PPE (Full Body Protection, Respirator) alert->ppe contain Contain Spill with Inert Material (e.g., sand, earth) ppe->contain collect Collect Spilled Material into Labeled Containers contain->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose of Waste According to Regulations decontaminate->disposal end Spill Managed disposal->end

Spill management workflow for this compound.

Disposal:

Dispose of contents and containers in accordance with local, regional, and national regulations.[4] This may involve disposal at an authorized chemical landfill or through high-temperature incineration for organic materials.[2] Do not allow the product to enter drains.

Experimental Protocols

Standard Operating Procedure for Handling this compound:

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

SOP_Workflow start Experiment Planning risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Verify Availability and Condition of PPE risk_assessment->ppe_check chemical_prep Prepare Work Area in a Ventilated Hood ppe_check->chemical_prep weighing Weigh Compound in a Contained Manner chemical_prep->weighing handling Perform Experimental Procedures weighing->handling decontamination Decontaminate Equipment and Work Area handling->decontamination waste_disposal Dispose of Waste Properly decontamination->waste_disposal documentation Document Experiment and Any Deviations waste_disposal->documentation end Procedure Complete documentation->end

Standard operating procedure for this compound.

First-Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • In Case of Skin Contact: Take off all contaminated clothing immediately. Rinse skin well with water.

  • In Case of Eye Contact: Rinse with plenty of water. Remove contact lenses if present and easy to do. Seek medical attention.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.